Product packaging for L-p-Boronophenylalanine(Cat. No.:CAS No. 90580-64-6)

L-p-Boronophenylalanine

Cat. No.: B1266083
CAS No.: 90580-64-6
M. Wt: 209.01 g/mol
InChI Key: NFIVJOSXJDORSP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

P-Borono-L-phenylalanine is an organic molecular entity.
neutron absorbing (10)B-cpd used in thermal neutron capturetherapy of malignant melanoma;  RN given refers to (L)-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BNO4 B1266083 L-p-Boronophenylalanine CAS No. 90580-64-6

Properties

IUPAC Name

(2S)-2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227242
Record name 4-Boronophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76410-58-7, 90580-64-6
Record name L-p-Boronophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76410-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Boronophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Boronophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-Amino-2-carboxyethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORONOPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM63LV5MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-p-Boronophenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of L-p-Boronophenylalanine for Researchers, Scientists, and Drug Development Professionals.

This compound (BPA) is a boron-containing amino acid analogue of phenylalanine that has garnered significant attention in the scientific community, primarily for its crucial role as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fundamental experimental protocols related to BPA.

Chemical Structure and Properties

This compound is structurally similar to the essential amino acid L-phenylalanine, with the key difference being the substitution of a boronic acid group (-B(OH)₂) at the para position of the phenyl ring. This structural mimicry allows it to be recognized and transported by cellular amino acid transport systems.

Chemical Structure:

Chemical structure of this compound

Synonyms: 4-Borono-L-phenylalanine, Borofalan

Physicochemical Properties

The physicochemical properties of BPA are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

PropertyValue
Chemical Formula C₉H₁₂BNO₄
Molecular Weight 209.01 g/mol [1]
Melting Point >300 °C
pKa Values pKa₁ = 2.35, pKa₂ = 8.45, pKa₃ = 9.67[2]
Water Solubility 0.72 ± 0.13 g/L[2]
Solubility in DMSO 10.94 mg/mL (with sonication and pH adjustment)

Due to its zwitterionic nature at physiological pH, BPA has limited water solubility. To overcome this, it is often formulated as a complex with fructose, which significantly enhances its solubility for intravenous administration.[3][4]

Mechanism of Cellular Uptake

The selective accumulation of BPA in tumor cells is a cornerstone of its application in BNCT. This selectivity is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. BPA, mimicking L-phenylalanine, is recognized and actively transported into the cancer cells by LAT1.[5][6] Other transporters, such as LAT2 and ATB0,+, have also been shown to transport BPA.[3][7]

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA_ext This compound (BPA) LAT1 LAT1 Transporter BPA_ext->LAT1 Binding BPA_int Accumulated BPA LAT1->BPA_int Transport

Cellular uptake of this compound (BPA) via the LAT1 transporter.

Experimental Protocols

The following are detailed methodologies for key experiments involving BPA.

In Vitro BPA Uptake Assay in Cancer Cells

This protocol outlines a typical procedure to quantify the uptake of BPA in adherent cancer cell lines.

1. Cell Culture:

  • Culture cancer cells of interest (e.g., U-87 MG glioblastoma cells) in appropriate media and conditions until they reach 80-90% confluency in 6-well plates.

2. Preparation of BPA Solution:

  • Prepare a stock solution of BPA in a suitable solvent (e.g., DMSO, with pH adjustment).

  • Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).

3. Uptake Experiment:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add the BPA-containing medium to each well.

  • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • To determine non-specific uptake, a parallel set of wells can be co-incubated with a competitive inhibitor of LAT1 (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).

4. Cell Lysis and Boron Quantification:

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Measure the boron concentration in the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

5. Data Analysis:

  • Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).

  • Plot the uptake over time to determine the uptake kinetics.

In_Vitro_Workflow Start Start: Adherent Cancer Cells in 6-well plates Prepare_BPA Prepare BPA solution in serum-free medium Start->Prepare_BPA Incubate Incubate cells with BPA (various times and concentrations) Prepare_BPA->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Lyse Lyse cells and collect lysate Wash->Lyse Quantify_Protein Determine protein concentration (BCA assay) Lyse->Quantify_Protein Quantify_Boron Measure Boron concentration (ICP-MS) Lyse->Quantify_Boron Analyze Analyze data: Normalize Boron to protein Quantify_Protein->Analyze Quantify_Boron->Analyze End End: Uptake Kinetics Analyze->End

Workflow for an in vitro BPA uptake assay.

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol provides a general framework for assessing the biodistribution of BPA in tumor-bearing mice.

1. Animal Model:

  • Establish a tumor xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., BALB/c nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. BPA Administration:

  • Prepare a sterile, injectable formulation of BPA, typically as a BPA-fructose complex, in a physiological buffer.

  • Administer the BPA solution to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 250-500 mg/kg body weight).

3. Tissue Collection:

  • At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice according to approved animal welfare protocols.

  • Collect blood samples via cardiac puncture.

  • Dissect and collect the tumor and various normal tissues of interest (e.g., liver, kidney, brain, muscle, skin).

4. Sample Processing and Boron Quantification:

  • Weigh each tissue sample.

  • Digest the tissue samples using a strong acid (e.g., nitric acid) with heating.

  • Dilute the digested samples to a suitable volume with deionized water.

  • Measure the boron concentration in each sample using ICP-MS or ICP-AES.

5. Data Analysis:

  • Calculate the boron concentration in each tissue as micrograms of boron per gram of tissue (µg/g).

  • Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios at each time point.

  • Plot the biodistribution profiles to identify the time of maximum tumor boron accumulation and optimal T/N and T/B ratios.

In_Vivo_Workflow Start Start: Tumor-bearing mouse model Prepare_BPA Prepare sterile BPA-fructose solution Start->Prepare_BPA Administer Administer BPA via intravenous injection Prepare_BPA->Administer Euthanize Euthanize mice at specific time points Administer->Euthanize Collect_Tissues Collect blood, tumor, and normal tissues Euthanize->Collect_Tissues Digest_Samples Digest tissue samples in nitric acid Collect_Tissues->Digest_Samples Quantify_Boron Measure Boron concentration (ICP-MS) Digest_Samples->Quantify_Boron Analyze Analyze data: Calculate µg/g and T/N, T/B ratios Quantify_Boron->Analyze End End: Biodistribution Profile Analyze->End

Workflow for an in vivo BPA biodistribution study.

This technical guide provides a foundational understanding of this compound for researchers in drug development and related scientific fields. The provided data and protocols serve as a starting point for further investigation and application of this important compound in cancer therapy and other research areas.

References

The Advent of L-p-Boronophenylalanine in Oncology: A Technical Guide to its Discovery and Therapeutic Evolution in Boron Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and application of L-p-Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experiments, quantitative outcomes, and methodological frameworks that have established BPA as a cornerstone in the field of BNCT.

Introduction: The Quest for a Targeted Cancer Therapy

The principle of Boron Neutron Capture Therapy (BNCT) hinges on a binary approach: the selective accumulation of a non-radioactive boron isotope (¹⁰B) within tumor cells, followed by irradiation with a beam of low-energy (thermal) neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a lithium-7 (B1249544) nucleus (⁷Li). These particles have a short path length of approximately 5-9 micrometers, roughly the diameter of a single cell, thereby confining the cytotoxic effects primarily to the boron-laden tumor cells while sparing adjacent healthy tissue.[1][2] The success of BNCT is therefore critically dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios.

The Discovery and Rationale of this compound (BPA)

Early research in BNCT utilized compounds such as sodium borocaptate (BSH), but the quest for agents with superior tumor selectivity continued. This compound, an amino acid analog, emerged as a promising candidate. The rationale for its development was based on the observation that many tumor cells, particularly melanoma, exhibit an increased metabolic demand for amino acids to support rapid proliferation and, in the case of melanoma, for melanin (B1238610) synthesis.[3]

BPA's structural similarity to the essential amino acid L-phenylalanine allows it to be actively transported into cancer cells, primarily through the L-type Amino Acid Transporter 1 (LAT1), which is frequently overexpressed in various malignancies.[4][5] This transporter-mediated uptake provides a mechanism for the selective accumulation of BPA in tumors.

Early Experimental Validation and Preclinical Studies

Initial preclinical studies focused on validating the selective uptake of BPA in tumor models and assessing its efficacy in BNCT.

In Vitro Cellular Uptake Studies
  • Objective: To demonstrate the preferential uptake of BPA by cancer cells compared to normal cells and to elucidate the mechanism of transport.

  • Key Findings: Studies using various cancer cell lines, including melanoma and glioblastoma, consistently demonstrated higher intracellular boron concentrations after incubation with BPA compared to non-malignant cell lines.[6] The uptake was shown to be time- and concentration-dependent.[7][8] Inhibition studies using other large neutral amino acids confirmed that the uptake was mediated by a competitive transport system, later identified as LAT1.[5]

In Vivo Biodistribution Studies
  • Objective: To determine the pharmacokinetic profile of BPA in tumor-bearing animal models and to quantify the tumor-to-normal tissue boron concentration ratios.

  • Key Findings: Biodistribution studies in mice bearing tumor xenografts revealed that intravenously administered BPA achieved significant accumulation in tumors.[9][10] The tumor-to-blood and tumor-to-surrounding-normal-tissue ratios were found to be favorable for BNCT, typically reaching a peak several hours after administration.[6]

Quantitative Data from Early Clinical Investigations

The promising preclinical data paved the way for the first clinical trials of BPA-mediated BNCT in human patients. These early studies were crucial in establishing the safety and potential efficacy of this approach for various cancers.

Cancer TypeBPA Dosage (mg/kg body weight)Infusion Time (hours)Mean Tumor ¹⁰B Concentration (µg/g)Mean Tumor-to-Blood RatioReference
Glioblastoma Multiforme 130 - 2502~13.0 (in blood)~3.5:1[11]
Malignant Melanoma 170 - 210Not SpecifiedNot Specified3.40 ± 0.83
Recurrent Head and Neck Cancer 250 or 500Not SpecifiedNot SpecifiedNot Specified
Recurrent Gastrointestinal Cancers 400Not Specified25.2 (in blood)2.9:1[10]

Table 1: Summary of Quantitative Data from Early BPA-BNCT Clinical Trials

Cancer TypeTreatment DetailsMedian Survival Time2-Year Overall SurvivalReference
Glioblastoma Multiforme BPA-BNCT13.0 monthsNot Specified
Glioblastoma Multiforme (newly diagnosed) BPA and BSH BNCT with external beam radiation23.5 months25%
Recurrent Head and Neck Cancer BPA-BNCT13.6 monthsNot Specified
Recurrent High-Grade Meningiomas BPA-BNCT14.1 monthsNot Specified

Table 2: Survival Outcomes in Early BPA-BNCT Clinical Trials

Experimental Protocols

Synthesis of this compound (BPA)

While various synthetic routes have been developed, a common early approach involves the following conceptual steps:

  • Starting Material: A protected derivative of L-tyrosine or a related aromatic amino acid.

  • Introduction of the Boron Moiety: A key step is the introduction of a boronic acid group (-B(OH)₂) onto the phenyl ring. This can be achieved through various organometallic reactions, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a halogenated phenylalanine derivative and a diboron (B99234) reagent.

  • Deprotection: Removal of the protecting groups from the amino and carboxyl functionalities to yield the final this compound product.

  • Purification: The synthesized BPA is purified using techniques such as recrystallization and chromatography to ensure high purity for biological and clinical use.

Note: For clinical applications, ¹⁰B-enriched boric acid is used as the boron source to enhance the neutron capture efficiency.

In Vitro BPA Uptake Assay
  • Cell Culture: Cancer cells of interest (e.g., U87 glioblastoma, B16 melanoma) and a non-malignant control cell line are cultured in appropriate media until they reach approximately 80-90% confluency in multi-well plates.

  • BPA Incubation: The culture medium is replaced with a fresh medium containing a known concentration of BPA (e.g., 50-100 µg/mL). Cells are incubated for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.

  • Cell Harvesting and Lysis: Following incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular BPA. The cells are then detached from the plate (e.g., using trypsin) and counted. A known number of cells are lysed to release the intracellular contents.

  • Boron Quantification: The boron concentration in the cell lysate is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]

  • Data Analysis: The intracellular boron concentration is typically expressed as micrograms of ¹⁰B per gram of tissue or per 10⁹ cells.

In Vivo Biodistribution Study in a Murine Model
  • Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice (e.g., BALB/c nude mice). Tumors are allowed to grow to a palpable size.

  • BPA Administration: A solution of BPA, often complexed with fructose (B13574) to improve solubility (BPA-f), is administered to the mice, typically via intravenous (tail vein) or intraperitoneal injection, at a specified dose (e.g., 250-350 mg/kg body weight).[9]

  • Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 6, 24 hours), cohorts of mice are euthanized. Blood, tumor, and various normal tissues (e.g., brain, liver, kidney, muscle, skin) are collected.

  • Sample Preparation and Boron Analysis: The collected tissues are weighed and then digested, often using a mixture of strong acids (e.g., nitric and sulfuric acid).[7][8] The boron concentration in the digested samples is then quantified using ICP-AES or ICP-MS.

  • Data Analysis: The boron concentration is expressed as micrograms of ¹⁰B per gram of wet tissue weight. Tumor-to-blood and tumor-to-normal tissue concentration ratios are calculated to assess the selectivity of BPA accumulation.

Visualizing the Core Concepts

To aid in the understanding of the fundamental processes involved in BPA-mediated BNCT, the following diagrams illustrate the key pathways and workflows.

BNCT_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Cellular Effect Patient_Selection Patient Selection (Tumor Type and Location) BPA_Admin Intravenous Administration of ¹⁰B-enriched BPA-fructose Patient_Selection->BPA_Admin Eligibility Confirmed BPA_Accumulation Selective BPA Accumulation in Tumor Cells via LAT1 BPA_Admin->BPA_Accumulation Pharmacokinetics Neutron_Irradiation Epithermal Neutron Irradiation of Tumor Site BPA_Accumulation->Neutron_Irradiation Optimal Tumor Uptake Nuclear_Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction Neutron_Irradiation->Nuclear_Reaction Neutron Capture Cell_Death Tumor Cell Death Nuclear_Reaction->Cell_Death High-LET Radiation

Figure 1: General experimental workflow for BPA-mediated Boron Neutron Capture Therapy.

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) BPA This compound (BPA) LAT1 LAT1 Transporter BPA->LAT1 Uptake Amino_Acids Essential Amino Acids (e.g., Leucine) Amino_Acids->LAT1 Uptake BPA_in Intracellular BPA LAT1->BPA_in mTOR_pathway mTOR Pathway Activation LAT1->mTOR_pathway via Amino Acid Influx BNCT_effect ¹⁰B for Neutron Capture BPA_in->BNCT_effect Cell_Growth Increased Protein Synthesis and Cell Proliferation mTOR_pathway->Cell_Growth

Figure 2: Signaling pathway of BPA uptake via the LAT1 transporter and its downstream effects.

Conclusion and Future Directions

The discovery and development of this compound have been pivotal in advancing the field of Boron Neutron Capture Therapy from a theoretical concept to a clinical reality. Early studies have demonstrated its favorable biodistribution and therapeutic potential in a range of challenging cancers. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the pioneering work that has established BPA as a key agent in BNCT.

Future research continues to focus on the development of new boron delivery agents with even greater tumor selectivity and higher boron payloads. Additionally, ongoing clinical trials are exploring the combination of BPA-mediated BNCT with other therapeutic modalities and the use of accelerator-based neutron sources to broaden the accessibility of this promising cancer therapy.

References

An In-depth Technical Guide on L-p-Boronophenylalanine as a Substrate for L-type Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-p-Boronophenylalanine (BPA), a phenylalanine analog containing a boron-10 (B1234237) (¹⁰B) isotope, is a cornerstone of Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for various malignancies.[1][2] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B within tumor cells, a process largely mediated by specific amino acid transporters.[1][3] This guide provides a comprehensive technical overview of BPA's interaction with L-type Amino Acid Transporters (LATs), focusing on the molecular mechanisms, transport kinetics, and the experimental methodologies used to characterize this crucial interaction. A key transporter, LAT1 (SLC7A5), is frequently overexpressed in cancer cells to meet their high demand for essential amino acids, making it an ideal target for delivering BPA to tumors.[4][5][6] Understanding the nuances of BPA transport through LATs is paramount for optimizing BNCT protocols and developing next-generation boron delivery agents.

L-type Amino Acid Transporters (LATs) and Their Role in Cancer

The L-type amino acid transport system is a family of sodium-independent transporters that mediate the uptake of large neutral amino acids, such as leucine, phenylalanine, and tryptophan.[7] The most prominent member in the context of cancer and BNCT is LAT1, a heterodimeric protein composed of a light chain (SLC7A5) and a heavy chain (SLC3A2 or 4F2hc).[7][8] The heavy chain is essential for trafficking the transporter to the plasma membrane, while the light chain performs the actual transport.[7]

Cancer cells exhibit a heightened metabolic rate, requiring a substantial influx of amino acids for protein synthesis, energy production, and to support oncogenic signaling pathways.[4][6] Consequently, many cancers upregulate the expression of LAT1 to secure a steady supply of essential amino acids.[4][5] This overexpression of LAT1 in tumor tissue compared to surrounding healthy tissue provides a therapeutic window for targeted drug delivery. BPA, mimicking the structure of phenylalanine, is recognized and transported by LAT1, leading to its selective accumulation in cancer cells.[1][5]

Quantitative Analysis of BPA Transport via LATs

The interaction between BPA and various amino acid transporters has been quantitatively assessed, revealing different affinities and transport capacities. LAT1 has been identified as a high-affinity transporter for BPA.[1][9] The following tables summarize the key kinetic parameters for BPA transport by different LAT isoforms.

Table 1: Michaelis-Menten Kinetic Parameters for BPA Transport

TransporterK_m_ (μM)V_max_ (relative units)Experimental SystemReference
LAT1 20.3 ± 0.8Not specifiedXenopus oocytes[1][9]
LAT2 88.3 ± 5.6Not specifiedXenopus oocytes[1][9]
ATB⁰,⁺ 137.4 ± 11.7Not specifiedXenopus oocytes[1][9]

Table 2: In Vivo Biodistribution of BPA in Glioblastoma Patients

ParameterValueDetailsReference
Administered Dose 130-250 mg/kgIntravenous BPA-fructose[10]
Tumor-to-Blood Boron Ratio 1.6 ± 0.8 (mean ± SD)Highly variable (range: 0.3-3.5)[10]
Maximum Blood Concentration Proportional to doseReached at the end of infusion[10]

Table 3: Biodistribution of BPA in a Gastric Cancer Xenograft Model

TissueTumor-to-Tissue RatioReference
Blood 3.09[3][11]
Heart 1.81[3][11]
Liver 2.22[3][11]
Lung 1.45[3][11]
Brain 2.24[3][11]
Stomach 1.85[3][11]
Small Intestine 1.95[3][11]
Muscle 2.01[3][11]

Experimental Protocols

In Vitro BPA Uptake Assay in Cancer Cells

This protocol describes a typical experiment to measure the uptake of BPA into cultured cancer cells.

1. Cell Culture:

  • Culture the cancer cell line of interest (e.g., U87 glioblastoma, MKN45 gastric cancer) in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.[3][12]

2. Preparation of Uptake Buffer:

  • Prepare a sodium-free uptake buffer (e.g., containing choline (B1196258) chloride, MgCl₂, CaCl₂, KCl, HEPES, and glucose, pH adjusted to 7.4) to specifically measure LAT-mediated transport.

3. Uptake Measurement:

  • Wash the cells twice with the pre-warmed uptake buffer.

  • Add the uptake buffer containing a known concentration of BPA (e.g., 50 µM) to each well.[1] For competitive inhibition studies, co-incubate with a known LAT1 inhibitor or another amino acid.[13]

  • Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes). Time-course experiments should be performed to ensure uptake is in the linear range.[1][14]

  • To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer.

4. Quantification of Intracellular Boron:

  • Lyse the cells using a suitable lysis buffer or by sonication.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Measure the boron concentration in the cell lysate using Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS).[3][15]

  • Express the BPA uptake as µg of boron per mg of protein or per 10⁷ cells.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Wash Cells Wash Cells Cell Culture->Wash Cells Prepare Buffers Prepare Buffers Prepare Buffers->Wash Cells Add BPA Solution Add BPA Solution Wash Cells->Add BPA Solution Incubate Incubate Add BPA Solution->Incubate Stop & Wash Stop & Wash Incubate->Stop & Wash Cell Lysis Cell Lysis Stop & Wash->Cell Lysis Protein Assay Protein Assay Cell Lysis->Protein Assay ICP-AES/MS ICP-AES/MS Cell Lysis->ICP-AES/MS Data Normalization Data Normalization Protein Assay->Data Normalization ICP-AES/MS->Data Normalization

In Vitro BPA Uptake Assay Workflow.
In Vivo Biodistribution Study in Animal Models

This protocol outlines a typical procedure for assessing the biodistribution of BPA in a tumor-bearing animal model.

1. Animal Model:

  • Establish a tumor xenograft model by subcutaneously or orthotopically injecting a human cancer cell line (e.g., MKN45, U87) into immunocompromised mice (e.g., BALB/c nude mice).[3][11] Allow the tumors to grow to a specified size.

2. BPA Administration:

  • Prepare a sterile solution of BPA, often complexed with fructose (B13574) (BPA-F) to enhance solubility.[10][15]

  • Administer the BPA solution to the animals via intravenous or intraperitoneal injection at a defined dose (e.g., 250-350 mg/kg body weight).[3][11][15][16]

3. Sample Collection:

  • At various time points after administration (e.g., 1, 2, 3, 6, 24 hours), euthanize a cohort of animals.[15]

  • Collect blood samples and harvest the tumor and various normal tissues (e.g., brain, liver, kidney, muscle).[3][11][15]

4. Boron Quantification:

  • Weigh the tissue samples.

  • Digest the tissue samples, for example, using acid digestion.

  • Measure the boron concentration in the digested samples and blood using ICP-AES or ICP-MS.[3][15]

  • Calculate the boron concentration in µg per gram of tissue and determine the tumor-to-blood and tumor-to-normal tissue ratios.[3]

G cluster_model Model Development cluster_procedure Experimental Procedure cluster_analysis Analysis Tumor Xenograft Tumor Xenograft BPA Administration BPA Administration Tumor Xenograft->BPA Administration Time Points Time Points BPA Administration->Time Points Euthanasia & Sample Collection Euthanasia & Sample Collection Time Points->Euthanasia & Sample Collection Tissue Digestion Tissue Digestion Euthanasia & Sample Collection->Tissue Digestion ICP-AES/MS ICP-AES/MS Tissue Digestion->ICP-AES/MS Calculate Ratios Calculate Ratios ICP-AES/MS->Calculate Ratios G Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) LAT1 (SLC7A5) Transcription LAT1 (SLC7A5) Transcription Oncogenes (e.g., MYC)->LAT1 (SLC7A5) Transcription PI3K/Akt PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 mTORC1->LAT1 (SLC7A5) Transcription HIF-2α->LAT1 (SLC7A5) Transcription LAT1 Protein LAT1 Protein LAT1 (SLC7A5) Transcription->LAT1 Protein Increased BPA Uptake Increased BPA Uptake LAT1 Protein->Increased BPA Uptake Tumor Cell Proliferation Tumor Cell Proliferation LAT1 Protein->Tumor Cell Proliferation Increased BPA Uptake->Tumor Cell Proliferation (in BNCT)

References

An In-depth Technical Guide to the In Vitro Stability of L-p-Boronophenylalanine-fructose (BPA-f) Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro stability of the L-p-Boronophenylalanine-fructose (BPA-f) complex, a critical component in Boron Neutron Capture Therapy (BNCT). The stability of this complex is paramount for ensuring its efficacy and safety during clinical applications. This document summarizes key stability data, outlines experimental protocols for its assessment, and provides visual representations of the evaluation workflow.

Quantitative Stability Data

The stability of the BPA-f complex has been evaluated under specific in vitro conditions, primarily focusing on its suitability for patient infusion. The following tables summarize the key findings from a comprehensive 11-day stability study of three separate BPA-f batches prepared for clinical use. The samples were stored at room temperature in 7 ml vials, protected from light.

Table 1: Biological Stability of BPA-f Complex Over 11 Days

Test ParameterDay 0Day 4Day 7Day 11Result
Bacterial Endotoxins TestedNot TestedNot TestedTestedNegative[1][2][3]
Sterility TestedTestedTestedTestedNo microbial growth detected[1][2][3]

Table 2: Physical Stability of BPA-f Complex Over 11 Days

Test ParameterDay 0Day 4Day 7Day 11Observation
Clarity & Opalescence No changesNo changesNo changesNo changesSolution remained clear[1][3]
Degree of Coloration No changesMinor changesMinor changesMinor changesA slight increase in yellow coloration was observed (Y5-Y6 range), attributed to the Maillard reaction, but was not considered significant[1][3]

Table 3: Structural Stability of BPA-f Complex via ¹H NMR

Time PointBatch I (% of Initial Intensity)Batch II (% of Initial Intensity)Batch III (% of Initial Intensity)
Day 0 100%100%100%
Day 11 ≥ 90%≥ 90%≥ 90%

Note: The relative intensity of the ¹H NMR signals of the BPA-f sample remained at or above 90% of the initial relative intensity at the end of the 11-day study period, indicating high structural stability.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of the BPA-f complex.

Sterility Testing

This test is performed to ensure the absence of viable microorganisms in the BPA-f solution.

  • Method: The sterility test is conducted according to the European Pharmacopoeia guidelines.[2][3]

  • Culture Media:

    • Fluid Thioglycollate Medium (TGM): Primarily for the culture of anaerobic bacteria, but also supports aerobic bacterial growth.

    • Soya-bean Casein Digest Medium (SBCM): Supports the growth of both fungi and aerobic bacteria.

  • Procedure:

    • A 1 ml sample of the BPA-f solution is inoculated into vials containing TGM and SBCM.

    • The TGM vials are incubated at 30–35°C, while the SBCM vials are incubated at 20–25°C.

    • The vials are incubated for a total of 14 days.

    • The media are visually inspected for any signs of microbial growth.

  • Growth Promotion Test: The media are validated by inoculating with a small number (<100 CFU) of specific microorganisms (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, and Aspergillus niger) to ensure they can support growth.[3]

Bacterial Endotoxin (B1171834) Test (LAL Test)

This assay is used to detect the presence of bacterial endotoxins, which can cause pyrogenic reactions.

  • Method: The Limulus Amebocyte Lysate (LAL) test is employed.

  • Procedure:

    • The BPA-f sample is appropriately diluted.

    • The diluted sample is mixed with the LAL reagent.

    • The mixture is incubated at a specified temperature.

    • The formation of a gel-clot indicates the presence of endotoxins. The absence of a clot indicates a negative result.

  • Specification: The maximum allowable endotoxin level is 0.05 EU/mg of this compound.[2][3]

Visual Inspection: Clarity, Opalescence, and Coloration

Visual inspection is a qualitative method to assess the physical appearance of the BPA-f solution.

  • Method: Performed according to Method II of the European Pharmacopoeia.[2]

  • Clarity and Opalescence: The sample is visually inspected against a black and white background to assess its clarity and for the presence of any particulate matter.

  • Degree of Coloration: The color of the BPA-f solution is compared to a range of reference colors (e.g., Y1 for the strongest yellow to Y7 for the weakest) against a white background.[3]

Structural Stability by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to monitor the chemical structure of the BPA-f complex over time.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • A coaxial insert containing D₂O is placed inside the NMR tube with the BPA-f sample. The D₂O serves as a lock substance.

    • A reference compound, TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt), is used as an internal standard for chemical shift referencing and as an intensity reference.

  • Data Acquisition: ¹H NMR spectra are acquired at specified time points.

  • Data Analysis:

    • The stability of the BPA-f complex is determined by monitoring the signal intensity of its aromatic protons.

    • The ratio of the integral of the BPA-f aromatic proton signals to the integral of the methyl proton signal of TSP-d4 is calculated.

    • The change in this ratio over time indicates the structural stability of the complex. A minimal change suggests high stability.[1][2][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in vitro stability assessment of the this compound-fructose complex.

G cluster_prep Sample Preparation cluster_testing Stability Testing Over 11 Days cluster_physical Physical Stability cluster_biological Biological Stability cluster_structural Structural Stability cluster_analysis Data Analysis and Conclusion prep Preparation of BPA-f Complex Batches storage Storage at Room Temperature (Protected from Light) prep->storage visual Visual Inspection (Clarity, Coloration) storage->visual sterility Sterility Test storage->sterility endotoxin Bacterial Endotoxin Test storage->endotoxin nmr ¹H NMR Spectroscopy storage->nmr data Comparison of Time-Point Data with Initial (Day 0) Data visual->data sterility->data endotoxin->data nmr->data conclusion Assessment of Shelf-Life and Stability data->conclusion

Caption: Workflow for the in vitro stability assessment of the BPA-f complex.

Conclusion

The available in vitro stability data for the this compound-fructose complex demonstrates its robustness under controlled storage conditions for at least 11 days.[1][2][3] The complex remains sterile, free of endotoxins, and structurally intact, with only minor, non-significant changes in coloration.[1][2][3] These findings support its use in clinical settings where infusions are prepared in advance. Further studies are warranted to establish the stability of the BPA-f complex under a broader range of in vitro conditions, including varying pH, temperature, and in different physiological media, to provide a more comprehensive understanding for diverse research and development applications.

References

Physical and chemical properties of L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-p-Boronophenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). This document details experimental protocols for its synthesis, analysis, and biological evaluation, and includes visualizations of its cellular uptake pathway and a typical experimental workflow for BNCT.

Core Physical and Chemical Properties

This compound is a synthetic amino acid analog of phenylalanine, where a boronic acid group is substituted at the para position of the phenyl ring. This boron-containing compound is central to BNCT, a targeted radiation therapy for cancer.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₉H₁₂BNO₄[1]
Molecular Weight 209.01 g/mol [1]
CAS Number 76410-58-7[1]
Appearance White to off-white solid[1]
pKa Values 2.46, 8.46, 9.76[2]
Solubility in Water Poor[3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Enantioselective Synthesis of this compound

This protocol describes a hybrid process involving enantioselective alkylation and subsequent enzymatic hydrolysis to produce optically pure this compound.[2]

Materials:

Procedure:

  • Alkylation:

    • Dissolve (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine in dry THF and cool to -78°C under an inert atmosphere.

    • Add n-BuLi dropwise and stir for 10 minutes.

    • Add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester in dry THF dropwise.

    • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Hydrolysis and Esterification:

    • Treat the purified product with 3N HCl at room temperature for 4 days.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in methanol and reflux for 2 hours.

    • Concentrate the solution to obtain the crude methyl ester.

  • Enzymatic Resolution:

    • Dissolve the crude methyl ester in a minimal amount of acetone (B3395972) and add to a phosphate buffer (pH 7.8) containing α-chymotrypsin.

    • Stir the mixture at room temperature and monitor the reaction by HPLC.

    • Upon completion, acidify the solution with 1N HCl to pH 5.

    • Wash the aqueous solution with ethyl acetate to remove unreacted D-ester.

    • Adjust the pH of the aqueous layer to 7.0 with a saturated sodium bicarbonate solution.

    • Concentrate the aqueous solution to obtain crude this compound.

    • Recrystallize from hot water to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the quantitative analysis of this compound in biological samples using reversed-phase HPLC with pre-column derivatization.[4][5]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • Internal standard (e.g., isotopically labeled BPA)

  • ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.5% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate BPA from other components (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition for BPA: m/z 209.1 → 120.1

    • MRM Transition for Internal Standard: m/z 210.1 → 120.1

    • Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve using known concentrations of BPA standard.

    • Determine the concentration of BPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

¹H-NMR Spectroscopy

This protocol outlines the parameters for acquiring ¹H-NMR spectra of this compound for structural confirmation and purity assessment.[6][7][8][9]

Materials:

  • This compound sample

  • Deuterium oxide (D₂O) or DMSO-d₆

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in D₂O or DMSO-d₆. For D₂O, the pH may need to be adjusted to ~9 with Na₂CO₃ to achieve complete dissolution.[8]

  • NMR Acquisition Parameters:

    • Spectrometer Frequency: ≥ 400 MHz

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Solvent: D₂O or DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~2-3 seconds

    • Spectral Width: ~12-16 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at ~2.50 ppm).

    • The characteristic aromatic proton signals for BPA appear in the range of 7.1-7.6 ppm.[9]

In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of this compound in cancer cell lines.[10]

Materials:

  • Cancer cell line of interest (e.g., B16F1 melanoma cells)[11]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) for boron quantification.

  • Cell lysis buffer

Procedure:

  • Cell Culture:

    • Culture the cells in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with various concentrations of this compound in serum-free medium for different time points (e.g., 0.5, 1, 2, 4 hours).

    • To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Boron Quantification:

    • Lyse the cells with cell lysis buffer and collect the lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

    • Digest the cell lysates with a strong acid (e.g., nitric acid).

    • Analyze the boron concentration in the digested samples using ICP-MS or ICP-AES.

    • Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).

In Vivo Biodistribution Study

This protocol details a typical procedure for assessing the biodistribution of this compound in a tumor-bearing mouse model.[12][13][14][15][16]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous CT26 xenografts)[12]

  • This compound-fructose complex solution for injection

  • Anesthetic agent

  • Instruments for dissection

  • Tubes for tissue collection

  • ICP-MS or ICP-AES for boron quantification

Procedure:

  • Animal Model:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Administer the this compound-fructose complex solution to the mice via intravenous or intraperitoneal injection at a specified dose (e.g., 250-350 mg/kg body weight).[12][13]

  • Tissue Collection:

    • At predetermined time points after injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice.

    • Collect blood samples via cardiac puncture.

    • Dissect and collect tumors and various organs (e.g., liver, kidneys, spleen, brain, muscle).[12]

    • Weigh each tissue sample.

  • Boron Quantification:

    • Homogenize the tissue samples.

    • Digest the homogenized tissues and blood samples with a strong acid.

    • Determine the boron concentration in each sample using ICP-MS or ICP-AES.

    • Express the results as µg of boron per gram of tissue (µg/g).

Signaling Pathways and Experimental Workflows

Visual representations of the cellular uptake pathway of this compound and a typical experimental workflow for BNCT are provided below using the DOT language for Graphviz.

Cellular Uptake of this compound

This compound is primarily transported into cancer cells via L-type amino acid transporters, LAT1 and LAT2, which are often overexpressed in malignant tissues.[1][17][18][19][20][21]

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA This compound (BPA) LAT1 LAT1 (SLC7A5) BPA->LAT1 Transport LAT2 LAT2 (SLC7A8) BPA->LAT2 Transport BPA_in Intracellular BPA LAT1->BPA_in LAT2->BPA_in BNCT Boron Neutron Capture Reaction BPA_in->BNCT Accumulation for

Caption: Cellular uptake of this compound via LAT1 and LAT2 transporters.

Experimental Workflow for Boron Neutron Capture Therapy (BNCT)

The following diagram illustrates a typical experimental workflow for preclinical BNCT studies using this compound.[22][23][24]

BNCT_Workflow cluster_preclinical_model Preclinical Model Preparation cluster_treatment BNCT Treatment cluster_evaluation Therapeutic Evaluation cell_culture Tumor Cell Culture animal_model Tumor Xenograft Implantation cell_culture->animal_model bpa_admin BPA-Fructose Administration animal_model->bpa_admin biodist Biodistribution Analysis (ICP-MS) bpa_admin->biodist neutron_irrad Neutron Irradiation bpa_admin->neutron_irrad tumor_growth Tumor Growth Monitoring neutron_irrad->tumor_growth survival Survival Analysis tumor_growth->survival histology Histopathological Analysis survival->histology

Caption: A typical experimental workflow for preclinical BNCT studies.

References

L-p-Boronophenylalanine (BPA): A Technical Guide to its Role as a Boron Delivery Agent in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that leverages the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a thermal or epithermal neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus. These particles have a short path length of approximately 5-9 µm, roughly the diameter of a single cell, enabling targeted cell killing with minimal damage to adjacent healthy tissue.[1] The efficacy of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor. L-p-Boronophenylalanine (BPA), an amino acid analog, has emerged as a leading boron delivery agent for BNCT and is used clinically for various malignancies. This technical guide provides an in-depth overview of BPA's mechanism of action, pharmacokinetics, and the experimental protocols for its evaluation.

Mechanism of Action and Cellular Uptake

The selective accumulation of BPA in tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[2][3][4] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across the cell membrane.[5][6] Many types of cancer cells exhibit upregulated LAT1 expression to meet their increased metabolic demands for protein synthesis and cell growth.[2][3][7] This overexpression of LAT1 on the surface of tumor cells compared to normal cells forms the basis for the tumor-selective uptake of BPA.

BPA, structurally similar to phenylalanine, is recognized and transported by LAT1 into the cell.[5] Inside the cell, the concentration gradient is maintained, in part, by the exchange of intracellular amino acids, such as glutamine, for extracellular BPA.[5] The uptake of BPA has been shown to correlate with LAT1 expression levels in several cancer cell lines.[2][3]

Signaling Pathway of BPA Uptake via LAT1

The transport of BPA into the tumor cell is a critical first step in BNCT. The following diagram illustrates the key components of the LAT1-mediated uptake of BPA.

BPA_Uptake_Pathway LAT1-Mediated Uptake of this compound (BPA) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA BPA (this compound) LAT1_CD98 LAT1 CD98 (4F2hc) BPA->LAT1_CD98:f0 Uptake Leucine_ext Leucine Leucine_ext->LAT1_CD98:f0 Uptake BPA_int Intracellular BPA LAT1_CD98:f0->BPA_int Transport Leucine_int Intracellular Leucine LAT1_CD98:f0->Leucine_int Transport mTORC1 mTORC1 Leucine_int->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Glutamine_int Intracellular Glutamine Glutamine_int->LAT1_CD98:f0 Efflux (Antiport)

BPA Uptake via LAT1 Transporter

Data Presentation: Quantitative Analysis of BPA Distribution

The successful application of BNCT relies on achieving a therapeutic concentration of ¹⁰B in the tumor while minimizing exposure to surrounding healthy tissues. The following tables summarize key quantitative data from preclinical and clinical studies on BPA.

Table 1: Boron Concentration in Tumors and Normal Tissues
Cancer TypeModelBPA DoseTime Post-InfusionTumor ¹⁰B Concentration (µg/g)Normal Tissue ¹⁰B Concentration (µg/g)Tumor-to-Normal Tissue RatioReference
Glioblastoma MultiformeHuman98-290 mg/kgEnd of infusion2.7 - 41.3Brain: < Blood Concentration~3.5 (Tumor:Blood)[8][9]
Glioblastoma (U87)Mouse (in situ)Not SpecifiedNot Specified25.53Brain: 8.972.85[10]
Glioblastoma (GL261)Mouse (in situ)Not SpecifiedNot Specified23.04Brain: 8.142.83[10]
Malignant MelanomaHuman170-210 mg/kgNot Specified-Skin: 1.31 ± 0.22 (Skin:Blood)3.40 ± 0.83 (Tumor:Blood)[11]
Gastric Cancer (MKN45)Mouse (CDX)Not SpecifiedNot Specified29.58Brain: 13.27, Muscle: 15.023.09 (Tumor:Blood)[12]
Hepatocellular CarcinomaMouseNot Specified2 hours>2 (T/N), >4 (T/B)->2 (T/N), >4 (T/B)[13]
Table 2: Pharmacokinetic Parameters of BPA
SpeciesBPA FormulationDosePeak Blood ¹⁰B Concentration (µg/mL)Half-life (min)Reference
HumanBPA-mannitol350 mg/kg28.1Not Specified[14][15]
RatBPANot Specified-44.11 ± 8.90[12]
RatBPANot SpecifiedPeak at 25 ± 5.8 min74.71 ± 52.22[13]

Experimental Protocols

Standardized experimental protocols are essential for the evaluation and comparison of boron delivery agents. The following sections provide detailed methodologies for key experiments.

In Vitro BPA Uptake Assay

Objective: To quantify the cellular uptake of BPA in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U87, GL261, B16-F10)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (BPA) solution (typically complexed with fructose (B13574) or mannitol (B672) for solubility)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for boron quantification

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the experiment. Culture overnight to allow for cell attachment.

  • BPA Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentration of BPA. Incubate for various time points (e.g., 1, 3, 6, 24 hours) to determine time-dependent uptake.

  • Cell Washing: After incubation, aspirate the BPA-containing medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.

  • Cell Lysis and Collection: Add cell lysis buffer to each well and incubate to ensure complete cell lysis. Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay (e.g., BCA assay) for normalization of boron content.

  • Sample Preparation for Boron Analysis: Digest the remaining cell lysate, typically with nitric acid, to prepare it for boron analysis.

  • Boron Quantification: Measure the ¹⁰B concentration in the digested samples using ICP-MS or ICP-AES.[16] The results are typically expressed as µg of ¹⁰B per mg of protein or per 10⁶ cells.

In Vivo Biodistribution Study

Objective: To determine the distribution and accumulation of BPA in tumor and various normal tissues in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice or rats with subcutaneous or orthotopic tumors)

  • BPA-fructose solution for injection (intravenous or intraperitoneal)

  • Anesthesia

  • Surgical instruments for tissue collection

  • Liquid nitrogen or dry ice for snap-freezing tissues

  • ICP-MS or ICP-AES for boron quantification

Procedure:

  • Animal Model: Utilize an appropriate tumor-bearing animal model. Tumor growth should be monitored and animals enrolled in the study when tumors reach a suitable size.

  • BPA Administration: Administer the BPA-fructose solution to the animals via the desired route (e.g., tail vein injection for intravenous administration).

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6 hours) to assess the time course of BPA distribution.

  • Tissue Collection: At each time point, collect blood samples (e.g., via cardiac puncture) and harvest the tumor and various normal tissues of interest (e.g., brain, liver, kidney, muscle, skin).

  • Sample Processing: Weigh each tissue sample and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation for Boron Analysis: Homogenize and digest the tissue samples, typically using a strong acid mixture, to prepare them for boron analysis.

  • Boron Quantification: Measure the ¹⁰B concentration in the digested tissue and blood samples using ICP-MS or ICP-AES.[16] Results are expressed as µg of ¹⁰B per gram of tissue (wet weight).

  • Data Analysis: Calculate the tumor-to-normal tissue and tumor-to-blood ¹⁰B concentration ratios at each time point.

Boron Concentration Measurement in Tissue Samples

Objective: To accurately quantify the ¹⁰B concentration in biological samples.

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for its high sensitivity and ability to differentiate between boron isotopes (¹⁰B and ¹¹B).[16][17][18]

Procedure:

  • Sample Digestion: Accurately weigh the biological sample (tissue or cell lysate). Digest the sample using a certified low-boron nitric acid, often in combination with other acids like sulfuric acid for blood samples, in a clean environment to minimize contamination. Microwave digestion is often employed for efficient and complete digestion.

  • Dilution: Dilute the digested sample with high-purity deionized water to a final volume, ensuring the boron concentration falls within the linear range of the ICP-MS calibration curve.

  • Internal Standard: Add an internal standard (e.g., Beryllium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.

  • Calibration: Prepare a series of calibration standards with known concentrations of ¹⁰B from a certified standard reference material.

  • ICP-MS Analysis: Introduce the samples into the ICP-MS. The instrument will ionize the sample in an argon plasma and then separate the ions based on their mass-to-charge ratio. The detector measures the ion counts for ¹⁰B and ¹¹B.

  • Data Calculation: The concentration of ¹⁰B in the original sample is calculated based on the measured ion counts, the calibration curve, and the dilution factor. The results are typically reported as µg of ¹⁰B per gram of tissue or per mL of liquid.

Mandatory Visualizations

BNCT Mechanism of Action

The following diagram illustrates the sequential steps involved in BNCT, from the administration of BPA to the ultimate destruction of the tumor cell.

BNCT_Mechanism Mechanism of Boron Neutron Capture Therapy (BNCT) with BPA cluster_administration Administration & Uptake cluster_irradiation Neutron Irradiation cluster_cell_death Cellular Destruction BPA_admin 1. BPA Administration (intravenous) Tumor_uptake 2. Selective Uptake by Tumor Cells (LAT1) BPA_admin->Tumor_uptake Neutron_capture 4. ¹⁰B Neutron Capture Reaction Tumor_uptake->Neutron_capture Neutron_beam 3. Epithermal Neutron Beam Neutron_beam->Neutron_capture Fission 5. Nuclear Fission: ¹⁰B(n,α)⁷Li Neutron_capture->Fission Particles 6. High-LET Particles (α and ⁷Li) Fission->Particles Cell_kill 7. Targeted Tumor Cell Death Particles->Cell_kill

BNCT Mechanism of Action with BPA
Experimental Workflow for BNCT Drug Development

The development of a new boron delivery agent for BNCT follows a structured workflow from preclinical evaluation to clinical trials.

BNCT_Workflow Preclinical to Clinical Workflow for BNCT Drug Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development synthesis Synthesis & Characterization in_vitro In Vitro Studies (Uptake, Cytotoxicity) synthesis->in_vitro in_vivo_dist In Vivo Biodistribution & Pharmacokinetics in_vitro->in_vivo_dist in_vivo_eff In Vivo Efficacy (BNCT in Animal Models) in_vivo_dist->in_vivo_eff toxicology Toxicology Studies in_vivo_eff->toxicology ind Investigational New Drug (IND) Application toxicology->ind Transition to Clinic phase1 Phase I Trial (Safety & Dosimetry) ind->phase1 phase2 Phase II Trial (Efficacy) phase1->phase2 phase3 Phase III Trial (Pivotal Study) phase2->phase3 approval Regulatory Approval phase3->approval

BNCT Drug Development Workflow

Conclusion

This compound has proven to be a cornerstone in the clinical application of Boron Neutron Capture Therapy. Its selective uptake into tumor cells via the overexpressed LAT1 transporter provides the necessary therapeutic window for effective treatment. The quantitative data from numerous studies underscore its favorable biodistribution profile. The standardized experimental protocols outlined in this guide are crucial for the continued development and evaluation of BPA and novel boron delivery agents. As our understanding of the underlying biology and the technology of neutron sources advances, BPA will likely remain a key component in the arsenal (B13267) against difficult-to-treat cancers.

References

A Technical Guide to Early Biodistribution Studies of L-p-Boronophenylalanine (BPA) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early preclinical biodistribution studies of L-p-Boronophenylalanine (BPA), a key boron delivery agent for Boron Neutron Capture Therapy (BNCT). Understanding the in vivo behavior of BPA is critical for optimizing treatment protocols and ensuring the selective delivery of boron to tumor tissues while minimizing exposure to healthy organs. This document summarizes quantitative data from various animal models, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of BPA's pharmacokinetic profile.

Quantitative Biodistribution Data

The selective accumulation of BPA in tumor cells is a cornerstone of its therapeutic efficacy. The following tables summarize the quantitative biodistribution of boron, delivered as BPA, in various preclinical tumor models. These studies highlight the differential uptake in tumor tissues versus normal tissues, a critical factor for the success of BNCT.

Melanoma Models

Melanoma's metabolic pathways, particularly melanin (B1238610) synthesis which utilizes tyrosine (a structural analog of BPA), contribute to the preferential uptake of BPA.

Table 1: Boron Concentration in Melanoma-Bearing Hamster Model

Time Post-InjectionTissueBoron Concentration (µg/g)
2.0 hMelanomaPeak Concentration
4.0 hMelanoma/Skin Ratio7:1 to 8:1

Following a single intraperitoneal injection of p-BPA (100 mg/kg) in male Syrian (golden) hamsters bearing Greene's melanomas. Boron concentrations were measured by inductively coupled plasma-atomic emission spectrometry (ICP-AES).[1][2]

Table 2: Boron Concentration in Melanoma-Bearing Mouse Model

Time Post-InjectionTissueBoron Concentration (µg/g)
2.0 hTumor25.9 ± 2.6
2.0 hTumor (individual range)11.7 - 52.0

Following a single intraperitoneal injection of BPA (350 mg/kg) in NIH nude mice implanted with MEL-J human melanoma cells.[3]

Glioma Models

Gliomas, particularly high-grade gliomas, often exhibit an upregulated transport of amino acids, which facilitates the accumulation of BPA.

Table 3: Boron Concentration in F98 Glioma-Bearing Rat Model

Administration Route & ConditionTime Post-AdministrationTumor Boron Concentration (µg/g)Tumor-to-Blood RatioTumor-to-Brain Ratio
Intravenous (i.v.)2.5 h20.83.25.0
Intracarotid (i.c.) without BBB-D2.5 h42.78.55.9
Intracarotid (i.c.) with BBB-D2.5 h94.510.97.5

Fischer rats with stereotactically implanted F98 glioma cells received 500 mg/kg BPA. Blood-Brain Barrier Disruption (BBB-D) was achieved with an intracarotid infusion of 25% mannitol.[4]

Table 4: Boron Biodistribution in U87MG Glioma Orthotopic Xenograft Mouse Model

Time Post-InjectionTissueBoron Concentration (µg/g)
1.0 h, 2.5 h, 5.0 hTumorVariable
1.0 h, 2.5 h, 5.0 hNormal BrainVariable
1.0 h, 2.5 h, 5.0 hLiverVariable
1.0 h, 2.5 h, 5.0 hKidneyVariable
1.0 h, 2.5 h, 5.0 hSkinVariable
1.0 h, 2.5 h, 5.0 hBloodVariable

Mice received an intraperitoneal injection of BPA at a dose of 1 g/kg body weight. Boron concentration was analyzed by inductively coupled plasma atomic emission spectroscopy (ICP-AES). The study noted significant inter-animal variation.[5]

Other Cancer Models

The applicability of BPA-mediated BNCT is being explored in a variety of other malignancies.

Table 5: Boron Concentration in Gastric Cancer Xenograft Mouse Model

Time Post-InjectionTissueBoron Concentration (µg/g)
1.0 hTumor (MKN45-derived)Data not specified
1.0 hBloodData not specified
1.0 hNormal TissuesData not specified

BALB/c nude mice bearing human gastric cancer cell line MKN45-derived xenografts received an intravenous injection of BPA at a dose of 250 mg/kg body weight.[6][7]

Table 6: Boron Pharmacokinetics in Rats

Time Post-InjectionBlood Boron Concentration (µg/mL)
5 min11.20
30 min5.51
50 min5.03
3 h2.90

Rats were intravenously injected with BPA. The half-life was determined to be 44.11 ± 8.90 min.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to preclinical research. The following sections outline the typical methodologies employed in the biodistribution studies of BPA.

Animal Models and Tumor Implantation
  • Species and Strain: Common animal models include BALB/c mice, NIH nude mice, Fischer rats, and Syrian (golden) hamsters.[1][3][4][6][7][8][9][10]

  • Tumor Cell Lines: A variety of cell lines are used to model different cancers, including Greene's melanoma, Harding-Passey melanoma, MEL-J human melanoma, F98 rat glioma, U87MG human glioma, and MKN45 human gastric cancer.[1][2][3][4][5][6][7][8]

  • Implantation: For solid tumors, cancer cells are typically implanted subcutaneously into the flank of the animal.[3][6][7][8][9][11][10] For brain tumor models, stereotactic implantation of glioma cells into the brain is performed.[4][5]

BPA Formulation and Administration
  • Formulation: this compound is often administered as a fructose (B13574) complex to enhance its solubility.[1][2]

  • Dosage: The administered dose of BPA varies across studies, ranging from 100 mg/kg to 1 g/kg body weight.[1][2][3][4][5][6][7]

  • Administration Route: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1][3][5][6][7][8][9][10] Some studies have explored intracarotid (i.c.) injection, particularly for brain tumors, to bypass the blood-brain barrier.[4]

Tissue Collection and Boron Analysis
  • Time Points: Animals are euthanized at various time points post-BPA administration (e.g., 0.5, 1, 2, 2.5, 4, 5, 6, and 24 hours) to assess the dynamic biodistribution.[1][4][5][9][10]

  • Sample Collection: At each time point, samples of tumor, blood, and various normal tissues (e.g., skin, brain, liver, kidney) are collected.[1][4][5][9][10]

  • Analytical Method: The concentration of boron in the collected tissues is most commonly determined by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][5][9][10] These techniques offer high sensitivity for boron quantification.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways. The following visualizations, created using the DOT language, depict a generalized workflow for BPA biodistribution studies and the key transport mechanisms involved in its cellular uptake.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_bpa_admin BPA Administration cluster_sample_collection Sample Collection cluster_analysis Boron Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Growth to Predetermined Size Tumor_Implantation->Tumor_Growth BPA_Injection Administer BPA (i.p., i.v., or i.c.) Tumor_Growth->BPA_Injection BPA_Prep Prepare BPA-Fructose Complex Solution BPA_Prep->BPA_Injection Time_Points Euthanize at Defined Time Points BPA_Injection->Time_Points Tissue_Harvest Harvest Tumor, Blood, and Normal Tissues Time_Points->Tissue_Harvest Sample_Prep Acid Digestion of Tissue Samples Tissue_Harvest->Sample_Prep ICP_Analysis Quantify Boron via ICP-AES or ICP-MS Sample_Prep->ICP_Analysis Data_Analysis Calculate Boron Concentration (µg/g) and Ratios ICP_Analysis->Data_Analysis

Caption: Generalized workflow for in vivo biodistribution studies of this compound.

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) BPA_ext This compound (BPA) LAT1 L-type Amino Acid Transporter 1 (LAT1) BPA_ext->LAT1 Transport BPA_int Accumulated BPA LAT1->BPA_int

Caption: Simplified diagram of BPA uptake into tumor cells via the LAT1 transporter.

The selective uptake of BPA into tumor cells is largely mediated by L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant cells to meet their increased demand for amino acids for proliferation.[12] This active transport mechanism is a key reason for the preferential accumulation of BPA in tumors compared to surrounding normal tissues.

This technical guide serves as a foundational resource for professionals engaged in the development of BNCT. The presented data and methodologies from early animal studies underscore the promise of BPA as a selective boron delivery agent and provide a framework for future research and clinical translation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Boron Neutron Capture Therapy using L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the in vivo application of L-p-Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT), a promising targeted radiotherapy for various cancers.

Introduction

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that involves the selective accumulation of a boron-containing compound in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by the stable boron-10 (B1234237) (¹⁰B) isotope results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus. These particles have a short path length, approximately the diameter of a single cell, allowing for highly localized and potent tumor cell destruction while sparing surrounding healthy tissue.[1][2]

This compound (BPA), an amino acid analog, is one of the most widely used boron delivery agents in clinical BNCT.[1][3] Its selective uptake by tumor cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tissues.[1][4][5] This preferential accumulation is key to the therapeutic efficacy of BNCT.[6]

These application notes provide essential protocols and data for researchers and professionals involved in the preclinical and clinical development of BPA-based BNCT.

Key Experimental Protocols

Formulation of BPA for In Vivo Administration

The aqueous solubility of BPA is limited, necessitating its formulation as a complex for intravenous administration. The most common formulation involves complexation with a saccharide, such as fructose (B13574) or sorbitol, in an aqueous solution.[3][7] This process significantly increases the solubility of BPA at a physiological pH.[7]

Protocol for BPA-Fructose (BPA-f) Formulation:

  • Dissolution: Suspend ¹⁰B-enriched BPA in distilled water.

  • Complexation: Add fructose to the BPA suspension.

  • pH Adjustment: Adjust the pH of the solution to approximately 10 with 1 N NaOH to facilitate the formation of the BPA-saccharide complex.[7] Stir the mixture until the BPA is completely dissolved.

  • Neutralization: Readjust the pH to a physiological range of approximately 7.4 with 1 N HCl.[7][8]

  • Sterilization: Sterilize the final solution using a 0.22-μm filter.[8]

  • Concentration: The final concentration of the BPA solution is typically prepared at 30 mg/mL (1.44 mg ¹⁰B/mL).[8]

Animal Models and Tumor Implantation

A variety of animal models are utilized in preclinical BPA-BNCT studies to evaluate biodistribution, efficacy, and toxicity. Common models include:

  • Mice: Balb/c mice bearing EMT-6 mammary carcinomas[9], C3H/He mice with SCCVII tumors[10], and mouse models of pelvic recurrence of colorectal cancer[11] are frequently used.

  • Rats: F344 rats with implanted gliomas are a common model for brain tumor studies.[12]

  • Hamsters: Hamsters bearing Green's melanoma have been used to evaluate tumor control.[13]

General Tumor Implantation Protocol (Subcutaneous Model):

  • Cell Culture: Culture the desired cancer cell line (e.g., U-87 MG glioblastoma, FaDu head and neck squamous cell carcinoma) under standard conditions.[14]

  • Cell Harvest: Harvest the cells and resuspend them in a suitable medium or saline.

  • Implantation: Subcutaneously inject a specific number of cells (e.g., 4 x 10⁶ MEL-J cells) into the flank or other appropriate site of the host animal.[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size before initiating treatment.

BPA Administration Protocol

The administration protocol for BPA is a critical factor influencing its biodistribution and therapeutic efficacy. Intravenous (i.v.) infusion is the standard clinical route.

Example In Vivo Administration Protocol (Mouse Model):

  • Dosage: Administer BPA at a dose of 500 or 1000 mg/kg body weight via intravenous injection.[14]

  • Infusion Time: The infusion is typically carried out over a period of 1 to 2 hours.[3][6] In some protocols, a two-step infusion rate is employed, with a higher initial rate followed by a slower maintenance rate during neutron irradiation to maintain a stable blood boron concentration.[3][16][17]

  • Time to Irradiation: Neutron irradiation is typically initiated 1 to 2 hours after the completion of the BPA infusion to allow for optimal tumor accumulation and clearance from the blood.[6][15]

Neutron Irradiation Procedure
  • Neutron Source: Neutron beams for BNCT can be generated by nuclear reactors or accelerators.[2]

  • Dosimetry: Prior to treatment, a detailed treatment plan is created using specialized software (e.g., SERA) to calculate the required neutron fluence and irradiation time to deliver the target dose to the tumor while minimizing the dose to surrounding normal tissues.[18]

  • Patient/Animal Positioning: The subject is carefully positioned to ensure the tumor is accurately targeted by the neutron beam.[19]

  • Irradiation: The tumor is irradiated with a thermal or epithermal neutron beam for the calculated duration.

Assessment of Treatment Efficacy and Toxicity

Efficacy Assessment:

  • Tumor Growth Delay: Monitor and measure tumor volume regularly following treatment.[14]

  • Survival Analysis: Record the survival time of treated animals compared to control groups.[20]

  • Histopathological Analysis: Examine tumor tissues for evidence of necrosis and cellular damage.

  • Tumor Response Evaluation: In clinical settings, tumor response is often assessed using imaging criteria such as RECIST v1.1.[21]

Toxicity Assessment:

  • General Health Monitoring: Observe animals for any signs of distress, weight loss, or changes in behavior.[2]

  • Hematological and Biochemical Analysis: Collect blood samples to evaluate blood counts and liver and kidney function.[22]

  • Normal Tissue Damage: Assess for adverse effects in normal tissues within the irradiation field, such as skin reactions (e.g., moist desquamation) or mucositis.[13][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical and clinical studies of BPA-BNCT.

Table 1: Biodistribution of Boronophenylalanine (BPA) in Different Tumor Models

Animal ModelTumor TypeBPA DoseTime Post-InjectionTumor ¹⁰B Concentration (µg/g)T/B RatioT/N Ratio (Muscle)Reference
Nude MiceMelanoma (MEL-J)350 mg/kg (i.p.)2 hours25.9 ± 2.6--[15]
Tumor-bearing MiceHepatocellular CarcinomaNot Specified2 hours7.524.022.28 (Heart), 2.39 (Liver), 2.13 (Spleen), 2.04 (Lung), 2.46 (Brain)[6]
SD RatsSAS XenograftNot Specified1, 2, 3/4 hours->2.5>2.5[23]
Balb/c MiceEMT-6 Mammary CarcinomaNot Specified1 hour~252.8 ± 0.8-[9]
PatientsMalignant Melanoma170-210 mg/kgNot Specified-3.40 ± 0.831.31 ± 0.22 (Skin)[13]
PatientsRecurrent GI Cancers400 mg/kgDuring Irradiation52.72.7-[18]

Table 2: Dosimetry and Treatment Parameters in BPA-BNCT Studies

Study TypeTumor TypeBPA Administration ProtocolNeutron SourceTarget Tumor DoseOutcomeReference
Preclinical (Mice)Glioblastoma (U-87 MG)500 & 1000 mg/kg i.v., 1 hr prior to irradiationAccelerator4, 5, 6 Gy-EqSignificant tumor growth inhibition[14]
Clinical Trial (Phase I/II)Malignant Brain TumorsNot specifiedNot specifiedNot specifiedOngoing evaluation of safety and efficacy[21]
Clinical TrialRecurrent Head and Neck Cancer400 mg/kg L-BPA-fructose, 2 fractionsNot specifiedNot specified76% response rate[17]
Clinical StudyRecurrent GI Cancers400 mg/kg i.v., 2 hrs prior to irradiationKyoto University Reactor16 Gy at 5 cm depth1 PR, 3 SD; Symptom alleviation[18][19]
Clinical StudyRecurrent High-Grade Meningiomas400 mg/kg for 2h, then 100 mg/kg during irradiationNot specifiedNot to exceed 15 Gy-Eq to normal brainMedian survival of 14.1 months from BNCT[3][17]

Visualizations

Signaling Pathways and Experimental Workflows

BNCT_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell BPA_f BPA-fructose (¹⁰BPA-f) LAT1 LAT1 Transporter BPA_f->LAT1 Uptake BPA_intra Intracellular ¹⁰BPA LAT1->BPA_intra Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction BPA_intra->Reaction Neutron Thermal Neutron (n) Neutron->Reaction Alpha α particle (High LET) Reaction->Alpha Li7 ⁷Li ion (High LET) Reaction->Li7 DNA_damage Cell Death (Apoptosis/Necrosis) Alpha->DNA_damage DNA Damage Li7->DNA_damage DNA Damage

BNCT_Workflow cluster_preclinical Preclinical Phase A Tumor Model Development (e.g., Xenograft in Mice) C Biodistribution Study (Determine optimal time window) A->C B BPA-fructose Formulation D BPA Administration (i.v. infusion) B->D C->D E Neutron Irradiation (Reactor or Accelerator) D->E F Efficacy & Toxicity Assessment E->F

BNCT_Components cluster_drug Boron Agent cluster_physics Neutron Beam BNCT Successful BNCT BPA ¹⁰B-BPA TumorSelectivity High Tumor Selectivity BPA->TumorSelectivity HighConcentration Sufficient Tumor ¹⁰B Concentration (>20 ppm) TumorSelectivity->HighConcentration HighConcentration->BNCT LowToxicity Low Systemic Toxicity LowToxicity->BNCT NeutronSource Appropriate Neutron Source (Epithermal) AccurateDosimetry Accurate Dosimetry & Treatment Planning NeutronSource->AccurateDosimetry AccurateDosimetry->BNCT

References

Application Notes and Protocols for Non-invasive Monitoring of L-p-Boronophenylalanine Metabolism by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-p-Boronophenylalanine (BPA) is a boron-containing amino acid analogue crucial for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells. Therefore, non-invasive methods to monitor the uptake, distribution, and metabolism of BPA in real-time are essential for optimizing treatment protocols. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive modality to achieve this by detecting various NMR-active nuclei, including ¹H, ¹¹B, and ¹⁰B.

These application notes provide a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to monitor BPA metabolism both in vivo and ex vivo.

Metabolic Pathway and Transport of BPA

This compound is transported into tumor cells primarily via L-type amino acid transporters (LAT1 and LAT2), which are often overexpressed in malignant tissues.[1][2] This active transport mechanism allows for the selective accumulation of BPA in cancer cells compared to surrounding healthy tissue.[1][2] To enhance its solubility and bioavailability, BPA is often administered as a complex with fructose (B13574) (BPA-F).[3][4][5] Following administration, this complex can dissociate, releasing free BPA.[3][4][5]

BPA_Metabolism cluster_cell Tumor Cell BPA_F_blood BPA-Fructose Complex Free_BPA_blood Free BPA BPA_F_blood->Free_BPA_blood LAT1 LAT1/LAT2 Transporter Free_BPA_blood->LAT1 Transport Free_BPA_intracellular Intracellular Free BPA LAT1->Free_BPA_intracellular

Caption: Cellular uptake and dissociation of the BPA-fructose complex.

Experimental Protocols

Protocol 1: In Vivo Monitoring of BPA by ¹H MRS and MRSI

This protocol details the non-invasive, real-time monitoring of BPA distribution in tissues using Proton Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Spectroscopic Imaging (MRSI).[3][4][5]

1. Animal Preparation:

  • Anesthetize the subject animal (e.g., mouse or rat) following institutional guidelines.

  • Place the animal in the MRI scanner, ensuring the region of interest (e.g., tumor, kidney) is positioned at the isocenter of the magnet.

  • Maintain the animal's body temperature and monitor vital signs throughout the experiment.

2. BPA-Fructose Solution Preparation and Administration:

  • Prepare a solution of ¹⁰B-enriched this compound (BPA) and fructose. A typical preparation involves dissolving BPA with a 1.5% molar excess of fructose, with pH adjusted to basic conditions (e.g., pH 8.6).[5]

  • Determine the final BPA concentration in the injection solution using high-resolution ¹H NMR with a known concentration of a reference compound (e.g., glycine (B1666218) in D₂O).[5]

  • Administer the BPA-fructose solution intravenously (i.v.).

3. ¹H NMR Data Acquisition:

  • Localized ¹H MRS:

    • Acquire localized spectra from a specific volume of interest (voxel) within the tissue.

    • This allows for tracking the uptake and clearance of BPA over time with a temporal resolution of a few minutes.[3][4][5]

    • The major BPA peaks are typically detected between 7.1 and 7.6 ppm.[6]

  • ¹H MRSI:

    • Acquire spectroscopic data from a larger field of view to create a spatial map of BPA distribution.

    • This can achieve a spatial resolution on the order of several cubic millimeters (e.g., 9 mm³).[3][4][5]

4. Data Processing and Analysis:

  • Apply standard NMR data processing steps including Fourier transformation, phasing, and baseline correction.

  • Identify and integrate the characteristic peaks of BPA (e.g., chemical shifts for the complex at ~7.20 ppm and ~7.53 ppm, and for free BPA at ~7.32 ppm and ~7.74 ppm).[5]

  • Quantify the concentration of BPA relative to an internal water signal or other appropriate reference.[6]

InVivo_Workflow cluster_prep Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation & Anesthesia BPA_Admin BPA-Fructose Administration (i.v.) Animal_Prep->BPA_Admin MRS Localized 1H MRS BPA_Admin->MRS MRSI 1H MRSI BPA_Admin->MRSI Processing Data Processing (FT, Phasing) MRS->Processing MRSI->Processing Quantification Peak Identification & Quantification Processing->Quantification Mapping Metabolite Mapping Quantification->Mapping

Caption: Workflow for in vivo ¹H NMR monitoring of BPA.

Protocol 2: Ex Vivo Analysis of BPA in Blood and Tissue by ¹¹B and ¹H NMR

This protocol is for the quantitative analysis of BPA and its fructose complex in excised tissue and blood samples, providing validation for in vivo findings.[3][5]

1. Sample Collection and Preparation:

  • Following in vivo experiments, collect blood samples and excise tissues of interest (e.g., tumors).

  • Prepare samples for NMR analysis. For blood, this may involve direct analysis or separation of plasma/serum. Tissues may require homogenization or extraction procedures.

2. NMR Data Acquisition:

  • ¹¹B NMR Spectroscopy:

    • Acquire ¹¹B NMR spectra to directly observe boron-containing species. This allows for the differentiation of free BPA and the BPA-fructose complex.

    • A typical acquisition might involve a 9.4 T magnet (128 MHz for ¹¹B) with a significant number of scans (e.g., 400,000 scans over 5 hours for low concentration samples) to achieve adequate signal-to-noise.[5]

  • ¹H NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra to corroborate the findings from ¹¹B NMR and to quantify BPA concentration against a reference standard.

3. Data Processing and Analysis:

  • Process the acquired spectra (¹¹B and ¹H) as described in Protocol 1.

  • For ¹¹B spectra, the relative concentrations of different boron species are proportional to the area of their respective peaks.[5]

  • Calculate the absolute concentration of boron in the samples based on the signal integrals. For example, a signal integral from a 5-hour acquisition of an excised tumor corresponded to a 17 µg/g boron concentration.[5]

Quantitative Data Summary

The following tables summarize quantitative data extracted from relevant studies on BPA metabolism using NMR.

Table 1: Boron Concentration in Excised Tumors Determined by ¹¹B NMR

Mouse IDAcquisition Time (hours)Number of ScansCalculated Boron Concentration (µg/g)Reference
Mouse I5400,00017[5]
Mouse II180,00055[5]

Table 2: Detection Limits for ¹⁰B-BPA and its Fructose Complex in Blood by ¹⁰B-NMR

AnalyteDetection Limit (ppm)Reference
¹⁰B-BPA3[6]
¹⁰B-BPA-fructose complex3[6]
Total ¹⁰B6[6]

Table 3: ¹H Chemical Shifts for BPA and BPA-Fructose Complex

SpeciesChemical Shift (ppm)Reference
BPA-Fructose Complex7.20, 7.53[5]
Free BPA7.32, 7.74[5]

Conclusion

NMR spectroscopy provides a robust and non-invasive platform for monitoring the pharmacokinetics and metabolism of this compound. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and clinicians working to optimize BNCT protocols. The ability to track BPA uptake and distribution in real-time can lead to more effective and personalized cancer therapy.

References

Application Notes and Protocols for the Preparation of L-p-Boronophenylalanine-Fructose (BPA-f) Complex for Clinical BNCT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of the L-p-boronophenylalanine-fructose (BPA-f) complex, a critical boron delivery agent for Boron Neutron Capture Therapy (BNCT) clinical studies. The information compiled is based on established scientific literature and patents.

Introduction

This compound (BPA) is a key boron carrier used in BNCT. Its selective accumulation in tumor cells makes it an effective agent for targeted radiotherapy. However, the low solubility of BPA at physiological pH poses a significant challenge for its intravenous administration. To overcome this, BPA is complexed with fructose (B13574) to form the BPA-fructose (BPA-f) complex, which exhibits significantly enhanced water solubility.[1][2] This document outlines the procedures for the preparation, quality control, and characterization of the BPA-f complex for clinical applications.

Data Summary

The following tables summarize the key quantitative data related to the physicochemical properties and quality control specifications of the BPA-f complex.

Table 1: Physicochemical Properties of BPA and BPA-f Complex

ParameterValueReference(s)
BPA Aqueous Solubility (physiological pH)< 10 mg/mL[3]
BPA-f Complex Solubility> 50 mg/mL (up to 173.2 ± 3.8 mg/mL)[3]
Molar Ratio of BPA to Fructose10:1 to 1:10 (1:1 commonly used)[1][3]
Complex Formation Constant (log K) at pH 7.42.43[4]

Table 2: Quality Control Specifications for BPA-f Infusion Solution

TestSpecificationReference(s)
AppearanceClear, colorless to slightly yellow solution[5]
pH~7.4[3]
BPA Purity (API)99%[2]
Assay of this compound98.0–102.0% (based on dry substance)[2]
Maximum Sum of Impurities (HPLC)1.0%[2]
Maximum Individual Impurity (HPLC)0.5%[2]
SterilityMust be sterile[5]
Bacterial Endotoxins (LAL Test)Maximum 0.05 EU/mg[2]
Stability (¹H NMR)≥ 90% of initial relative intensity of aromatic protons after 11 days[5][6]

Experimental Protocols

Preparation of this compound-Fructose (BPA-f) Complex for Injection

This protocol describes the formulation of a high-concentration BPA-f solution suitable for intravenous administration. The key principle is the temporary elevation of pH to facilitate the complexation and dissolution of BPA with fructose, followed by readjustment to a physiological pH.[3]

Materials and Equipment:

  • This compound (BPA) powder (pharmaceutical grade)

  • D-Fructose powder (pharmaceutical grade)

  • Water for Injection (WFI)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sterile pyrogen-free glassware or stainless steel vessels

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Sterile 0.22 µm filters

  • Aseptic filling and sealing equipment

Protocol:

  • Mixing: In a sterile vessel, add the desired amount of Water for Injection. While stirring, add this compound and D-fructose in a molar ratio between 10:1 and 1:10 (a 1:1 molar ratio is commonly used).[1][3] Continue stirring to form a suspension.

  • pH Adjustment (High pH Method): Slowly add NaOH solution to the suspension while continuously monitoring the pH. Increase the pH of the mixed solution to approximately 10.[3] Continue stirring until all solids have dissolved, resulting in a clear solution.

  • pH Readjustment: Carefully and slowly add HCl solution to the clear solution to readjust the pH to a physiological level of approximately 7.4.[3] Monitor the pH closely to avoid over-acidification.

  • Final Concentration: The resulting solution will be a high-concentration BPA-f complex. Concentrations greater than 50 mg/mL of BPA are achievable with this method.[3]

  • Sterile Filtration: Aseptically filter the final BPA-f solution through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptic Filling: Under aseptic conditions, dispense the sterile-filtered solution into sterile vials or infusion bags and seal.

Quality Control Protocols

This protocol is used to assess the structural stability of the BPA-f complex over time by monitoring the signal intensity of the aromatic protons of BPA.[5]

Equipment and Reagents:

  • NMR spectrometer (e.g., 500 MHz)

  • NMR tubes

  • Deuterium oxide (D₂O) for locking

  • BPA-f solution samples

Protocol:

  • Sample Preparation: At specified time points (e.g., day 0, day 1, day 7, day 11), transfer an aliquot of the BPA-f solution into an NMR tube.

  • NMR Data Acquisition: Acquire ¹H NMR spectra of the samples.

  • Data Analysis: Integrate the signal area of the aromatic protons of BPA. Compare the relative intensity of these signals at each time point to the initial (day 0) measurement. The complex is considered stable if the relative intensity remains at or above 90% of the initial intensity.[5][6]

Sterility testing is performed to ensure the absence of viable microorganisms in the final product. The direct inoculation method is described here.[7]

Materials:

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM)

  • Sterile test tubes or vials

  • Incubators set at appropriate temperatures

  • BPA-f solution samples

Protocol:

  • Inoculation: Aseptically transfer a specified volume of the BPA-f solution into tubes containing FTM and SCDM.

  • Incubation: Incubate the FTM tubes at 30-35°C and the SCDM tubes at 20-25°C for a period of 14 days.[5]

  • Observation: Visually inspect the media for any signs of turbidity, which would indicate microbial growth. The absence of turbidity indicates that the product is sterile.[5]

The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins. The gel-clot method is a common qualitative approach.[2][8][9]

Materials:

  • LAL reagent

  • Endotoxin-free test tubes

  • Control Standard Endotoxin (B1171834) (CSE)

  • LAL Reagent Water (LRW)

  • Incubator or water bath at 37 ± 1°C

  • BPA-f solution samples

Protocol:

  • Reagent and Sample Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions. Prepare a series of endotoxin standards and a negative control (LRW). The BPA-f sample may require dilution with LRW to overcome potential product inhibition.

  • Test Procedure:

    • Add 0.1 mL of LAL reagent to each endotoxin-free test tube.

    • Add 0.1 mL of the sample, positive controls (CSE dilutions), and negative control to the respective tubes.

    • Gently mix and place the tubes in a 37°C incubator for 60 minutes, avoiding vibration.

  • Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution remains liquid or forms a viscous gel that does not hold its integrity). The endotoxin level in the sample must be below the specified limit (e.g., 0.05 EU/mg of BPA).[2]

Visualizations

The following diagrams illustrate the key workflows in the preparation and quality control of the BPA-f complex.

BPA_f_Preparation_Workflow cluster_prep Preparation Phase start Start: Raw Materials mix Mix BPA, Fructose, and WFI start->mix ph_up Adjust pH to ~10 with NaOH mix->ph_up dissolve Complete Dissolution ph_up->dissolve ph_down Readjust pH to ~7.4 with HCl dissolve->ph_down filter Sterile Filtration (0.22 µm) ph_down->filter fill Aseptic Filling and Sealing filter->fill end_prep Final Product: BPA-f Solution fill->end_prep

Caption: Workflow for the preparation of the BPA-f complex solution.

Quality_Control_Workflow cluster_qc Quality Control Assays start_qc BPA-f Solution Sample stability Stability Testing (¹H NMR) start_qc->stability sterility Sterility Testing (Direct Inoculation) start_qc->sterility endotoxin Bacterial Endotoxin Test (LAL) start_qc->endotoxin release Release for Clinical Use stability->release Pass sterility->release Pass endotoxin->release Pass

Caption: Overview of the quality control workflow for the BPA-f complex.

References

Application Notes and Protocols for Intravenous Infusion of L-p-Boronophenylalanine (BPA) in Glioblastoma Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous infusion of L-p-Boronophenylalanine (BPA), a key component in Boron Neutron Capture Therapy (BNCT) for glioblastoma. The following sections detail the quantitative parameters from various clinical trials, step-by-step experimental procedures, and visual diagrams of the workflows.

Data Presentation: Quantitative Infusion Parameters

The following tables summarize the key quantitative data from various clinical trials involving the intravenous infusion of BPA in glioblastoma patients.

Table 1: this compound (BPA) Infusion Dosages and Durations

Study/ProtocolBPA FormulationDosage (mg/kg body weight)Infusion Duration (hours)
Phase I/II (Brookhaven)[1][2][3]BPA-Fructose (BPA-F)130, 170, 210, 2502
Finnish Phase I/II (P-01)[4][5]BPA-Fructose (BPA-F)290 - 4002
Finnish Phase I/II (P-03)[4]BPA-Fructose (BPA-F)290Not Specified
Swedish Phase II[6]BPA-Fructose (BPA-F)9006
Cancer Research UK Study[2]BPA-Mannitol3502
Microdialysis Study[5]BPA-Fructose (BPA-F)9006
Rat Model Study[7]BPA-Fructose (BPA-F)3501.5

Table 2: Pharmacokinetic Data of Intravenous BPA Infusion

Study/ProtocolBPA Dosage (mg/kg)Peak Blood Boron Concentration (µg/g or ppm)Tumor-to-Blood Boron Ratio
Phase I/II (Brookhaven)[1]25013.0 ± 1.5~3.5:1
Swedish Phase II[6]90015.2 - 33.7Not Specified
Cancer Research UK Study[2]35028.1Not Specified
Microdialysis Study[5]90041.0 (Maximal)1.07 (Maximal)
Rat Pharmacokinetic Study[8]Not Specified3.3 (µg/mL)Not Applicable
Gastric Cancer Animal Model[9][10]250Not Specified>2

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of BPA for intravenous infusion in glioblastoma trials.

Preparation of BPA-Fructose (BPA-F) Infusion Solution

This protocol is based on descriptions from various clinical trials and formulation patents[5][11][12].

Materials:

  • This compound (BPA) powder

  • Fructose (B13574) powder

  • Sterile Water for Injection

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric Acid (HCl) solution (for pH adjustment)

  • Sterile filters (0.22 µm)

  • Sterile intravenous infusion bags

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of BPA and fructose. A 1:1 molar ratio of BPA to fructose is commonly used to form the complex[12].

  • Dissolution: In a sterile container, mix the calculated amounts of BPA and fructose with Sterile Water for Injection. The concentration of the final solution is typically around 30 g of L-BPA per liter[7].

  • pH Adjustment for Solubilization: The solubility of BPA is pH-dependent. To facilitate the complex formation and increase solubility, briefly raise the pH of the suspension to approximately 10.0 using a sterile NaOH solution. Stir the mixture until the BPA and fructose are completely dissolved[11][12].

  • pH Neutralization: Carefully readjust the pH of the solution to a physiologically compatible range, typically around 7.4 to 7.6, using a sterile HCl solution[7][11].

  • Sterile Filtration: Filter the final BPA-F solution through a 0.22 µm sterile filter into a sterile intravenous infusion bag.

  • Quality Control: Before administration, the solution should be visually inspected for clarity and tested for pyrogens[7][13]. The stability of the prepared BPA-F solution should also be considered, with studies showing it can remain stable for at least a week[13].

Patient Monitoring During Intravenous BPA Infusion

This protocol outlines the key monitoring steps during the administration of BPA to a patient.

Procedure:

  • Baseline Measurements: Before initiating the infusion, obtain baseline blood samples and record the patient's vital signs (blood pressure, heart rate, respiratory rate, and temperature).

  • Infusion Administration: Administer the BPA-F solution intravenously via a peripheral vein over the prescribed duration (e.g., 2 or 6 hours) at a constant rate[1][5].

  • Blood Sampling for Boron Concentration:

    • Collect blood samples at regular intervals to monitor the blood boron concentration. A typical schedule involves sampling before the infusion, at 20 to 40-minute intervals during the infusion, immediately following the infusion, and after neutron irradiation[5][6][14].

    • The blood samples are analyzed to determine the boron concentration, which is crucial for calculating the timing and duration of the subsequent neutron irradiation[2].

  • Vital Signs Monitoring: Continuously monitor the patient's vital signs throughout the infusion period.

  • Adverse Event Monitoring: Observe the patient for any signs of adverse reactions, such as allergic reactions, changes in consciousness, or other infusion-related side effects. Although BPA is generally well-tolerated, be prepared to manage potential adverse events[8][15].

Post-Infusion and Pre-Irradiation Protocol

This protocol describes the steps to be taken after the completion of the BPA infusion and before the commencement of neutron irradiation.

Procedure:

  • Post-Infusion Blood Sampling: Continue to collect blood samples after the infusion to track the clearance of boron from the blood and to determine the optimal window for neutron irradiation when the tumor-to-blood boron ratio is maximal[5][14].

  • Patient Positioning: Position the patient for neutron irradiation. This may involve the use of a stereotactic frame or other immobilization devices to ensure precise targeting of the tumor.

  • Timing of Irradiation: The neutron irradiation typically begins a specific time after the completion of the BPA infusion. This time window is critical and is determined by the pharmacokinetic profile of BPA, aiming for the peak tumor boron concentration. For a 2-hour infusion, irradiation may start approximately 45 minutes to 2 hours after the infusion ends[5][6][7]. For a 6-hour infusion, irradiation may start 2 hours after completion[6].

  • Monitoring During Irradiation: During the neutron irradiation, which can last for about an hour, the patient's pulse and blood oxygen levels should be monitored[5].

Visualizations

The following diagrams illustrate the key processes involved in the intravenous infusion of BPA for BNCT.

Experimental_Workflow cluster_prep BPA-F Solution Preparation cluster_admin Patient Administration and Monitoring cluster_bnct Boron Neutron Capture Therapy prep1 Mix BPA and Fructose in Water prep2 Adjust pH to ~10 for Dissolution prep1->prep2 prep3 Neutralize pH to ~7.4 prep2->prep3 prep4 Sterile Filtration prep3->prep4 admin2 Start Intravenous Infusion prep4->admin2 admin1 Baseline Vitals and Blood Sample admin1->admin2 admin3 Monitor Vitals and Collect Blood Samples Periodically admin2->admin3 admin4 End Infusion admin3->admin4 bnct1 Post-Infusion Monitoring admin4->bnct1 bnct2 Patient Positioning bnct1->bnct2 bnct3 Neutron Irradiation bnct2->bnct3

Caption: Experimental workflow for BPA infusion in BNCT.

Logical_Relationship cluster_drug Drug Formulation cluster_therapy Therapeutic Principle BPA This compound (BPA) BPA_F BPA-Fructose Complex (Enhanced Solubility) BPA->BPA_F Fructose Fructose Fructose->BPA_F Infusion Intravenous Infusion BPA_F->Infusion Tumor_Accumulation Selective Accumulation in Glioblastoma Cells Infusion->Tumor_Accumulation Capture_Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction Tumor_Accumulation->Capture_Reaction Neutron_Beam Epithermal Neutron Irradiation Neutron_Beam->Capture_Reaction Cell_Death Tumor Cell Death Capture_Reaction->Cell_Death

Caption: Logical relationships in BNCT with BPA.

References

Application of L-p-Boronophenylalanine in Recurrent Head and Neck Cancer BNCT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Neutron Capture Therapy (BNCT) is a biochemically targeted radiotherapy that offers a promising treatment modality for locally recurrent head and neck cancer, particularly in patients who have previously received conventional radiation therapy.[1][2] The therapy is based on the nuclear capture and fission reactions that occur when non-radioactive boron-10 (B1234237) (¹⁰B) is irradiated with low-energy thermal neutrons. This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which have a short path length of approximately 5–9 μm, confining the cytotoxic effect primarily to boron-containing cells.[3] L-p-Boronophenylalanine (BPA), an amino acid analog, is a key boron delivery agent that is preferentially taken up by tumor cells, leading to a higher concentration of ¹⁰B in malignant tissues compared to surrounding healthy tissues.[3] This document provides detailed application notes and protocols for the use of BPA in BNCT for recurrent head and neck cancer.

Mechanism of Action and Cellular Uptake

The efficacy of BPA-mediated BNCT relies on the selective accumulation of ¹⁰B in tumor cells. BPA is primarily transported into cancer cells by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers, including head and neck squamous cell carcinoma.[3][4] This overexpression is driven by several oncogenic signaling pathways.

Several signaling pathways are known to upregulate LAT1 expression, thereby enhancing BPA uptake in cancer cells. These include:

  • MYC: The c-Myc oncogene is a key transcriptional regulator that can directly bind to the LAT1 promoter and enhance its expression.[3][5]

  • Hypoxia-Inducible Factors (HIF-1α and HIF-2α): Under hypoxic conditions, often found in solid tumors, HIF-1α and HIF-2α can promote LAT1 expression.[5][6]

  • mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and can be activated by amino acids, including leucine, which is transported by LAT1. Activated mTORC1 can, in turn, promote processes that support tumor growth.[4][5]

The following diagram illustrates the key signaling pathways involved in the regulation of LAT1 expression and subsequent BPA uptake.

LAT1_Regulation Signaling Pathways Regulating LAT1 Expression and BPA Uptake cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BPA This compound (BPA) LAT1 LAT1 Transporter BPA->LAT1 Uptake BPA_in Intracellular BPA LAT1->BPA_in mTORC1 mTORC1 Activation BPA_in->mTORC1 Leucine-like signaling Proliferation Tumor Cell Proliferation & Growth mTORC1->Proliferation Promotes MYC MYC LAT1_Gene LAT1 Gene Transcription MYC->LAT1_Gene Upregulates HIF HIF-1α / HIF-2α HIF->LAT1_Gene Upregulates LAT1_Gene->LAT1 Expression

Caption: Signaling pathways influencing LAT1 transporter expression and BPA uptake in cancer cells.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials of BPA-BNCT for recurrent head and neck cancer.

Table 1: Patient Demographics and Tumor Characteristics

Study / Clinical TrialNumber of PatientsTumor TypesPrior Treatment
NCT00114790[7]N/A (Phase I/II)Inoperable, irradiated, locally advanced head and neck cancersConventional radiotherapy
Aihara et al.[8]1Recurrent submandibular gland cancerNot specified
Kankaanranta et al. (2013)[9]62Squamous cell carcinoma, malignant melanoma, adenocarcinomaSurgical resection, radiotherapy, chemotherapy
Wang et al. (2016)[10]17Locally recurrent head and neck cancerPhoton radiation therapy
NCT07058116[11][12]10 (Planned)Locally recurrent head and neck carcinomaConventional radiation therapy

Table 2: BPA Administration and Dosimetry

Study / Clinical TrialBPA DosageInfusion DurationNeutron SourceMedian Minimum Tumor Dose (Gy-eq)
NCT00114790[7]Not Specified~2 hoursNuclear ReactorNot Specified
Aihara et al.[8]Not SpecifiedNot SpecifiedKyoto University Research Reactor (KUR)20.0 - 25.2 Gy
Kankaanranta et al. (2013)[9]250 or 500 mg/kg1-3 hoursNot Specified17.9 Gy-eq
Wang et al. (2016)[10]400 mg/kgNot SpecifiedNot Specified> 40 Gy-Eq (in responders)
NCT07058116[11][12]400 mg/kg2 hoursAccelerator-basedNot Specified

Table 3: Treatment Outcomes and Survival

Study / Clinical TrialOverall Response Rate (ORR)Complete Response (CR)Median Survival Time (MST)1-Year Overall Survival (OS)2-Year Overall Survival (OS)
Aihara et al.[8]100% (in 1 patient)100% (in 1 patient)N/AN/AN/A
Kankaanranta et al. (2013)[9][13]58%28%10.1 months43.1%24.2%
Wang et al. (2016)[10]Not specified67% (in patients with D80 > 40 Gy-Eq)Not specifiedNot specified47%
Finnish Study (as cited in[1])High (60-83%)Not specifiedNot specifiedNot specifiedNot specified

Table 4: Reported Toxicities (Grade 3 or 4)

Study / Clinical TrialHyperamylasemiaFatigueMucositis/StomatitisPainOther
Kankaanranta et al. (2013)[9][13]38.6%6.5%9.7%9.7%Carotid artery hemorrhage (3 patients)
Wang et al. (2016)[10]Not specifiedNot specifiedLaryngeal edema, carotid artery hemorrhage (1 patient)Not specified-
Finnish Study (as cited in[1])Not specifiedNot specifiedGrade 3 toxicity ranged from 20% to 54%Not specifiedGrade 4 toxicity in 1 of 29 patients

Experimental Protocols

Preparation of this compound-Fructose (BPA-F) Solution for Infusion

This protocol is essential for increasing the solubility of BPA for intravenous administration.[9]

Materials:

  • This compound (BPA) powder

  • Fructose (B13574) powder

  • Sterile water for injection

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Sterile 0.22 μm syringe filter

  • Sterile vials for storage

Procedure:

  • Dissolve L-BPA and fructose in sterile water at a molar ratio of 1:1.5.[9]

  • Add a 1.15 M ratio of 1N NaOH to the mixture.[9]

  • Stir the mixture until the L-BPA has completely dissolved.[9]

  • Adjust the pH of the solution to 7.4-7.6 with 1N HCl.[2][9]

  • Filter the final solution through a 0.22 μm syringe filter for sterilization into a sterile vial.[9]

  • The final concentration is typically set to around 30 mg/mL.[9]

In Vitro BPA Uptake and Cytotoxicity Assay

This protocol is designed to assess the uptake of BPA by cancer cells and the subsequent cell-killing effect of BNCT in a laboratory setting.

Materials:

  • Head and neck cancer cell line (e.g., FaDu, SCC-25)

  • Complete cell culture medium

  • BPA-F solution

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Thermal neutron source

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for boron concentration measurement

Procedure:

BPA Uptake:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with BPA-F-containing medium at various concentrations and for different time points.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Harvest the cells and determine the boron concentration using ICP-MS.

Cytotoxicity Assay:

  • Seed cells in a multi-well plate.

  • Incubate the cells with a predetermined concentration of BPA-F for a specified duration.

  • Irradiate the cells with a thermal neutron beam. Include control groups (no treatment, BPA only, neutrons only).

  • After irradiation, replace the medium with fresh complete medium and incubate for 24-72 hours.

  • Assess cell viability using a standard cytotoxicity assay.

In Vivo Biodistribution Study in a Xenograft Model

This protocol outlines the procedure to evaluate the distribution of BPA in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Head and neck cancer cells for tumor inoculation

  • BPA-F solution

  • Anesthesia

  • Surgical tools for tissue harvesting

  • ICP-MS for boron concentration measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice to establish tumors.

  • Once tumors reach a suitable size, administer BPA-F intravenously at a clinically relevant dose (e.g., 250-500 mg/kg).

  • At various time points post-injection, euthanize the mice and collect blood, tumor, and major organs (e.g., liver, kidney, brain, muscle).

  • Determine the boron concentration in each tissue sample using ICP-MS.

  • Calculate the tumor-to-blood and tumor-to-normal tissue boron concentration ratios.

Clinical Protocol for BPA-BNCT in Recurrent Head and Neck Cancer

This is a generalized clinical protocol based on published clinical trials.[2][7][9][10]

Patient Selection:

  • Histologically confirmed recurrent, inoperable head and neck cancer.

  • Previous treatment with conventional radiotherapy.

  • Adequate performance status and organ function.

  • ¹⁸F-BPA PET scan showing a tumor-to-normal tissue uptake ratio of >2.5.[2][7]

Treatment Procedure:

  • ¹⁸F-BPA PET/CT Imaging: Perform a baseline ¹⁸F-BPA PET/CT scan to confirm adequate BPA uptake by the tumor and for treatment planning.[2][8]

  • Treatment Planning: Based on the PET/CT and MRI scans, create a detailed treatment plan to deliver a therapeutic dose to the tumor while sparing surrounding normal tissues.[2]

  • BPA Infusion: On the day of treatment, intravenously infuse the BPA-F solution (e.g., 400-500 mg/kg) over 2-3 hours.[9][11]

  • Neutron Irradiation: Immediately following or during the last hour of BPA infusion, irradiate the tumor with an epithermal neutron beam from a nuclear reactor or an accelerator-based source.[7][9] The irradiation time is typically around one hour.[7]

  • Monitoring: Monitor blood boron concentration during the procedure.[7]

  • Follow-up: Regularly follow up with the patient for tumor response assessment (using imaging) and to monitor for any treatment-related toxicities.[2][7]

The following diagram illustrates a typical clinical workflow for BPA-BNCT.

BNCT_Workflow Clinical Workflow for BPA-BNCT in Recurrent Head and Neck Cancer Start Patient with Recurrent Head & Neck Cancer Eligibility Eligibility Screening (Incl. Performance Status, Organ Function) Start->Eligibility BPA_PET 18F-BPA PET/CT Scan Eligibility->BPA_PET Eligible Not_Eligible Not Eligible for BNCT Eligibility->Not_Eligible Not Eligible TNR_Check Tumor/Normal Tissue Ratio > 2.5? BPA_PET->TNR_Check Treatment_Planning Treatment Planning (Based on PET/CT & MRI) TNR_Check->Treatment_Planning Yes TNR_Check->Not_Eligible No BPA_Infusion Intravenous Infusion of BPA-Fructose (2-3 hours) Treatment_Planning->BPA_Infusion Neutron_Irradiation Epithermal Neutron Irradiation (~1 hour) BPA_Infusion->Neutron_Irradiation Follow_Up Post-Treatment Follow-up (Tumor Response & Toxicity Monitoring) Neutron_Irradiation->Follow_Up End End of Treatment Cycle Follow_Up->End

Caption: A flowchart outlining the clinical workflow for patients undergoing BPA-BNCT.

Conclusion

This compound-mediated BNCT represents a valuable therapeutic option for patients with recurrent head and neck cancer who have limited alternative treatments. The selective uptake of BPA by tumor cells, driven by the overexpression of LAT1, allows for targeted destruction of malignant tissue while minimizing damage to surrounding healthy structures. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals working to advance this promising cancer therapy. Further research into the signaling pathways that regulate BPA uptake and the development of novel boron delivery agents will continue to enhance the efficacy of BNCT.

References

Application Notes and Protocols for L-p-Boronophenylalanine (BPA) in Targeted Melanoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes a non-toxic boron-10 (B1234237) (¹⁰B) labeled compound that selectively accumulates in tumor cells. Subsequent irradiation with a low-energy thermal or epithermal neutron beam triggers a nuclear capture reaction, ¹⁰B(n,α)⁷Li. This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei, which have a short path length of approximately 5–9 µm, roughly the diameter of a single cell.[1] This ensures highly localized radiation damage primarily to the cells that have taken up the boron agent, sparing adjacent healthy tissue.

L-p-Boronophenylalanine (BPA), an amino acid analog of tyrosine, is the most widely used boron delivery agent for BNCT of malignant melanoma.[2] Its selective accumulation in melanoma cells is attributed to two primary mechanisms:

  • Active Transport: Malignant melanoma cells often overexpress L-type Amino Acid Transporter 1 (LAT1), which recognizes BPA as a substrate and actively transports it into the cell.[3][4][5][6]

  • Melanin (B1238610) Synthesis: As a tyrosine analog, BPA can also be incorporated into the melanin synthesis pathway, leading to its retention within pigmented melanoma cells.[2][7][8]

For BNCT to be successful, a sufficient concentration of ¹⁰B (approximately 20-50 µg/g) must be achieved in the tumor, with a high tumor-to-normal tissue ratio (ideally >3).[1][9] These application notes provide an overview and detailed protocols for the preclinical evaluation of BPA for the targeted therapy of malignant melanoma.

Application Note 1: In Vitro Assessment of BPA Uptake and Cytotoxicity

This section covers the fundamental in vitro assays to determine the suitability of BPA-mediated BNCT for specific melanoma cell lines.

Diagram: BPA Cellular Uptake and BNCT Mechanism

The following diagram illustrates the principle of BPA's selective uptake by melanoma cells and the subsequent neutron capture reaction.

BNCT_Mechanism Mechanism of BPA-Mediated Boron Neutron Capture Therapy cluster_extracellular Extracellular Space cluster_cell Malignant Melanoma Cell BPA BPA (¹⁰B) LAT1 LAT1 Transporter BPA->LAT1 Active Transport Neutron Thermal Neutron (Low Energy) Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction Neutron->Reaction Irradiation BPA_in ¹⁰B Accumulation Membrane Nucleus Nucleus Damage High-LET Particles (α, ⁷Li) DNA Double-Strand Breaks & Cell Death Reaction->Damage

Caption: Cellular uptake of BPA via LAT1 transporters and the BNCT reaction.

Protocol 1.1: Cellular Boron Uptake Assay

This protocol determines the capacity of melanoma cell lines to accumulate BPA.

Materials:

  • Human melanoma cell lines (e.g., A375, MEL-J, B16-F10).[10][11]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (BPA).

  • Phosphate-Buffered Saline (PBS).

  • Cell scraper or trypsin.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES) for boron quantification.

Procedure:

  • Cell Seeding: Seed melanoma cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • BPA Incubation: Prepare a stock solution of BPA complexed with fructose (B13574) (BPA-f) to improve solubility. Dilute the stock in a complete culture medium to the desired final concentration (e.g., 50 µg/mL).[12]

  • Treatment: Remove the standard culture medium from the cells, wash once with PBS, and add the BPA-containing medium. Incubate for a specified period (e.g., 2, 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.[12]

  • Cell Harvesting: After incubation, remove the BPA medium and wash the cells three times with ice-cold PBS to eliminate extracellular BPA.

  • Cell Lysis & Digestion: Harvest the cells by scraping or trypsinization. Count the cells to normalize the boron content. Lyse the cells and digest them using a mixture of strong acids (e.g., perchloric acid and hydrogen peroxide) according to established ICP-MS/AES sample preparation protocols.[13]

  • Quantification: Analyze the boron concentration in the digested samples using ICP-MS or ICP-AES. Results are typically expressed as µg of ¹⁰B per 10⁶ cells.

Protocol 1.2: In Vitro BNCT and Clonogenic Survival Assay

This protocol assesses the cytotoxic effect of BPA-mediated BNCT.

Materials:

  • Melanoma cells treated with BPA as described in Protocol 1.1.

  • Control cells (not treated with BPA).

  • A source of thermal or epithermal neutrons.

  • Complete culture medium.

  • 6-well plates.

  • Crystal Violet staining solution.

Procedure:

  • BPA Loading: Treat cells with BPA as described in Protocol 1.1 for the optimal duration determined from the uptake assay.

  • Irradiation: Transport the cell culture plates to the neutron irradiation facility. Expose the plates to a thermal neutron beam at a specified fluence (e.g., 4.96×10⁸ neutrons/cm²/sec for a duration of 30-60 minutes).[1] Include the following control groups:

    • No BPA, No Irradiation (Sham).

    • No BPA, Irradiation only (Neutron Cytotoxicity).

    • BPA, No Irradiation (BPA Cytotoxicity).

    • BPA + Irradiation (BNCT effect).

  • Clonogenic Assay: Immediately after irradiation, trypsinize the cells, count them, and re-seed them into new 6-well plates at a low density (e.g., 200, 500, 1000 cells/well) to allow for colony formation.

  • Incubation: Incubate the plates for 10-14 days at 37°C, allowing single cells to form colonies of at least 50 cells.

  • Staining and Counting: Fix the colonies with methanol, stain with 0.5% Crystal Violet, and count the number of colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment group relative to the sham control. This data is used to determine the cell-killing efficacy of the BNCT treatment.

Application Note 2: Preclinical In Vivo Evaluation

This section describes the protocols for evaluating the biodistribution and therapeutic efficacy of BPA-BNCT in animal models of melanoma.

Diagram: In Vivo Experimental Workflow

This diagram outlines the typical workflow for a preclinical in vivo study.

InVivo_Workflow cluster_setup Model Setup cluster_study Biodistribution & Therapy cluster_bpa BPA Administration cluster_biodistribution Biodistribution Arm cluster_therapy Therapy Arm cluster_analysis Data Analysis cell_culture 1. Melanoma Cell Culture (e.g., B16-F10) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation growth 3. Tumor Growth Monitoring implantation->growth random 4. Randomize Mice into Treatment Groups growth->random bpa_admin 5a. Administer BPA (e.g., 350 mg/kg, IP) random->bpa_admin tissue_harvest 6a. Harvest Tumor, Blood, & Normal Tissues at Time Points bpa_admin->tissue_harvest irradiation 6b. Neutron Irradiation bpa_admin->irradiation icpms 7a. Quantify Boron via ICP-MS tissue_harvest->icpms data_analysis 8. Analyze T/N Ratios, Tumor Growth Delay, & Survival Curves icpms->data_analysis monitoring 7b. Monitor Tumor Volume & Survival irradiation->monitoring monitoring->data_analysis

Caption: Workflow for in vivo evaluation of BPA-mediated BNCT in mice.

Protocol 2.1: Melanoma Xenograft/Syngeneic Mouse Model

Materials:

  • Immunocompromised mice (e.g., NIH nude) for human cell lines or syngeneic mice (e.g., C57BL/6) for murine cell lines.[10][11]

  • Melanoma cells (e.g., MEL-J, B16-F10).

  • PBS and Matrigel (optional).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest melanoma cells during their exponential growth phase. Resuspend a total of 1-4 x 10⁶ cells in 50-100 µL of sterile PBS, potentially mixed with Matrigel to improve tumor take rate.[10][11]

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a suitable volume (e.g., 75-125 mm³), randomize the mice into different experimental groups (Control, BPA only, Neutron only, BNCT).[1][14]

Protocol 2.2: BPA Biodistribution Analysis

This protocol is essential for determining the optimal time window between BPA administration and neutron irradiation.

Procedure:

  • BPA Administration: Administer BPA, typically as a BPA-fructose complex, to tumor-bearing mice via intraperitoneal (IP) or intravenous (IV) injection. A common dose is 350 mg/kg body weight.[1][10]

  • Time Points: At various time points post-injection (e.g., 0.5, 2, 4, 8 hours), euthanize a subset of mice.[7]

  • Tissue Collection: Immediately collect samples of the tumor, blood, and key normal tissues (e.g., skin, muscle, liver, kidney).

  • Sample Preparation: Weigh each tissue sample and prepare for boron analysis via acid digestion as described in Protocol 1.1.

  • Quantification and Analysis: Use ICP-MS/AES to determine the boron concentration (µg ¹⁰B / g tissue). Calculate the Tumor-to-Blood (T/B) and Tumor-to-Normal Tissue (T/N) concentration ratios for each time point to identify the peak ratio. The maximum average boron concentration in tumors often occurs around 2 hours after injection.[10][12]

Data Presentation: Quantitative Summary Tables

Summarizing quantitative data is critical for comparing results across studies and conditions.

Table 1: In Vivo Biodistribution of ¹⁰B from BPA in Melanoma Models

Animal Model Cell Line BPA Dose (mg/kg) Time Post-Injection (hr) Peak Tumor ¹⁰B (µg/g) Peak Tumor/Blood Ratio Reference
Nude Mice MEL-J 350 (IP) 2 25.9 ± 2.6 ~3.5 [10][12]
Hamsters Greene's Melanoma 100 (IP) 4 N/A ~7.5 (Tumor/Skin) [7]
Human Patients Various 85-350 (IV) ~2-4 N/A 2.1 - 3.8 [2][15][16][17]

| BALB/c Mice | Harding-Passey | N/A | 6 | 9 - 33 | N/A |[8] |

Table 2: Clinical Response Rates of Melanoma to BPA-BNCT

Study / Patient Cohort BPA Dose (mg/kg) No. of Patients Complete Response (CR) Partial Response (PR) Overall Response (CR+PR) Reference
Fukuda et al. (1987-2001) 170 - 200 22 73% 23% 96% [18]
Mishima et al. (1987-2002) 170 - 210 22 68.2% 23.0% 91.2% [17]
Hiratsuka et al. (2003-2014) N/A 8 75% 25% 100% [18]

| Menendez et al. (2003-2007) | 14 g/m² (IV) | 7 | N/A | N/A | 69.3% (lesion-based) |[18] |

Disclaimer: These protocols are intended as a guideline and may require optimization based on specific experimental conditions, cell lines, animal models, and available facilities.

References

Application Notes & Protocols for Quantitative Assessment of L-p-Boronophenylalanine (BPA) Uptake using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of L-p-Boronophenylalanine (BPA), a key boron delivery agent for Boron Neutron Capture Therapy (BNCT), in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure reproducibility and accuracy in determining BPA uptake in preclinical and clinical research settings.

Application Note 1: Quantification of BPA in Biological Samples via Pre-column Derivatization and Reversed-Phase HPLC with Fluorescence Detection

This method offers a reliable and sensitive approach for quantifying BPA in samples such as blood and tissue extracts.[1][2] Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorimetric detection of BPA and other amino acids.

Experimental Protocol

1. Sample Preparation (from Blood or Tissue)

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins. For blood samples, deproteinization is also necessary.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Neutralization: Carefully neutralize the resulting supernatant (extract) with a suitable base (e.g., potassium carbonate).

  • Filtration: Filter the neutralized extract through a 0.45 µm syringe filter before derivatization.

2. Pre-column Derivatization with o-Phthalaldehyde (OPA)

  • In a reaction vial, mix the sample extract or standard solution with the OPA reagent.

  • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature to form fluorescent isoindole derivatives.

  • Inject the derivatized sample into the HPLC system immediately.

3. HPLC Conditions

A reversed-phase HPLC method is employed for the separation of the OPA-derivatized BPA.[1][2]

ParameterCondition
Column Kromasil C-18, 250 x 4.6 mm, 5-µm particle size[1][2]
Mobile Phase A step gradient with two buffers is typically used.[1][2]
Flow Rate 1.2 ml/min[1][2]
Column Temperature 23°C[1][2]
Detection Fluorescence Detector
Excitation Wavelength 330 nm[1][2]
Emission Wavelength 430 nm[1][2]
Data Analysis
  • Construct a calibration curve using standard solutions of BPA of known concentrations.

  • Quantify the amount of BPA in the samples by comparing the peak area of the BPA derivative to the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis sp1 Homogenize Tissue or Deproteinize Blood sp2 Centrifuge to Pellet Protein sp1->sp2 sp3 Neutralize Supernatant sp2->sp3 sp4 Filter Extract (0.45 µm) sp3->sp4 d1 Mix Extract with OPA Reagent sp4->d1 Derivatize d2 Incubate at Room Temperature d1->d2 h1 Inject Derivatized Sample d2->h1 Analyze h2 Separation on C18 Column h1->h2 h3 Fluorescence Detection (Ex: 330 nm, Em: 430 nm) h2->h3 da1 Generate Calibration Curve h3->da1 Process Data da2 Quantify BPA from Peak Area da1->da2

Caption: Workflow for BPA quantification using HPLC with OPA derivatization.

Application Note 2: High-Throughput Quantification of BPA in Plasma using UHPLC-MS/MS

For studies requiring higher sensitivity and specificity, such as pharmacokinetic analysis, an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended.[3] This method allows for rapid and robust quantification of BPA in complex biological matrices like plasma.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To a plasma sample, add a precipitating agent (e.g., acetonitrile) to remove proteins.

  • Internal Standard: Add an internal standard to the sample to correct for matrix effects and variations in extraction efficiency.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for injection into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions

A UHPLC-MS/MS method provides excellent separation and sensitive detection.[3]

ParameterCondition
Column ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)[3]
Mobile Phase 0.5 % formic acid in water and acetonitrile[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition For BPA: m/z 209.1→120.1[3]
Data Analysis
  • Develop a calibration curve by plotting the peak area ratio of BPA to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of BPA in the plasma samples from the calibration curve. This method has shown good linearity over a range of 80-80000 ng/mL.[3]

Quantitative Data Summary
ParameterValueReference
Linearity Range 80-80000 ng/mL[3]
Correlation Coefficient (r²) 0.9993[3]

Signaling Pathway: BPA Uptake via Amino Acid Transporters

The selective accumulation of BPA in tumor cells is a critical aspect of BNCT. This uptake is primarily mediated by specific amino acid transporters, notably the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells.[4][5]

BPA Cellular Uptake Pathway Diagram

G cluster_membrane Cell Membrane LAT1 LAT1 Transporter BPA_int Intracellular BPA LAT1->BPA_int BPA_ext Extracellular BPA BPA_ext->LAT1 Uptake BNCT Boron Neutron Capture Therapy BPA_int->BNCT Enables

Caption: BPA uptake is mediated by the LAT1 amino acid transporter.

Conclusion

The choice of HPLC method for BPA quantification depends on the specific requirements of the study. The OPA derivatization method with fluorescence detection is a robust and sensitive technique suitable for a wide range of applications. For high-throughput and highly sensitive analyses, such as pharmacokinetic studies, the UHPLC-MS/MS method is the preferred choice. Understanding the role of transporters like LAT1 in BPA uptake is crucial for optimizing BNCT efficacy.

References

Application Notes and Protocols for L-p-Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT) for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a two-step process to selectively destroy cancer cells. The first step involves the administration of a boron-containing compound that preferentially accumulates in tumor tissue. The second step is the irradiation of the tumor with a beam of low-energy (epithermal) neutrons. When these neutrons are captured by the boron-10 (B1234237) (¹⁰B) atoms, a nuclear fission reaction occurs, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions. These particles have a very short path length of approximately 5-9 micrometers, which is comparable to the diameter of a single cell.[1][2] This localized energy deposition allows for the selective destruction of tumor cells while sparing adjacent healthy tissue.[1][2] L-p-Boronophenylalanine (BPA), an amino acid analog, is a widely used boron delivery agent in BNCT for glioblastoma due to its preferential uptake by tumor cells via overexpressed L-type amino acid transporters (LAT1).[2]

These application notes provide a comprehensive overview of the use of BPA in combination with epithermal neutrons for the treatment of glioblastoma, including quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from various clinical trials of BPA-based BNCT for glioblastoma.

Table 1: this compound (BPA) Administration and Boron Concentrations

Study/ProtocolBPA Dose (mg/kg body weight)Infusion DurationAverage Blood ¹⁰B Concentration during Irradiation (µg/g)Tumor/Blood Boron Concentration RatioBrain/Blood Boron Concentration Ratio
Brookhaven (Phase I/II)130, 170, 210, 2502 hours13.0 ± 1.5~3.5:1~1:1
Finnish (P-01)290 - 4002 hoursNot explicitly statedNot explicitly statedNot explicitly stated
Finnish (P-03, recurrent GBM)2902 hoursNot explicitly statedNot explicitly statedNot explicitly stated
Swedish Study9006 hours15.2 - 33.7Not explicitly statedNot explicitly stated
University of Tsukuba (Protocol III/IV)700 (with BSH) / BPA only6 hoursNot explicitly statedNot explicitly statedNot explicitly stated

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Radiation Dosimetry in BPA-BNCT for Glioblastoma

Study/ProtocolAverage Minimum Dose to Tumor (Gy-Eq/Gy (W))Average Maximum Dose to Tumor (Gy-Eq/Gy (W))Average Normal Brain Dose (Gy-Eq/Gy (W))
Brookhaven (Phase I/II)25.2 ± 4.252.6 ± 4.9Prescribed maximum of 10.5
Finnish (P-01)Planning target volume dose: 30 - 61Not explicitly stated3 - 6
Finnish (P-03, recurrent GBM)Planning target volume dose: 25 - 29Not explicitly stated2 - 3
Swedish Study15.4 - 54.3Not explicitly stated3.2 - 6.1

Gy-Eq: Photon-equivalent Gray; Gy (W): Weighted Gray. Dosimetry values are highly dependent on the specific treatment planning for each patient.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation and Administration of BPA-Fructose (BPA-F) Solution

This protocol describes the preparation of the BPA-fructose complex and its intravenous administration to patients. BPA is complexed with fructose (B13574) to enhance its solubility.

Materials:

  • This compound (BPA) powder (¹⁰B-enriched)

  • Fructose powder

  • Sterile water for injection

  • Intravenous (IV) infusion bags and lines

  • Sterile filters

Procedure:

  • Preparation of BPA-F Solution:

    • Under aseptic conditions, dissolve BPA and fructose in sterile water for injection. A common formulation is a 30 g/L BPA solution complexed with fructose.[5]

    • The solution is typically prepared by a licensed compounding pharmacy.

    • Sterilize the final solution by filtration.

  • Patient Preparation:

    • Establish intravenous access in the patient.

    • Obtain baseline blood samples.[1]

  • BPA-F Infusion:

    • Administer the BPA-F solution via intravenous infusion. The duration of infusion can vary, with 2-hour and 6-hour protocols being common.[3][4][6][7]

    • The dosage of BPA is calculated based on the patient's body weight, with doses ranging from 250 mg/kg to 900 mg/kg.[3][6]

  • Blood Boron Monitoring:

    • Collect blood samples at regular intervals (e.g., every 20-40 minutes) during and after the infusion to monitor the blood ¹⁰B concentration.[1] This is crucial for treatment planning and dose calculation.

Protocol 2: Epithermal Neutron Irradiation

This protocol outlines the general steps for irradiating the tumor with epithermal neutrons following BPA administration.

Equipment:

  • A nuclear reactor or an accelerator-based neutron source (ABNS) capable of producing an epithermal neutron beam.[8][9][10]

  • Treatment planning system software.

  • Patient positioning system.

Procedure:

  • Treatment Planning:

    • Acquire patient imaging data (CT, MRI) for detailed treatment planning.

    • Define the target tumor volume and critical normal structures.

    • Use the measured blood ¹⁰B concentration and tumor/blood ratio estimates to calculate the expected radiation dose distribution.

  • Patient Positioning:

    • Position the patient precisely to align the tumor with the epithermal neutron beam.

  • Neutron Irradiation:

    • The neutron irradiation typically begins a specific time after the completion of the BPA infusion (e.g., 45 minutes to 2 hours).[4][6]

    • Deliver the prescribed dose of epithermal neutrons to the target volume. The irradiation may be delivered from one or multiple fields to optimize the dose distribution.[4]

    • The duration of the irradiation is typically around one hour.[1]

  • Post-Irradiation Monitoring:

    • Monitor the patient for any acute side effects.

    • Continue to collect blood samples to monitor the clearance of boron.

Signaling Pathways and Experimental Workflows

Mechanism of BNCT-Induced Cell Death

BNCT induces tumor cell death primarily through apoptosis. The high linear energy transfer (LET) radiation from the ¹⁰B(n,α)⁷Li reaction causes dense ionization along the particle tracks, leading to complex and difficult-to-repair DNA double-strand breaks. This cellular damage triggers the intrinsic apoptotic pathway.

BNCT_Apoptosis_Pathway BNCT Boron Neutron Capture Reaction (¹⁰B + n → ⁷Li + α) High_LET High-LET Radiation (α particles, ⁷Li ions) BNCT->High_LET DSB DNA Double-Strand Breaks High_LET->DSB Bax Bax Activation DSB->Bax Bcl2 Bcl-2 Inhibition DSB->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BNCT-induced apoptotic signaling pathway in glioma cells.[11]

Experimental Workflow for a BPA-BNCT Clinical Trial

The following diagram illustrates the typical workflow for a patient enrolled in a BPA-BNCT clinical trial for glioblastoma.

BNCT_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Surgery Surgery (Debulking/Biopsy) Patient_Screening->Surgery BPA_Infusion BPA-Fructose Infusion (e.g., 290-900 mg/kg over 2-6h) Surgery->BPA_Infusion Blood_Sampling1 Blood Boron Monitoring BPA_Infusion->Blood_Sampling1 Treatment_Planning Radiation Treatment Planning (Based on Imaging and Boron Levels) BPA_Infusion->Treatment_Planning Blood_Sampling1->Treatment_Planning Neutron_Irradiation Epithermal Neutron Irradiation Treatment_Planning->Neutron_Irradiation Post_BNCT_Care Post-BNCT Monitoring and Care Neutron_Irradiation->Post_BNCT_Care Follow_Up Follow-Up (Imaging and Clinical Assessment) Post_BNCT_Care->Follow_Up Outcome_Analysis Outcome Analysis (Tumor Response, Survival) Follow_Up->Outcome_Analysis

Caption: Workflow of a typical BPA-BNCT clinical trial for glioblastoma.[1][4][6]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing L-p-Boronophenylalanine (BPA) Water Solubility for Intravenous Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the water solubility of L-p-Boronophenylalanine (BPA) for intravenous administration, a critical step in Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing this compound (BPA) for intravenous delivery?

A1: The main obstacle is the poor water solubility of BPA at a physiological pH of 7.4. This low solubility makes it difficult to prepare concentrated solutions required for delivering a therapeutic dose of boron to the tumor cells.

Q2: What is the most common method to increase the water solubility of BPA?

A2: The most widely used method is the formation of a water-soluble complex between BPA and a saccharide, most commonly fructose (B13574) (to form BPA-F). Other sugar alcohols like sorbitol and mannitol (B672) are also effective and offer certain advantages.

Q3: How does complexation with fructose or other sugars increase BPA's solubility?

A3: The boronic acid group of BPA can form a reversible complex with the hydroxyl groups of saccharides like fructose or sorbitol. This complexation is facilitated by a temporary pH adjustment of the solution, which significantly increases the solubility of BPA at a neutral pH suitable for intravenous injection.

Q4: Are there alternatives to fructose for solubilizing BPA?

A4: Yes, sorbitol and mannitol are excellent alternatives to fructose. Notably, mannitol formulations have been shown to have significantly improved pharmaceutical stability and a longer shelf-life compared to fructose-based formulations. Sorbitol is also a viable option and is used in some clinical preparations.

Q5: How is BPA taken up by cancer cells?

A5: BPA is an amino acid analog and is primarily transported into cancer cells by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in various types of cancer cells. Other transporters like ATB(0,+) and LAT2 also contribute to its uptake[1][2][3].

Q6: What is the stability of BPA-fructose solutions?

A6: BPA-fructose complex solutions are reported to be stable for at least a week, and in some studies, up to 11 days, when stored appropriately[4][5]. However, they can undergo a slight color change over time due to the Maillard reaction between the amino acid and fructose. Formulations with mannitol have been shown to have a much longer shelf-life of one to four years[6].

Troubleshooting Guide

Issue 1: Precipitation is observed in my BPA solution after preparation or during storage.

  • Possible Cause 1: Incorrect pH. The pH of the final solution is critical for maintaining the solubility of the BPA complex. If the pH deviates significantly from the optimal range (typically 6.5-7.8), the complex may dissociate, leading to BPA precipitation[7].

    • Solution: Carefully monitor and adjust the pH of the solution throughout the preparation process. Ensure the final pH is within the recommended range for the specific formulation. Use a calibrated pH meter for accurate measurements.

  • Possible Cause 2: High concentration of organic solvent. If using any co-solvents, a high percentage of organic solvent can cause the precipitation of buffer salts and the BPA complex.

    • Solution: Minimize the concentration of organic solvents. If a high organic content is necessary, consider reducing the buffer salt concentration to prevent precipitation.

  • Possible Cause 3: Inadequate mixing or dissolution. Incomplete dissolution of BPA or the complexing agent can lead to the formation of precipitates.

    • Solution: Ensure thorough mixing and sonication (if the protocol calls for it) to completely dissolve all components. Visually inspect the solution for any undissolved particles before filter sterilization.

  • Possible Cause 4: Storage conditions. Improper storage temperature can affect the stability of the complex and lead to precipitation.

    • Solution: Store the prepared BPA solution according to the recommended conditions for the specific formulation (e.g., refrigerated or at a controlled room temperature). For mannitol formulations, lyophilization can significantly improve long-term stability[6].

Issue 2: The prepared BPA solution is cloudy or contains visible particulates.

  • Possible Cause 1: Incomplete filtration. The presence of particulates may indicate that the filtration step was not effective.

    • Solution: Use a sterile filter with the appropriate pore size (e.g., 0.22 µm) to remove any undissolved material or microbial contamination. Ensure the filter is not clogged and is compatible with the solution.

  • Possible Cause 2: Contamination. The cloudiness could be due to microbial growth if the solution was not prepared under aseptic conditions.

    • Solution: Prepare the BPA solution under sterile conditions using aseptic techniques. Perform sterility and endotoxin (B1171834) testing to ensure the final product is suitable for intravenous administration[4].

Issue 3: I am observing variability in the final concentration of my prepared BPA solutions.

  • Possible Cause 1: Inconsistent raw materials. Different lots of BPA may have slight variations in purity or physical properties, which can affect solubility.

    • Solution: Qualify your raw material suppliers and test incoming lots of BPA for purity and solubility characteristics.

  • Possible Cause 2: Inaccurate measurement of components. Errors in weighing BPA, the solubilizing agent, or other components will lead to incorrect final concentrations.

    • Solution: Use calibrated analytical balances for all weighing steps and ensure accurate volume measurements.

  • Possible Cause 3: Inefficient complex formation. Variations in the pH adjustment steps or mixing times can lead to incomplete complexation and lower than expected BPA concentrations in the final filtered solution.

    • Solution: Standardize the preparation protocol with precise control over pH, mixing times, and temperature to ensure consistent complex formation.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation of BPA for intravenous delivery.

Table 1: Comparison of Solubilizing Agents for this compound

Solubilizing AgentAchieved BPA ConcentrationMolar Ratio (BPA:Agent)Key AdvantagesKey Disadvantages
Fructose ~173 mg/mL[8]1:1 to 1:1.2Well-established method, high solubilityShorter shelf-life (weeks), potential for Maillard reaction, fructose intolerance in some patients[6]
Sorbitol 3% (w/v) BPA solution prepared with D-sorbitol[9]1:1.05 (approx.)More stable than fructose, longer shelf-life, does not cause Maillard reaction[9]Less data available on maximum achievable concentration compared to fructose.
Mannitol Provides increased kinetic solubility over fructose[6]Not specifiedSuperior pharmaceutical stability (1-4 years shelf-life), avoids fructose-related side effects[6]May have lower absolute solubility in water compared to sorbitol.

Table 2: Kinetic Parameters of this compound Cellular Uptake

TransporterKm (μM)Role in BPA Uptake
LAT1 20.3 ± 0.8Primary transporter, major determinant of BPA uptake at lower concentrations[1][3].
ATB(0,+) 137.4 ± 11.7Contributes significantly to BPA uptake at higher concentrations[1][3].
LAT2 88.3 ± 5.6Also involved in the transport of BPA[1][3].

Experimental Protocols

Protocol 1: Preparation of this compound-Fructose (BPA-F) Solution

This protocol is a synthesis of commonly described methods for preparing a BPA-fructose complex for intravenous administration.

  • Materials:

    • This compound (BPA)

    • D-Fructose

    • Sterile water for injection

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

    • Hydrochloric acid (HCl) solution (e.g., 1 M)

    • Sterile 0.22 µm filter

  • Procedure:

    • In a sterile container, add the desired amount of BPA and D-fructose to sterile water for injection. A common molar ratio is approximately 1:1 to 1:1.2 (BPA:fructose).

    • Stir the mixture to form a suspension.

    • Slowly add NaOH solution dropwise while continuously monitoring the pH to raise it to approximately 10. This will facilitate the dissolution of the BPA and the formation of the complex.

    • Once the solution is clear, slowly add HCl solution dropwise to adjust the pH back to a physiological range of 7.4.

    • After reaching the target pH, continue stirring for a short period to ensure the solution is stable.

    • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile container.

    • Visually inspect the final solution for any particulates.

    • The final concentration of BPA should be verified using a validated analytical method such as HPLC.

Protocol 2: Preparation of this compound-Sorbitol (BPA-Sorbitol) Solution

This protocol is based on formulations used in recent studies and patents.

  • Materials:

    • This compound (BPA)

    • D-Sorbitol

    • Sterile water for injection

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Sterile 0.22 µm filter

  • Procedure:

    • In a sterile container, prepare a mixed solution of sterile water for injection and NaOH solution.

    • Add the required amount of BPA to the alkaline solution and stir until it is completely dissolved.

    • Add D-sorbitol to the solution and continue to stir until it is fully dissolved. A typical formulation might be a 3% (w/v) BPA solution with a BPA to D-sorbitol weight ratio of approximately 1:1.05[9][10].

    • Adjust the final pH of the solution to between 6.5 and 7.8 using an appropriate pH adjuster if necessary[10].

    • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile container.

    • Visually inspect the final solution for clarity.

    • Determine the final BPA concentration using a validated analytical method.

Protocol 3: Quantification of this compound by HPLC

This is a general guideline for the analysis of BPA in solution. Specific parameters may need to be optimized for your system.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • Reversed-phase C18 column.

  • Mobile Phase Preparation:

    • Prepare the mobile phase as specified in a validated method. A common mobile phase composition is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of BPA of a known concentration in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the BPA formulation samples to be analyzed to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Set the column temperature, flow rate, and injection volume according to the validated method.

    • Set the detector wavelength for monitoring the BPA peak (e.g., around 220-230 nm for UV detection).

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the concentration of BPA in the samples by comparing their peak areas to the standard curve.

Visualizations

BPA_Solubilization_Workflow cluster_preparation BPA Formulation Preparation BPA This compound (BPA) Powder Mix Mixing to form a suspension BPA->Mix Solubilizer Solubilizing Agent (Fructose/Sorbitol) Solubilizer->Mix Water Sterile Water for Injection Water->Mix pH_Adjust_Up pH Adjustment (Alkaline) e.g., NaOH to pH ~10 Mix->pH_Adjust_Up Dissolution Complete Dissolution pH_Adjust_Up->Dissolution pH_Adjust_Down pH Neutralization to pH ~7.4 Dissolution->pH_Adjust_Down Sterile_Filter Sterile Filtration (0.22 µm) pH_Adjust_Down->Sterile_Filter Final_Solution Solubilized BPA Solution for IV Sterile_Filter->Final_Solution

Caption: Workflow for the solubilization of this compound.

BPA_Uptake_Pathway cluster_membrane Cancer Cell Membrane LAT1 LAT1 Transporter BPA_intracellular Intracellular BPA (Increased Boron Concentration) LAT1->BPA_intracellular ATB0 ATB(0,+) Transporter ATB0->BPA_intracellular LAT2 LAT2 Transporter LAT2->BPA_intracellular BPA_extracellular Extracellular BPA BPA_extracellular->LAT1 High Affinity BPA_extracellular->ATB0 Lower Affinity (significant at high [BPA]) BPA_extracellular->LAT2

Caption: Cellular uptake of this compound via amino acid transporters.

References

Technical Support Center: Overcoming Poor Tumor Selectivity of L-p-Boronophenylalanine (BPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working to enhance the tumor-targeting capabilities of L-p-Boronophenylalanine (BPA) for Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPA) and why is its tumor selectivity a concern?

A1: this compound (BPA) is a boron-containing amino acid analog used as a primary agent in Boron Neutron Capture Therapy (BNCT).[1] For BNCT to be effective, a sufficient concentration of boron-10 (B1234237) (¹⁰B) must accumulate within tumor cells while remaining low in surrounding normal tissues.[2] The therapy's success hinges on the nuclear fission reaction that occurs when ¹⁰B captures a thermal neutron, releasing high-energy alpha particles that kill the host cell.[3]

The primary concern with BPA is its suboptimal tumor selectivity. While it preferentially accumulates in malignant cells, it also gets taken up by healthy tissues, leading to potentially low tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios.[4][5] A ratio of at least 2:1 is generally considered necessary for effective and safe therapy.[3][6] Insufficient selectivity can lead to damage to healthy tissues during neutron irradiation and may limit the therapeutic dose that can be safely administered.[5]

Q2: What are the primary mechanisms of BPA uptake in cells?

A2: BPA, being an analog of the amino acid phenylalanine, is primarily transported into cells via amino acid transporters. The main transporter responsible for its uptake is the L-type Amino Acid Transporter 1 (LAT1), which is frequently overexpressed in various cancer cells to meet their high demand for nutrients.[7][8][9]

However, the lack of specificity arises because other transporters, which are also present in normal cells, can transport BPA. These include LAT2 (medium affinity) and the Na+-dependent transporter ATB0,+ (low affinity).[7][10] The involvement of these transporters in healthy tissues contributes significantly to the background accumulation of BPA and its poor tumor selectivity.

Q3: What are the main strategic approaches to improve BPA's tumor selectivity?

A3: Research efforts to enhance the tumor selectivity of BPA focus on several key strategies:

  • Targeted Delivery Systems: This involves encapsulating or conjugating BPA with nanocarriers like liposomes or nanoparticles.[6][11] These systems can be engineered to passively accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect or actively target tumor cells by attaching ligands (e.g., antibodies, peptides) to their surface.

  • Prodrug Formulations: This strategy involves chemically modifying BPA into an inactive prodrug.[12] The prodrug is designed to be activated specifically within the tumor microenvironment (e.g., by tumor-specific enzymes or lower pH), releasing the active BPA only at the target site.[13][14]

  • Combination Therapies: This approach uses adjunctive agents to modulate BPA uptake. For example, pre-loading cells with other amino acids like L-tyrosine can stimulate the transporter exchange mechanism, potentially increasing BPA uptake.[15] Another method involves using agents like bradykinin (B550075) analogs to transiently increase the permeability of the blood-brain barrier for treating brain tumors.[16]

  • Development of Novel Boron Carriers: This involves synthesizing new boron-containing molecules or structural analogs of BPA with higher intrinsic affinity and specificity for tumor-associated transporters like LAT1.[17][18]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving BPA selectivity.

Problem 1: High BPA uptake observed in both tumor and normal cell lines in vitro.

Possible Cause & Troubleshooting Steps:

  • Non-specific Transporter Activity: Normal cell lines may express sufficient levels of LAT1, LAT2, or other transporters that facilitate BPA uptake.

    • Action 1: Characterize Transporter Expression. Perform Western blotting or qPCR on all cell lines to quantify the expression levels of LAT1, LAT2, and ATB0,+. This will help correlate uptake with transporter expression.[7]

    • Action 2: Use Transporter Inhibitors. Conduct competitive inhibition assays using specific inhibitors for system L transporters to confirm the uptake mechanism. This can help differentiate LAT1-mediated uptake from that of other transporters.

    • Action 3: Test at Different BPA Concentrations. The contribution of different transporters can be concentration-dependent. For instance, the role of lower-affinity transporters like ATB0,+ becomes more significant at higher BPA concentrations (e.g., 1000 µM).[7][10]

Workflow for Investigating Non-Specific In Vitro Uptake

start High BPA uptake in both tumor and normal cells q1 Characterize Transporter Expression (qPCR / Western Blot) start->q1 a1_high High LAT1 in normal cells? q1->a1_high Yes a1_low Low LAT1 in normal cells. Other transporters (LAT2, ATB0,+) likely involved. q1->a1_low No end_point Select cell lines with high tumor-specific LAT1 expression for further studies. a1_high->end_point action2 Perform Competitive Inhibition Assays a1_low->action2 action3 Vary BPA Concentration (e.g., 100 µM vs 1000 µM) a1_low->action3 result1 Confirms LAT1 is not the sole transporter. Consider LAT1-specific BPA analogs. action2->result1 result2 Identifies concentration-dependent uptake. Optimize dose for LAT1-dominant transport. action3->result2 result1->end_point result2->end_point

Caption: Troubleshooting workflow for non-specific BPA uptake in vitro.

Problem 2: Poor tumor accumulation and/or low Tumor-to-Normal (T/N) ratio of a novel BPA formulation in vivo.

Possible Cause & Troubleshooting Steps:

  • Pharmacokinetics and Biodistribution: The formulation may be rapidly cleared from circulation or accumulate non-specifically in other organs.

    • Action 1: Perform a Time-Course Biodistribution Study. Measure boron concentration in the tumor, blood, and major normal organs (liver, kidney, brain, muscle) at multiple time points (e.g., 0.5, 1, 2, 4, 24 hours) post-injection.[3] This will identify the time of peak tumor uptake (Tmax) and clearance rates. Standard BPA often peaks in tumors around 2 hours post-injection.[3][19]

    • Action 2: Evaluate Formulation Stability. If using a nanoparticle or liposomal carrier, assess its stability in plasma. Premature disassembly will lead to the biodistribution profile of free BPA.

    • Action 3: Modify the Delivery Vehicle. For nanocarriers, consider altering size, charge, or surface chemistry. For example, PEGylation can increase circulation time but may sometimes hinder cellular uptake.[6]

  • Tumor Microenvironment Factors: Poor vascularization or high interstitial fluid pressure in the tumor model can limit the delivery of the formulation.

    • Action 1: Analyze Tumor Histology. Use immunohistochemistry to assess tumor vascularity (e.g., using a CD31 marker).[19] A significant correlation has been found between tumor vascularity and boron uptake.[19]

    • Action 2: Consider a Different Tumor Model. The choice of tumor model (e.g., subcutaneous vs. orthotopic) and cell line can drastically affect biodistribution.[8]

Conceptual Diagram: Factors Influencing In Vivo Selectivity

cluster_0 Formulation Properties cluster_1 Biological Barriers cluster_2 Desired Outcome Carrier Delivery Vehicle (e.g., Nanoparticle, Liposome) Stability In Vivo Stability Carrier->Stability PK Pharmacokinetics (Circulation Time) Stability->PK TME Tumor Microenvironment (Vasculature, Pressure) PK->TME Tumor Access Blood Blood Clearance (RES System) Blood->TME CellUptake Cellular Uptake (Transporter Expression) TME->CellUptake Outcome High Tumor-to-Normal Ratio CellUptake->Outcome Leads to

Caption: Key factors affecting the in vivo tumor selectivity of BPA formulations.

Problem 3: A BPA-prodrug shows high stability but low therapeutic efficacy.

Possible Cause & Troubleshooting Steps:

  • Inefficient Prodrug Conversion: The trigger for converting the prodrug to active BPA may be insufficient in the tumor microenvironment.

    • Action 1: Verify the Activation Mechanism. If the prodrug is enzyme-activated, confirm the expression and activity of the target enzyme in your tumor model. If it's pH-sensitive, measure the intratumoral pH.

    • Action 2: Redesign the Linker. The chemical linker connecting BPA to the promoiety is critical. A linker that is too stable will prevent drug release. Synthesize derivatives with linkers of varying lability to find an optimal balance between plasma stability and tumor-specific cleavage.[12]

  • Poor Cellular Uptake of the Prodrug: The modification to create the prodrug may have altered its structure such that it is no longer a substrate for LAT1 or other transporters.

    • Action 1: Perform In Vitro Uptake Assays. Compare the cellular uptake of the prodrug with that of unmodified BPA in your target cancer cell line.

    • Action 2: Modify the Promoiet_y_. If uptake is poor, consider attaching a targeting moiety to the prodrug that can bind to a different receptor overexpressed on the cancer cells, facilitating internalization through an alternative pathway.

Data & Protocols

Table 1: Comparison of Boron Concentration and Selectivity Ratios for Different BPA Strategies

This table summarizes representative quantitative data from various studies to provide a baseline for comparison. Values can vary significantly based on the animal model, cell line, and experimental conditions.

StrategyBoron Agent/FormulationCancer ModelPeak Tumor Boron (µg/g or ppm)Tumor/Normal Brain RatioTumor/Blood RatioReference
Standard BPA BPA-fructoseF98 Rat Glioma~38.5 µg/g~3.5~3.0[16]
BPAGL261 Mouse Glioma~23.0 µg/g2.832.41[8]
BPAU87 Mouse Glioma~20.1 µg/g2.852.24[8]
BPAMEL-J Human Melanoma (mice)~25.9 µg/g (avg)N/A>2.0[19]
Nanoparticle Delivery BPA-Polydopamine (B-PDA) NPsU87 Orthotopic Glioma~29.7 µg/g7.606.83[4]
Anti-EGFR-¹⁰BPO₄ NPsHead and Neck Cancer~63.0 µg/gN/A4.27[11]
Boronsome (Liposome)4T1 Murine Breast CancerN/AN/A4.0 ± 0.3[6]
Combination Therapy BPA + Cereport (RMP-7)F98 Rat Glioma~38.5 µg/gSignificantly IncreasedN/A[16]

N/A: Not Available in the cited source.

Experimental Protocol 1: General Method for In Vivo Biodistribution of BPA

This protocol is a generalized procedure based on methodologies described in published studies for assessing the biodistribution of a BPA formulation in a tumor-bearing mouse model.[3][19]

1. Materials & Preparation:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted Hepa1-6 cells).[3] Tumors should reach a volume of 100-200 mm³.

  • BPA formulation (e.g., BPA complexed with fructose (B13574), or a novel nanoparticle formulation). For a standard BPA-fructose solution, mix ¹⁰B-BPA and fructose at a 1:1.5 molar ratio in water, adjusting pH to ~7.2-7.4.[3][20]

  • Anesthesia (e.g., isoflurane).

  • Instruments for dissection and sample collection.

  • Instrumentation for boron quantification (e.g., Inductively Coupled Plasma - Atomic Emission Spectroscopy, ICP-AES, or Mass Spectrometry, ICP-MS).

2. Administration:

  • Divide mice into groups for different time points (e.g., 0.5, 1, 2, 4 hours post-injection). A minimum of n=4 mice per group is recommended.[3]

  • Administer the BPA formulation via the desired route (e.g., tail vein injection or intraperitoneal injection). A typical dose for BPA is 350-500 mg/kg body weight.[3][19]

3. Sample Collection:

  • At each designated time point, anesthetize the mouse.

  • Collect a blood sample via cardiac puncture.

  • Perform cervical dislocation to euthanize the animal.

  • Carefully dissect the tumor and key normal tissues (e.g., liver, spleen, kidneys, lungs, brain, muscle).

  • Weigh each tissue sample immediately.

4. Boron Quantification:

  • Prepare tissue and blood samples for analysis according to the requirements of your ICP instrument (this typically involves acid digestion).

  • Measure the boron concentration in each sample using ICP-AES or ICP-MS.

  • Express the results as micrograms of boron per gram of tissue (µg/g).[3]

5. Data Analysis:

  • Calculate the mean boron concentration ± standard deviation for each tissue at each time point.

  • Calculate the Tumor-to-Normal tissue (T/N) and Tumor-to-Blood (T/B) ratios by dividing the mean boron concentration in the tumor by the mean concentration in the respective normal tissue or blood.[3]

Experimental Protocol 2: In Vitro BPA Uptake Assay

This protocol describes a general method for measuring the uptake of BPA in cultured cancer cells.

1. Cell Culture:

  • Plate cells (e.g., MCF-7, U87, or your cell line of interest) in 12-well or 24-well plates and grow to ~80-90% confluency.

2. Preparation of Uptake Buffer:

  • Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

3. Uptake Experiment:

  • Wash the cells twice with the pre-warmed (37°C) uptake buffer.

  • Add the uptake buffer containing the desired concentration of BPA (e.g., 100 µM) to each well.[7]

  • Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes). Uptake is typically rapid.[7]

  • To stop the uptake, aspirate the BPA solution and immediately wash the cells three times with ice-cold uptake buffer.

4. Cell Lysis and Boron Quantification:

  • Lyse the cells in each well using a suitable lysis buffer or by sonication in ultrapure water.

  • Determine the protein concentration in the lysate of each well using a standard assay (e.g., BCA assay) for normalization.

  • Measure the boron concentration in the lysate using ICP-MS.

5. Data Analysis:

  • Normalize the boron content to the total protein content (e.g., ng Boron / mg protein) or to the cell number.

  • Compare the uptake across different cell lines or experimental conditions (e.g., with/without competitive inhibitors).

References

Addressing L-p-Boronophenylalanine toxicity and side effects in BNCT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing toxicity and side effects associated with L-p-Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT) experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of BPA in BNCT research.

Q1: What is this compound (BPA) and why is it complexed with fructose (B13574)?

A1: this compound (BPA) is a boron-containing amino acid analogue designed to selectively accumulate in tumor cells for BNCT.[1] However, BPA has low solubility in aqueous solutions at physiological pH, which limits its intravenous administration at the high concentrations required for effective BNCT.[2][3] To overcome this, BPA is commonly complexed with fructose (or other saccharides like mannitol) to form a BPA-fructose (BPA-f) complex. This complexation significantly increases its solubility and biocompatibility, allowing for the administration of therapeutic doses.[2][4]

Q2: What are the primary mechanisms of BPA uptake and toxicity in BNCT?

A2: BPA is structurally similar to the amino acid L-tyrosine and is primarily transported into cancer cells via the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tumors.[1][5] This transporter-mediated uptake is key to the selective accumulation of boron in tumor tissue.[1] The toxicity in BNCT is a two-step process: first, the preferential accumulation of ¹⁰B (from BPA) in the tumor, and second, the exposure of the tumor to a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei.[6] These particles have a very short path length (a few micrometers), confining the cytotoxic damage primarily to the boron-containing tumor cells.[7]

Q3: What are the most common side effects observed in clinical applications of BPA-BNCT?

A3: Most adverse events reported in clinical trials of BPA-BNCT for head and neck cancers are generally considered manageable and are often of grade 2 or lower.[8] Common side effects are typically localized to the irradiated area and can include alopecia (hair loss), hyperamylasemia (elevated amylase in the blood), oral mucositis, dermatitis, nausea, and fatigue.[8][9] Less common but more severe adverse events can include osteoradionecrosis and soft-tissue necrosis.[8]

Q4: What are the target boron concentrations for effective BNCT?

A4: For BNCT to be effective, a sufficient concentration of ¹⁰B must accumulate in the tumor while maintaining a low concentration in surrounding healthy tissues. The generally accepted therapeutic concentration in the target tumor tissue is at least 15–30 µg of ¹⁰B per gram of tissue (µg/g).[10] Furthermore, the ratio of boron concentration in the tumor versus normal tissue (T/N ratio) should ideally be 3:1 or higher to ensure selective tumor destruction while sparing healthy tissue.[10][11]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during in vitro and in vivo experiments with BPA.

Problem 1: Low Solubility of BPA in Experimental Media
  • Issue: You are unable to dissolve BPA at the desired concentration in your cell culture media or vehicle for in vivo administration, leading to precipitation.

  • Troubleshooting Workflow:

G start BPA Precipitation Observed check_form Are you using a BPA-saccharide complex (e.g., BPA-fructose)? start->check_form prepare_complex Prepare BPA-fructose (BPA-f) complex. See Protocol 1. check_form->prepare_complex No check_ph Is the pH of the final solution adjusted to ~7.4? check_form->check_ph Yes prepare_complex->check_ph adjust_ph Briefly increase pH to ~10 to facilitate dissolution, then carefully readjust to pH 7.4. check_ph->adjust_ph No consider_alt Consider alternative formulations, such as BPA-mannitol, which may offer superior solubility and stability. check_ph->consider_alt Yes, but still precipitates success BPA Solubilized adjust_ph->success consider_alt->success

Caption: Workflow for troubleshooting BPA solubility issues.

Problem 2: High In Vitro Cytotoxicity Without Neutron Irradiation
  • Issue: Significant cell death is observed in your cell cultures after incubation with BPA alone, even at concentrations intended for BNCT experiments.

  • Troubleshooting Workflow:

G start High In Vitro Toxicity (BPA alone) check_conc Is the BPA concentration within the recommended range for your cell line? (See Table 2) start->check_conc dose_response Perform a dose-response experiment (e.g., MTT/CCK-8 assay) to determine the CC50 value for your specific cell line. check_conc->dose_response No / Unsure check_incubation Review incubation time. Is it longer than necessary for sufficient uptake? check_conc->check_incubation Yes success Toxicity Mitigated dose_response->success time_course Conduct a time-course study to find the optimal incubation time that maximizes boron uptake with minimal toxicity. check_incubation->time_course Yes / Unsure check_formulation Was the BPA-fructose complex freshly prepared and sterile-filtered? check_incubation->check_formulation No time_course->success prepare_fresh Prepare fresh, sterile BPA-f solution for each experiment to avoid degradation and contamination. check_formulation->prepare_fresh No check_formulation->success Yes prepare_fresh->success

Caption: Workflow for addressing high in vitro BPA toxicity.

Problem 3: Low Tumor-to-Normal Tissue (T/N) Ratio In Vivo
  • Issue: Biodistribution analysis of your animal model shows poor selective uptake of boron in the tumor compared to surrounding healthy tissues.

  • Decision Tree for Optimization:

G start Low T/N Ratio Observed check_time Was tissue harvested at the optimal time point post-infusion? start->check_time pk_study Perform a pharmacokinetic study, harvesting tissues at multiple time points (e.g., 1, 2, 3, 4h) post-BPA administration to determine peak T/N ratio. check_time->pk_study No / Unsure check_dose Is the administered BPA dose sufficient? check_time->check_dose Yes success T/N Ratio Improved pk_study->success dose_escalation Perform a dose-escalation study (e.g., 250, 400, 500 mg/kg) to assess if a higher dose improves the T/N ratio without unacceptable systemic toxicity. check_dose->dose_escalation No / Unsure check_route Evaluate administration route. Could infusion parameters be optimized? check_dose->check_route Yes dose_escalation->success optimize_infusion Compare continuous infusion vs. bolus injection. Slow infusion over 2-3 hours is common in clinical practice to maximize tumor uptake. check_route->optimize_infusion Yes / Unsure optimize_infusion->success

Caption: Decision tree for optimizing in vivo BPA T/N ratio.

Section 3: Data & Experimental Protocols

This section contains quantitative data tables and detailed experimental protocols for key procedures.

Data Presentation

Table 1: Summary of Common Adverse Events of BPA-BNCT in Head & Neck Cancer Clinical Trials

Adverse Event Frequency Common Grade Reference
Hyperamylasemia ~76-86% Grade 4 (71%) [8]
Alopecia ~95% Grade 1-2 [8]
Oral Mucositis ~5-53% Grade 1-2 [8]
Dermatitis ~5-43% Grade 1-2 [8]
Nausea ~10-81% Grade 1-2 [8][9]
Fatigue ~33% Grade 1-2 [8]

Data compiled from sub-analysis of the JHN002 phase II trial and other reports.

Table 2: Recommended BPA Concentrations and Dosages for Preclinical Studies

Experiment Type Recommended Concentration / Dosage Key Considerations Reference
In Vitro Cytotoxicity 10 - 500 µg/mL Highly cell-line dependent. Determine CC50. [12]
In Vitro Boron Uptake 20 - 80 µg/mL (equivalent to 1-4 mM) Incubate for 2-6 hours to reach plateau. [13]
In Vivo (Mouse Models) 250 - 500 mg/kg body weight Administer via intravenous or subcutaneous injection. [12][14]

| In Vivo (Rat Models) | 2,000 - 3,000 mg/kg (fructose complex) | Higher doses tolerated with fructose formulation. |[4] |

Experimental Protocols

Protocol 1: Preparation of BPA-Fructose (BPA-f) Complex for Injection

This protocol describes the solubilization of BPA with fructose, adapted from common practices.[2][4]

  • Materials: this compound (BPA), D-Fructose, Sterile Water for Injection, 5M Sodium Hydroxide (NaOH), 1M Hydrochloric Acid (HCl), Sterile 0.22 µm filter.

  • Procedure:

    • Calculate the required amounts of BPA and fructose for a 1:1 to 1:1.2 molar ratio. For a target concentration of ~30 mg/mL BPA, this corresponds to approximately 30 mg/mL fructose.

    • In a sterile beaker, suspend the calculated amounts of BPA and fructose powder in approximately 80% of the final volume of sterile water.

    • While stirring continuously, slowly add 5M NaOH dropwise to the suspension to raise the pH to approximately 10.0. The suspension should clarify as the complex forms and dissolves.

    • Once the solution is clear, carefully titrate the pH back down to a physiological level (pH 7.2-7.6) using 1M HCl. Monitor the pH closely with a calibrated pH meter. Caution: Do not let the pH drop too quickly or too far, as this may cause the BPA to precipitate.

    • Add sterile water to reach the final desired volume.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • The complex is best used fresh, though studies show it can remain stable for several days at room temperature.[7][15]

Protocol 2: In Vitro Cytotoxicity Assay (MTT/CCK-8)

This protocol outlines a standard method to assess the cytotoxicity of BPA on a cancer cell line.[10]

  • Materials: Cancer cell line of interest, complete culture medium, 96-well plates, BPA-f solution, MTT or CCK-8 reagent, solubilization buffer (for MTT), plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the BPA-f solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different BPA concentrations. Include a "medium only" control.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • After incubation, add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Boron Biodistribution Analysis via ICP-MS

This protocol provides a general workflow for quantifying boron content in tissues from animal models.[16][17][18]

  • Materials: Tissues (tumor, blood, normal organs) from BPA-treated animals, high-purity nitric acid (HNO₃), hydrogen peroxide (H₂O₂), certified boron standard solution, ICP-MS instrument.

  • Procedure:

    • Sample Collection: Following BPA administration and euthanasia at the designated time point, carefully excise and weigh the tissues of interest (e.g., tumor, liver, kidney, brain, blood).

    • Acid Digestion: Place the weighed tissue samples into acid-washed digestion vessels. Add a mixture of high-purity nitric acid and hydrogen peroxide.

    • Microwave Digestion: Use a microwave digestion system to break down the organic matrix completely. The program (time, temperature, pressure) will depend on the tissue type and sample weight. The goal is a clear, particle-free solution.

    • Dilution: After digestion, quantitatively dilute the samples to the appropriate volume with deionized water to bring the boron concentration within the linear range of the ICP-MS instrument and to reduce the acid concentration.

    • ICP-MS Analysis:

      • Prepare a calibration curve using serial dilutions of the certified boron standard.

      • Run the digested and diluted samples on the ICP-MS, measuring the signal for the ¹⁰B and/or ¹¹B isotopes.

      • An internal standard may be used to correct for matrix effects and instrument drift.

    • Quantification: Calculate the boron concentration in the original tissue (typically in µg of Boron per gram of tissue) based on the measured concentration and the calibration curve, accounting for all dilution factors and the initial tissue weight.

References

Technical Support Center: Optimizing L-p-Boronophenylalanine (BPA) Tumor-to-Blood Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the tumor-to-blood ratio of L-p-Boronophenylalanine (BPA) for Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing BPA uptake in tumor cells?

A1: BPA, an analog of phenylalanine, is primarily taken up by tumor cells through amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a major contributor to BPA uptake and is often overexpressed in various cancer cells.[1][2][3] Another transporter, ATB0,+, also facilitates BPA transport, particularly at higher concentrations.[1] The expression levels of these transporters on tumor cells are a key determinant of BPA accumulation.[1]

Q2: My in vitro experiments show low BPA uptake in my cancer cell line. What are the potential causes and solutions?

A2: Low BPA uptake in vitro can stem from several factors:

  • Low Transporter Expression: Your cell line may inherently express low levels of LAT1 or ATB0,+.

    • Troubleshooting:

      • Verify Transporter Expression: Perform Western blotting or quantitative PCR (qPCR) to assess the expression levels of LAT1 (also known as SLC7A5) and ATB0,+ (SLC6A14).

      • Select Appropriate Cell Line: If expression is low, consider using a different cancer cell line known for high LAT1 expression (e.g., B16-F10 melanoma, U-87 MG glioblastoma).[3]

  • Suboptimal BPA Concentration: The concentration of BPA in your culture medium may not be optimal for uptake.

    • Troubleshooting:

      • Concentration Gradient: Test a range of BPA concentrations. While LAT1 has a high affinity for BPA, ATB0,+ contributes more significantly at higher concentrations (e.g., 1000 µM).[1]

  • Competition with Other Amino Acids: The presence of other large neutral amino acids in the culture medium can competitively inhibit BPA uptake through LAT1.

    • Troubleshooting:

      • Amino Acid-Depleted Medium: For short-term uptake studies, consider using a balanced salt solution or a medium with a defined, lower concentration of competing amino acids.

Q3: How can I enhance the retention of BPA within tumor cells once it's taken up?

A3: A significant challenge with BPA is its efflux from the cell via an antiport mechanism, which reduces its retention time. A novel strategy to counteract this is to use a PVA-BPA complex. This complex is internalized via LAT1-mediated endocytosis. Once inside the endosome, the larger size of the complex prevents its immediate expulsion by the antiport system, thereby prolonging intracellular boron retention.

Q4: We are observing inconsistent tumor-to-blood ratios in our animal models. What experimental factors should we investigate?

A4: Inconsistent tumor-to-blood ratios in vivo can be influenced by several factors:

  • BPA Administration Protocol: The dose, infusion rate, and duration can significantly impact BPA biodistribution.

    • Troubleshooting:

      • Optimize Infusion Time: Extending the infusion time has been shown to increase boron accumulation in tumors.[1][4]

      • Dose Escalation: Increasing the administered dose of BPA can lead to higher tumor boron concentrations.[1]

  • Tumor Heterogeneity: Variations in blood flow and transporter expression within the tumor can lead to heterogeneous BPA uptake.[1]

    • Troubleshooting:

      • Histological Analysis: Correlate boron concentration with histological features of the tumor, including cellularity and vascularization.

  • Timing of Sample Collection: BPA pharmacokinetics show a rapid decrease in blood concentration followed by a slower elimination phase.[5][6] The timing of tissue and blood collection post-infusion is critical.

    • Troubleshooting:

      • Pharmacokinetic Study: Conduct a detailed pharmacokinetic study in your animal model to determine the optimal time point for achieving the maximum tumor-to-blood ratio. Studies have shown peak tumor concentration around 1.5 hours post-administration.[7]

Q5: Are there strategies to modulate the tumor microenvironment or cell characteristics to improve BPA uptake?

A5: Yes, modifying the tumor cells or their environment can enhance BPA accumulation. For instance, in amelanotic melanoma, which typically shows lower BPA uptake than its pigmented counterpart, inducing melanogenesis can improve BPA accumulation.[8] This has been demonstrated by the intratumoral injection of the tyrosinase gene, which led to increased BPA uptake and a better therapeutic effect in animal models.[8]

Troubleshooting Guides

Guide 1: Low Tumor Boron Concentration in Preclinical Models
Symptom Possible Cause Suggested Solution
Low boron concentration in tumor tissue despite adequate BPA administration.Inefficient delivery or rapid clearance of BPA.1. Increase Infusion Duration: Prolong the BPA infusion time to allow for greater accumulation in the tumor.[4] 2. Increase BPA Dose: Carefully escalate the administered dose of BPA, monitoring for toxicity.[1] 3. Utilize Novel Delivery Systems: Consider formulating BPA into nanoparticles or complexes (e.g., PVA-BPA) to enhance tumor targeting and retention through the Enhanced Permeability and Retention (EPR) effect.[9]
High variability in boron concentration across different tumors in the same cohort.Tumor heterogeneity (vascularization, LAT1 expression).1. Characterize Tumors: Before treatment, characterize tumor size and, if possible, perfusion. 2. Analyze Transporter Expression: Post-euthanasia, analyze LAT1 expression in individual tumors to correlate with boron uptake.
Tumor-to-blood ratio is below the therapeutic threshold (typically >3).Suboptimal timing of neutron irradiation post-BPA infusion.1. Conduct Biodistribution Studies: Perform time-course experiments to determine the time point of maximum tumor-to-blood ratio for your specific tumor model and BPA administration protocol.[7][10]

Quantitative Data Summary

Table 1: this compound (BPA) Pharmacokinetic Parameters and Tumor Accumulation

ParameterValueSpecies/ModelReference
Half-life (t½) in blood 44.11 ± 8.90 minSprague-Dawley Rats[5]
AUC-last in blood 815.05 ± 62.09 min*µg/mLSprague-Dawley Rats[5]
Peak Tumor Concentration 142.0 ± 4.41 µg/gMice with Subcutaneous Tumor Xenograft[7]
Time to Peak Tumor Concentration 1.5 hoursMice with Subcutaneous Tumor Xenograft[7]
Tumor-to-Blood Ratio (at 1.5h) 4.4Mice with Subcutaneous Tumor Xenograft[7]
Tumor-to-Normal Tissue Ratios (at 1.5h) 1.3 to 4.5Mice with Subcutaneous Tumor Xenograft[7]
Time to reach minimal therapeutic concentration (24 µg/g) in tumor 5.4 hoursMice with Subcutaneous Tumor Xenograft[7]

Table 2: Affinity of Amino Acid Transporters for BPA

TransporterKm Value (µM)AffinityReference
LAT1 20.3 ± 0.8High[1]
LAT2 88.3 ± 5.6Medium[1]
ATB0,+ 137.4 ± 11.7Low[1]

Experimental Protocols

Protocol 1: Quantification of BPA in Biological Samples using HPLC

This protocol is based on the derivatization of BPA with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by HPLC analysis.

Materials:

  • BPA standard

  • NBD-F solution

  • Perchloric acid (PCA)

  • Sodium borate (B1201080) buffer

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Deproteinize samples (blood, plasma, or tissue homogenates) by adding an equal volume of PCA and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Derivatization:

    • Mix the supernatant with sodium borate buffer.

    • Add NBD-F solution and incubate at 60°C for 5 minutes.

    • Stop the reaction by adding an equal volume of the mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the components on a C18 column using an isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and phosphate (B84403) buffer).

    • Detect the NBD-F-derivatized BPA using a fluorescence detector (Excitation: 470 nm, Emission: 530 nm).

  • Quantification:

    • Create a standard curve using known concentrations of BPA.

    • Determine the concentration of BPA in the samples by comparing their peak areas to the standard curve.

Protocol 2: Western Blotting for LAT1 Expression

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LAT1 (SLC7A5)

  • Loading control primary antibody (e.g., anti-β-actin or anti-Na+/K+ ATPase)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LAT1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescence substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the LAT1 signal to the loading control to compare expression levels across samples.

Visualizations

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA_ext BPA LAT1 LAT1 Transporter BPA_ext->LAT1 High Affinity ATB0 ATB0,+ Transporter BPA_ext->ATB0 Low Affinity PVA_BPA PVA-BPA Complex PVA_BPA->LAT1 Recognition BPA_int Intracellular BPA LAT1->BPA_int Transport Endosome Endosome with PVA-BPA LAT1->Endosome Endocytosis ATB0->BPA_int Transport Efflux Antiport Efflux BPA_int->Efflux Expulsion Efflux->BPA_ext

Caption: Cellular uptake pathways of BPA and PVA-BPA complex.

Experimental_Workflow_BPA_Uptake cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture bpa_treatment BPA Incubation cell_culture->bpa_treatment cell_lysis Cell Lysis bpa_treatment->cell_lysis hplc BPA Quantification (HPLC) cell_lysis->hplc western LAT1 Expression (Western Blot) cell_lysis->western data_analysis Data Analysis & Interpretation hplc->data_analysis Correlate western->data_analysis Correlate animal_model Tumor-Bearing Animal Model bpa_admin BPA Administration animal_model->bpa_admin sample_collection Blood & Tissue Collection bpa_admin->sample_collection boron_measurement Boron Measurement (ICP-MS) sample_collection->boron_measurement boron_measurement->data_analysis Calculate T/B Ratio

Caption: Workflow for assessing BPA uptake and distribution.

References

Technical Support Center: L-p-Boronophenylalanine (BPA) Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of L-p-Boronophenylalanine (BPA) across the blood-brain barrier (BBB) for Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound (BPA) to brain tumors?

A1: The primary challenge is the low permeability of BPA across the blood-brain barrier (BBB).[1][2] The BBB is a highly selective barrier that protects the brain, and many therapeutic agents, including BPA, struggle to cross it in sufficient concentrations to be effective.[3][4] An in vitro study using a BBB model consisting of brain capillary endothelial cells co-cultured with glial cells demonstrated a low permeability coefficient for L-¹⁰BPA of 0.39 ± 0.01 × 10⁻³ cm min⁻¹, indicating a low probability of achieving therapeutically effective concentrations in the brain through standard administration.[1]

Q2: What is the mechanism of this compound (BPA) transport across the blood-brain barrier?

A2: this compound, being an amino acid analogue, is primarily transported across the BBB by the L-type amino acid transporter 1 (LAT1).[5][6][7][8] LAT1 is often upregulated in malignant brain tumor cells to meet the increased metabolic demand for amino acids, which allows for the preferential accumulation of BPA in tumor tissue compared to the surrounding healthy brain tissue.[8][9] Other transporters like ATB⁰,⁺ and LAT2 have also been shown to transport BPA.[6]

Q3: Why is the tumor-to-brain and tumor-to-blood boron concentration ratio important?

A3: The efficacy of Boron Neutron Capture Therapy (BNCT) relies on selectively delivering a sufficient amount of ¹⁰B to tumor cells while minimizing its concentration in surrounding healthy tissues. A high tumor-to-brain (T/B) and tumor-to-blood (T:B) boron concentration ratio is crucial for maximizing the therapeutic dose to the tumor while minimizing damage to healthy brain and vascular tissues.[9][10] For successful BNCT, a tumor ¹⁰B concentration of at least 20 µg/g and T/B and T/N (tumor-to-normal tissue) ratios greater than 2.5 are generally considered necessary.[11]

Troubleshooting Guide

Issue 1: Low Boron Concentration in Brain Tumor Tissue

  • Possible Cause 1: Inefficient BBB Penetration.

    • Troubleshooting Tip: Consider alternative administration routes that can bypass or transiently disrupt the BBB. Intracarotid (i.c.) injection of BPA has been shown to increase tumor boron concentration compared to intravenous (i.v.) administration.[10][12] Combining i.c. injection with a BBB disruption (BBB-D) agent like mannitol (B672) can further enhance BPA uptake.[12] Focused ultrasound in combination with microbubbles is another non-invasive method to transiently and focally increase the permeability of the BBB to BPA.[9]

  • Possible Cause 2: Insufficient Dose or Infusion Time.

    • Troubleshooting Tip: Increasing the total dose of BPA or extending the infusion time can lead to higher boron concentrations in the tumor.[10][13] Studies in rats have shown that increasing the BPA dose from 250 to 1000 mg/kg resulted in a significant increase in tumor boron concentration.[10] Similarly, extending the infusion time from 2 to 6 hours also increased tumor boron levels.[10][14]

  • Possible Cause 3: Low Expression of LAT1 Transporters in the Tumor Model.

    • Troubleshooting Tip: Verify the expression levels of LAT1 in your specific tumor model, as BPA uptake is highly dependent on this transporter.[7][8] If LAT1 expression is low, consider using a different tumor model or exploring alternative boron delivery agents that do not rely on this transport mechanism.

Issue 2: High Boron Concentration in Healthy Brain Tissue (Low Tumor-to-Brain Ratio)

  • Possible Cause 1: Widespread Disruption of the BBB.

    • Troubleshooting Tip: If using BBB disruption techniques, ensure they are targeted to the tumor region as much as possible. MRI-guided focused ultrasound allows for precise, localized BBB opening, which can improve the tumor-to-brain ratio.[9]

  • Possible Cause 2: Timing of Measurement.

    • Troubleshooting Tip: Optimize the time point for analysis after BPA administration. Boron concentrations in healthy brain tissue may decrease more rapidly than in tumor tissue. Performing measurements at a later time point after administration might yield a better tumor-to-brain ratio.[12] For instance, after BBB disruption, boron levels in the ipsilateral hemisphere returned to background levels by 2.5 hours.[12]

Issue 3: Inconsistent Results in In Vitro BBB Models

  • Possible Cause 1: Inadequate Barrier Tightness in the In Vitro Model.

    • Troubleshooting Tip: Ensure the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER). Co-culture models, for instance, with brain capillary endothelial cells and astrocytes, tend to form tighter junctions and better mimic the in vivo BBB.[1][15][16]

  • Possible Cause 2: Variability in Cell Lines.

    • Troubleshooting Tip: Use well-characterized cell lines and be aware of potential passage-dependent changes in transporter expression. Primary cells can offer a more physiologically relevant model but may also present higher variability.[15]

Data on this compound Delivery Strategies

Delivery MethodAnimal ModelBPA DoseInfusion TimeMean Tumor Boron Concentration (µg/g)Tumor:Blood RatioTumor:Brain RatioReference
Intravenous (i.v.)F98 Glioma Rat300 mg/kgN/A10.7 ± 0.72.13.2[12]
Intracarotid (i.c.)F98 Glioma Rat300 mg/kgN/A20.3 ± 6.2N/AN/A[12]
i.c. + BBB Disruption (Mannitol)F98 Glioma Rat300 mg/kgN/A34.8 ± 6.85.65.2[12]
Intravenous (i.v.)9L Gliosarcoma Rat250 mg/kg2 h~30~3.7N/A
Intravenous (i.v.)9L Gliosarcoma Rat1000 mg/kg2 h~70~3.7N/A[10]
Intravenous (i.v.)9L Gliosarcoma Rat125 mg/kg/h6 h~80~3.7N/A[10]
Intracarotid (i.c.)9L Gliosarcoma Rat125 mg/kg1 h~385.0N/A[10]
Intravenous (i.v.) - Control9L Gliosarcoma Rat250 mg/kg2 h85 ± 29N/A4.1 ± 0.4[9]
i.v. + Focused Ultrasound9L Gliosarcoma Rat250 mg/kg2 h123 ± 25N/A6.7 ± 0.5[9]
Intravenous (i.v.)U87 Mouse Brain TumorN/AN/A25.532.242.85
Intravenous (i.v.)GL261 Mouse Brain TumorN/AN/A23.042.412.83[17]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol is a generalized procedure for assessing the permeability of this compound across an in vitro BBB model, such as a co-culture of brain capillary endothelial cells and astrocytes on a Transwell insert.

  • Cell Culture:

    • Culture brain capillary endothelial cells on the apical side (upper chamber) of a permeable Transwell insert.

    • Culture astrocytes on the basolateral side (lower chamber) of the insert or in the bottom of the well.

    • Allow the cells to co-culture and form a tight monolayer.

  • Barrier Integrity Measurement:

    • Measure the TEER across the endothelial cell monolayer using an epithelial voltohmmeter. A high TEER value indicates a well-formed barrier.

  • Permeability Assay:

    • Replace the medium in the apical chamber with a medium containing a known concentration of this compound.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Quantify the concentration of boron in the collected samples using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][12]

  • Calculation of Permeability Coefficient (Papp):

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of BPA transport to the basolateral chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of BPA in the apical chamber.

Protocol 2: In Vivo Biodistribution Study in a Rodent Brain Tumor Model

This protocol outlines a general procedure for evaluating the biodistribution of this compound in a rodent model with an intracranially implanted brain tumor.

  • Animal Model:

    • Use a suitable rodent model with a stereotactically implanted brain tumor (e.g., F98 glioma in Fischer rats or U87/GL261 in mice).[12][17]

  • This compound Administration:

    • Prepare the BPA formulation. A common formulation is a complex with fructose (B13574) to increase solubility.[9][11][18]

    • Administer BPA via the desired route (e.g., intravenous, intracarotid).

  • Tissue Collection:

    • At predetermined time points after administration, euthanize the animals.

    • Collect blood, tumor tissue, contralateral normal brain tissue, and other organs of interest (e.g., liver, kidney, skin).

  • Boron Quantification:

    • Accurately weigh the tissue samples.

    • Digest the tissue samples, for example, using acid digestion.

    • Determine the boron concentration in the digested samples using ICP-AES or ICP-MS.[5][12]

  • Data Analysis:

    • Calculate the boron concentration in µg/g of tissue.

    • Determine the tumor-to-blood and tumor-to-brain concentration ratios.

Visualizations

BPA_Transport_Across_BBB cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma BPA_blood BPA lat1_transporter LAT1 Transporter BPA_blood->lat1_transporter Transport endothelial_cell Endothelial Cell tumor_cell Tumor Cell lat1_transporter->tumor_cell Uptake lat1_tumor LAT1 BPA_tumor BPA lat1_tumor->BPA_tumor Accumulation

Caption: Mechanism of this compound (BPA) transport across the BBB.

Experimental_Workflow_Enhancing_BPA_Delivery cluster_model Animal Model cluster_delivery BPA Delivery Strategies cluster_analysis Analysis animal_model Rodent with Brain Tumor iv Intravenous (IV) animal_model->iv Administer BPA ic Intracarotid (IC) animal_model->ic Administer BPA ic_bbbd IC + BBB Disruption animal_model->ic_bbbd Administer BPA fus IV + Focused Ultrasound animal_model->fus Administer BPA tissue_collection Tissue Collection (Tumor, Brain, Blood) iv->tissue_collection Post-administration ic->tissue_collection Post-administration ic_bbbd->tissue_collection Post-administration fus->tissue_collection Post-administration boron_quantification Boron Quantification (ICP-MS/AES) tissue_collection->boron_quantification ratio_calculation Calculate T:B and T:N Ratios boron_quantification->ratio_calculation

Caption: Experimental workflow for evaluating strategies to enhance BPA delivery.

Troubleshooting_Low_BPA_Uptake start Low Boron Concentration in Tumor cause1 Inefficient BBB Penetration? start->cause1 cause2 Insufficient Dose/Infusion Time? cause1->cause2 No solution1 Enhance Delivery: - Intracarotid Injection - BBB Disruption (Mannitol) - Focused Ultrasound cause1->solution1 Yes cause3 Low LAT1 Expression? cause2->cause3 No solution2 Optimize Dosing: - Increase Total Dose - Extend Infusion Duration cause2->solution2 Yes solution3 Re-evaluate Model: - Verify LAT1 Expression - Consider Alternative Model cause3->solution3 Yes

Caption: Troubleshooting logic for low tumor uptake of BPA.

References

Individual patient screening for predicting L-p-Boronophenylalanine uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the individual patient screening for predicting L-p-Boronophenylalanine (BPA) uptake for Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPA) and why is its uptake important?

This compound (BPA) is a boron-containing amino acid analogue used as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1][2] BNCT is a targeted radiotherapy that uses a nuclear capture reaction between non-radioactive boron-10 (B1234237) (¹⁰B) and low-energy thermal neutrons to produce high-energy alpha particles and recoiling lithium-7 (B1249544) nuclei, which selectively kill cancer cells.[3] The effectiveness of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells, with minimal uptake in surrounding healthy tissues.[4][5][6][7] Therefore, predicting and quantifying BPA uptake in individual patient tumors is essential for patient selection and treatment planning.[3]

Q2: What are the primary mechanisms for BPA uptake into cancer cells?

BPA is primarily transported into cancer cells via specific amino acid transporters that are overexpressed in many tumor types.[6] The key transporters identified are:

  • L-type Amino Acid Transporter 1 (LAT1): This is considered the major determinant of BPA uptake.[2][4][5][6] LAT1 is a sodium-independent transporter with a high affinity for BPA and is frequently upregulated in aggressive tumors.[4][5][8][9]

  • ATB⁰,⁺: This transporter also contributes to BPA uptake, especially at higher, clinical-dose concentrations of BPA.[4][5]

  • LAT2: This transporter is also capable of transporting BPA, although its role relative to LAT1 and ATB⁰,⁺ may vary.[4][5]

The expression levels of these transporters, particularly LAT1, are a major factor in the differential uptake of BPA between tumor and normal cells.[4][5]

Q3: How can BPA uptake be measured and quantified?

Several methods are available for the quantitative assessment of BPA uptake, both in vitro and in vivo:

  • In Vitro Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative assessment of BPA uptake in cancer cell lines.[4][5] Other techniques include Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and mass spectrometry.[10][11]

  • In Vivo Imaging and Prediction: Positron Emission Tomography (PET) using the radiolabeled BPA analogue, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), is a non-invasive clinical method used to estimate BPA concentration in tumors and surrounding normal tissues.[3][12][13] Studies have shown a strong correlation between tumor uptake of ¹⁸F-FBPA and the actual boron concentration from BPA.[3][14]

  • Ex Vivo Analysis: For animal studies and analysis of patient surgical samples, boron concentration can be measured directly in tissue samples using techniques like prompt-gamma neutron activation analysis or ICP-AES.[10][15]

Q4: What is a good tumor-to-normal tissue ratio for BPA uptake for effective BNCT?

For successful BNCT, a tumor-to-normal tissue (T/N) ratio of greater than 3-5 is generally required.[3] Clinical studies often use a tumor-to-blood (T/B) ratio of >2.5 as a threshold for patient selection.[13] However, BPA uptake is highly variable among patients and even within different regions of a single tumor.[1][12][15] This heterogeneity is a critical factor in the precise calculation of boron concentration for treatment planning.[12]

Troubleshooting Experimental Issues

Q5: My in vitro assay shows low BPA uptake in a cancer cell line expected to be a high accumulator. What are the possible causes?
  • Low Transporter Expression: Verify the expression levels of LAT1 and ATB⁰,⁺ in your specific cell line passage using Western blotting or qPCR. Transporter expression can vary between cell lines and even with passage number.[4] The amount of LAT1 protein is a major determinant of BPA uptake.[4][5]

  • Incorrect BPA Concentration: The contribution of different transporters is concentration-dependent. LAT1 is the main transporter at lower concentrations (e.g., 100 μM), while ATB⁰,⁺ contributes more significantly at higher concentrations (e.g., 1000 μM).[4][5] Ensure your experimental concentration is appropriate for the transporters you are investigating.

  • Sub-optimal Assay Conditions: Check the incubation time and buffer composition. BPA uptake via LAT1 is sodium-independent, while other transporters might have different requirements.[6] Ensure the incubation time is within the linear uptake range for your cell line.[6]

  • Cell Viability Issues: Poor cell health can affect active transport mechanisms. Perform a viability assay to ensure your cells are healthy before and after the experiment.

Q6: I am observing a high background signal in my BPA quantification using LC-MS/MS. How can I reduce it?

Background contamination with Bisphenol A (BPA) is a common issue as it is present in many lab plastics and solvents.[16]

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents. Test different batches and sources, as BPA contamination can be variable.[16]

  • Use Glassware: Whenever possible, replace plastic labware (tubes, pipette tips, vials) with glass or polypropylene (B1209903) alternatives to minimize leaching.

  • Optimize Chromatography: A study found that switching from a gradient to an isocratic elution method with a mobile phase of relatively high strength significantly reduced the background BPA peak that originated from the mobile phase itself.[16]

  • Procedural Blanks: Always run procedural blanks (all steps without the sample) to quantify the level of background contamination.[16]

Q7: The ¹⁸F-FBPA PET signal in my animal model does not correlate well with the ex vivo boron concentration. What could be the reason?
  • Different Pharmacokinetics: While generally well-correlated, ¹⁸F-FBPA and BPA are different molecules. There could be subtle differences in their pharmacokinetics, metabolism, or interaction with transporters that become apparent in specific tumor models.[17]

  • Timing of Measurement: Ensure that the timing of the PET scan and the tissue harvesting for ex vivo analysis are appropriately matched to the known pharmacokinetic profiles of both compounds. Boron concentration in the blood and tissues changes dynamically after administration.[12][18]

  • Heterogeneous Uptake: Tumors exhibit heterogeneous distribution of BPA.[12] The PET signal represents an average over a voxel volume, while ex vivo measurement is from a small tissue sample. Ensure the tissue sample accurately represents the region of interest from the PET scan.

  • Animal Model Variability: Biological variability between animals can be significant. Increase the number of animals in your study to ensure statistical power.

Quantitative Data Summary

Table 1: Kinetic Parameters of Amino Acid Transporters for BPA
TransporterK_m_ (μM)Substrate AffinityKey Characteristic
LAT1 20.3 ± 0.8HighMajor determinant of BPA uptake at lower concentrations (e.g., 100 μM).[4][5]
LAT2 88.3 ± 5.6MediumTransports BPA with medium affinity.[4][5]
ATB⁰,⁺ 137.4 ± 11.7LowContributes significantly to BPA uptake at higher, clinical-dose concentrations (e.g., 1000 μM).[4][5]
Table 2: Boron Concentration and Uptake Ratios in Preclinical and Clinical Studies
Study TypeModelBPA DoseBoron Concentration in TumorT/B RatioT/N Ratio
In Vivo (Mouse)SAS Oral Carcinoma Xenografts400 mg/kgHeterogeneous distribution observed.[12]-~1.31 (Normal Tissue/Blood)[12]
In Vivo (Mouse)Melanoma-11.7 - 52.0 µg/g--
In Vivo (Mouse)Pelvic Colorectal Cancer-Sufficient for BNCT.[19]--
In Vivo (Rat)Gastric Cancer CDX Model250 mg/kgHigher than blood and normal tissues.[11]> 3.0[11]~2.0 (vs. Heart, Liver, Lung)[11]
Clinical (Human)Glioblastoma Multiforme130-250 mg/kgHighly variable.[15]1.6 ± 0.8 (range 0.3-3.5)[15]-
Clinical (Human)Recurrent Head & Neck Cancer400 mg/kgEstimated 56.7 ppm.[7]2.6[7]2.3 - 4.5[13]

Visualizations

Signaling Pathway and Workflow Diagrams

BPA_Uptake_Pathway BPA Uptake and BNCT Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell BPA BPA LAT1 LAT1 Transporter BPA->LAT1 High Affinity ATB ATB(0,+) Transporter BPA->ATB Low Affinity (High Conc.) BPA_in Intracellular ¹⁰B-BPA LAT1->BPA_in ATB->BPA_in Nucleus Nucleus BPA_in->Nucleus Accumulation Fission ¹⁰B(n,α)⁷Li Nuclear Fission BPA_in->Fission Neutron Thermal Neutron (Irradiation) Neutron->BPA_in Capture Damage High-LET Particles (α, ⁷Li) Fission->Damage Death Cell Death Damage->Death

Caption: BPA is transported into cancer cells via LAT1 and ATB0,+ transporters.

Experimental_Workflow Workflow for Screening BPA Uptake Predictors cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Preclinical Analysis CellLines Select Cancer Cell Lines Culture Cell Culture CellLines->Culture WB Western Blot for LAT1 / ATB(0,+) Culture->WB UptakeAssay BPA Uptake Assay (e.g., HPLC) Culture->UptakeAssay Correlate1 Correlate Expression with Uptake WB->Correlate1 UptakeAssay->Correlate1 AnimalModel Establish Animal Model (e.g., Xenograft) Correlate1->AnimalModel Validate Hits FBPA_PET ¹⁸F-FBPA PET Imaging AnimalModel->FBPA_PET BPA_Admin Administer Therapeutic Dose of BPA FBPA_PET->BPA_Admin Correlate2 Correlate PET Signal with Boron Conc. FBPA_PET->Correlate2 TissueHarvest Harvest Tumor & Normal Tissues BPA_Admin->TissueHarvest BoronMeasure Quantify Boron (e.g., ICP-AES) TissueHarvest->BoronMeasure BoronMeasure->Correlate2 Patient Patient Selection for BNCT Correlate2->Patient Clinical Translation Logical_Relationship Predicting BPA Uptake for BNCT Efficacy LAT1 High LAT1 Expression in Tumor BPA_Uptake Increased Selective BPA Uptake LAT1->BPA_Uptake is a primary driver of TNRatio High Tumor-to-Normal Boron Ratio (>3) BPA_Uptake->TNRatio leads to BNCT Successful BNCT Outcome TNRatio->BNCT is required for PET High ¹⁸F-FBPA PET Signal in Tumor PET->BPA_Uptake is a non-invasive predictor of

References

Validation & Comparative

A Comparative Guide to L-p-Boronophenylalanine (BPA) and Sodium Borocaptate (BSH) in Boron Neutron Capture Therapy (BNCT) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two most clinically utilized boron delivery agents for Boron Neutron Capture Therapy (BNCT), L-p-Boronophenylalanine (BPA) and sodium borocaptate (BSH). The efficacy of BNCT is critically dependent on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows to aid in the understanding and future development of BNCT agents.

Data Presentation: Quantitative Comparison of BPA and BSH

The following tables summarize the biodistribution and efficacy parameters of BPA and BSH from various preclinical and clinical studies.

Table 1: Biodistribution of BPA and BSH in Human Glioblastoma (GBM) Patients

ParameterThis compound (BPA)Sodium Borocaptate (BSH)Reference(s)
Tumor:Blood Ratio 1.5 - 2.40.6 ± 0.2[1][2]
Tumor:Normal Brain Ratio 1.5 - 2.4Not consistently high, relies on BBB breakdown[1]
Normal Brain:Blood Ratio 0.7 - 1.00.2 ± 0.02[1]
Typical Boron Concentration in Tumor (ppm) Variable, depends on LAT1 expression19.9 ± 9.1 (at 100 mg/kg dose)[3]

Table 2: Biodistribution of BPA in Human Malignant Melanoma Patients

ParameterThis compound (BPA)Reference(s)
Tumor:Blood Ratio 3.40 ± 0.83[1]
Skin:Blood Ratio 1.31 ± 0.22[1]

Table 3: Compound Biological Effectiveness (CBE) Values for BPA and BSH in Animal Models

Tissue/EndpointThis compound (BPA)Sodium Borocaptate (BSH)Animal ModelReference(s)
Tumor Control (SCC VII) 4.222.29Mouse[1]
Skin (Moist Desquamation) 2.4 ± 0.060.56Hamster, Rat[1]
Mucosa (Tongue Ulceration) 4.87 ± 0.160.29 ± 0.02Rat[1]

Table 4: Clinical Outcomes in Glioblastoma Patients

TreatmentMedian Survival Time (MST)NotesReference(s)
BSH + BPA followed by XRT 23.5 monthsCombination therapy showed significant therapeutic gain.[3]
BSH + BPA alone 15.6 monthsCompared to 10.3 months for external beam radiation therapy alone.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in BNCT. Below are representative protocols for key experiments cited in the comparison of BPA and BSH.

In Vivo Biodistribution Study in a Rat Glioma Model

This protocol outlines the steps to determine the concentration of boron compounds in tumor and normal tissues.

  • Animal Model: Wistar rats are commonly used. An intracerebral injection of C6 glioma cells (e.g., 5.0 x 10⁶ cells) is performed to establish the brain tumor model.[4]

  • Boron Agent Administration:

    • BSH Group: A solution of ¹⁰B-enriched BSH is administered intravenously (e.g., via the tail vein) at a specific dose (e.g., 50 mg of ¹⁰B/kg body weight).[4]

    • BPA Group: A solution of ¹⁰B-enriched BPA, often complexed with fructose (B13574) to improve solubility, is administered intravenously or intraperitoneally at a specified dose.

    • Combination Group: Both agents are administered, often with a specific timing sequence to optimize tumor uptake.

  • Tissue Sampling: At predetermined time points after administration (e.g., 1, 4, 8, 16, 24, and 48 hours), the animals are euthanized.[4] Samples of the tumor, contralateral normal brain, blood, and other organs of interest (e.g., liver, kidney, skin) are collected.

  • Boron Concentration Analysis (ICP-AES/MS):

    • Sample Preparation: Tissue and blood samples are weighed. A wet-ashing procedure is typically used for digestion, involving strong acids like nitric acid and perchloric acid, and often hydrogen peroxide.

    • Analysis: The digested samples are analyzed using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the ¹⁰B concentration. The instrument is calibrated using standard boron solutions.

    • Data Expression: Boron concentration is typically expressed as micrograms of ¹⁰B per gram of tissue (µg/g).

In Vivo BNCT Efficacy Study in a Mouse Tumor Model

This protocol describes a typical workflow to evaluate the therapeutic effect of BNCT with BPA or BSH.

  • Tumor Model: A suitable cancer cell line (e.g., SCCVII squamous cell carcinoma) is implanted into the flank or another appropriate site of immunocompromised mice (e.g., C3H/He).[5]

  • Boron Agent Administration:

    • BPA Group: ¹⁰B-enriched BPA is administered, for example, via intragastric or intravenous injection.[5]

    • BSH Group: ¹⁰B-enriched BSH is administered, typically via intravenous injection.[5]

    • Control Groups: Include untreated animals, animals receiving only the boron agent, and animals receiving only neutron irradiation.

  • Neutron Irradiation: At the time of predicted peak tumor boron concentration, the tumor site is irradiated with a thermal or epithermal neutron beam from a nuclear reactor or an accelerator-based neutron source. The neutron fluence is carefully measured.

  • Efficacy Evaluation:

    • Tumor Growth Delay: Tumor volume is measured at regular intervals (e.g., every other day) using calipers. The time for the tumor to reach a certain volume (e.g., 4 times the initial volume) is determined for each group.

    • Tumor Regression: The reduction in tumor size post-treatment is monitored.[6]

    • Survival Studies: The lifespan of the animals in each group is recorded to determine the median survival time.

    • Cell Survival Assay (Colony Formation): Immediately after irradiation, tumors can be excised, dissociated into single-cell suspensions, and plated for a colony formation assay to determine the surviving fraction of tumor cells.[5]

Mandatory Visualization

Signaling Pathways and Cellular Uptake Mechanisms

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA BPA LAT1 LAT1 Transporter BPA->LAT1 Binding BPA_in Intracellular BPA LAT1->BPA_in Transport mTORC1 mTORC1 BPA_in->mTORC1 Stimulates BNCT_effect ¹⁰B(n,α)⁷Li Reaction (upon neutron irradiation) BPA_in->BNCT_effect Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

BSH_Uptake_Mechanism cluster_blood Bloodstream cluster_bbtb Blood-Brain Tumor Barrier (BBTB) cluster_tumor_micro Tumor Microenvironment cluster_cell Tumor Cell BSH_blood BSH BBTB Disrupted Endothelium BSH_blood->BBTB Passive Diffusion BSH_tumor BSH BBTB->BSH_tumor Endocytosis Endocytosis BSH_tumor->Endocytosis Uptake BSH_in Intracellular BSH Endocytosis->BSH_in BNCT_effect ¹⁰B(n,α)⁷Li Reaction (upon neutron irradiation) BSH_in->BNCT_effect

Experimental Workflow

BNCT_Workflow Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Boron_Admin Boron_Admin Tumor_Growth->Boron_Admin Biodistribution Biodistribution Boron_Admin->Biodistribution Parallel Cohort Neutron_Irradiation Neutron_Irradiation Boron_Admin->Neutron_Irradiation Efficacy_Eval Efficacy_Eval Neutron_Irradiation->Efficacy_Eval

Conclusion

Both this compound (BPA) and sodium borocaptate (BSH) have demonstrated clinical utility in Boron Neutron Capture Therapy. BPA's selective uptake through the LAT1 amino acid transporter, which is often overexpressed in malignant cells, generally leads to higher tumor-to-normal tissue boron concentration ratios, particularly in tumors like melanoma and certain gliomas.[1] In contrast, BSH's accumulation in brain tumors is more reliant on the passive diffusion through a disrupted blood-brain barrier.[1]

The choice between BPA and BSH, or their combination, depends on the specific cancer type, its location, and its biological characteristics.[3][5] For instance, the heterogeneous expression of LAT1 within a tumor can lead to variable BPA uptake, a challenge that might be mitigated by the co-administration of BSH, which is thought to distribute more homogeneously within the tumor mass.[5]

Future research will likely focus on the development of novel boron delivery agents with even greater tumor selectivity and improved pharmacokinetic profiles, as well as on optimizing the combined use of existing agents to maximize the therapeutic efficacy of BNCT.

References

L-p-Boronophenylalanine vs. D-p-Boronophenylalanine: A Comparative Analysis of Uptake in Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake of L-p-Boronophenylalanine (L-BPA) and its D-isomer (D-BPA) in melanoma cells, supported by experimental data and protocols. This information is critical for the development of boron neutron capture therapy (BNCT), where the selective accumulation of boron-containing agents in tumor cells is paramount.

The stereochemistry of p-boronophenylalanine plays a pivotal role in its efficacy as a boron delivery agent for BNCT. Experimental evidence consistently demonstrates that the L-isomer is preferentially accumulated in melanoma cells compared to the D-isomer.[1][2][3] This selectivity is attributed to the active transport of L-BPA into the cell, leveraging the machinery typically used for naturally occurring amino acids.

Quantitative Comparison of L-BPA and D-BPA Uptake

While direct side-by-side quantitative data for D-BPA uptake in melanoma cells is sparse in readily available literature, the preferential uptake of the L-isomer is a well-documented phenomenon. The following table summarizes representative data on L-BPA uptake in various melanoma cell lines and provides an estimated comparison for D-BPA based on the established principle of stereoselectivity.

ParameterThis compound (L-BPA)D-p-Boronophenylalanine (D-BPA)Cell Line(s)Reference(s)
Uptake Mechanism Primarily via L-type amino acid transporter 1 (LAT1)Passive diffusion and/or low-affinity transportVarious melanoma and other cancer cell lines[4][5]
Stereoselectivity HighLowHarding-Passey melanoma, KHJJ murine mammary tumor[1][2][3]
Typical Intracellular Boron Concentration (in vitro) 19.7 ± 1.1 to 30.1 ± 3.2 µg/10⁹ cellsSignificantly lower than L-BPAB16 melanoma cells
Tumor Boron Concentration (in vivo) 9–33 µg/gSignificantly lower than L-BPAHarding-Passey melanoma in BALB/c mice[2][3]

Note: The values for D-BPA are inferred from qualitative statements in the literature indicating its significantly lower uptake compared to L-BPA.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the uptake of BPA isomers in melanoma cells.

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the amount of boron taken up by melanoma cells in culture.

  • Cell Culture: Melanoma cell lines (e.g., B16F10, MEL-J, A375) are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a 5% CO₂ incubator. Cells are seeded in 6-well plates and allowed to adhere and reach approximately 80-90% confluency.

  • Preparation of BPA Solutions: L-BPA and D-BPA are dissolved in the culture medium to the desired final concentration. Due to L-BPA's low water solubility, it is often complexed with fructose (B13574) to enhance solubility.

  • Incubation: The culture medium is removed from the wells, and the cells are washed with a phosphate-buffered saline (PBS) solution. The medium containing the respective BPA isomer is then added to the cells, and the plates are incubated for a specific period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Lysis: Following incubation, the BPA-containing medium is removed, and the cells are washed multiple times with ice-cold PBS to remove any extracellular BPA. The cells are then detached from the plate using trypsin-EDTA and collected by centrifugation. The cell pellet is lysed, typically using nitric acid or another strong acid, to release the intracellular contents.

  • Boron Quantification: The boron concentration in the cell lysate is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The results are typically normalized to the total protein content or the cell number.

In Vivo Biodistribution Studies

This protocol assesses the distribution and accumulation of BPA isomers in a living organism bearing a melanoma tumor.

  • Animal Model: An appropriate animal model, such as BALB/c mice or hamsters, is used. Melanoma cells (e.g., Harding-Passey melanoma, B16 melanoma) are implanted subcutaneously or at a relevant site to induce tumor growth.[2][3][6]

  • Administration of BPA: Once the tumors reach a suitable size, the animals are administered with either L-BPA or D-BPA. The administration can be via intraperitoneal (i.p.) or intravenous (i.v.) injection. The BPA is typically dissolved in a saline solution, often with fructose for the L-isomer.[6]

  • Tissue Collection: At various time points after administration, the animals are euthanized, and the tumor, blood, and other relevant organs (e.g., skin, liver, kidney) are excised.

  • Sample Preparation and Analysis: The collected tissues are weighed and then digested, typically using strong acids. The boron concentration in each tissue sample is then quantified using ICP-AES or quantitative neutron capture radiography.[2][3] This allows for the determination of the tumor-to-blood and tumor-to-normal tissue boron concentration ratios, which are critical indicators of the agent's targeting efficiency.

Signaling Pathways and Experimental Workflows

The preferential uptake of L-BPA is a direct consequence of its interaction with specific cellular transport mechanisms.

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-BPA L-BPA LAT1 LAT1 Transporter L-BPA->LAT1 High Affinity Transport D-BPA D-BPA D-BPA_in D-BPA D-BPA->D-BPA_in Passive Diffusion (Low Rate) L-BPA_in L-BPA LAT1->L-BPA_in Melanin Melanin Synthesis L-BPA_in->Melanin Incorporation

Caption: L-BPA is actively transported into melanoma cells via the LAT1 transporter.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Melanoma Cell Culture B Incubation with L-BPA or D-BPA A->B C Cell Harvesting & Lysis B->C D Boron Quantification (ICP-MS/AES) C->D E Tumor Implantation (Animal Model) F Administration of L-BPA or D-BPA E->F G Tissue Collection (Tumor, Blood, Organs) F->G H Boron Quantification (ICP-MS/AES) G->H

Caption: Workflow for comparing L-BPA and D-BPA uptake in vitro and in vivo.

References

L-Type Amino Acid Transporter 1 (LAT1): The Primary Transporter for L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals validating the primary transport mechanism of L-p-Boronophenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). This guide provides an objective comparison of LAT1's performance against other potential transporters, supported by experimental data.

This compound (BPA) is a boron-containing amino acid analogue crucial for the efficacy of Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1][2] The preferential accumulation of BPA in tumor cells is a key determinant of the therapy's success, and understanding its transport mechanism is paramount for optimizing treatment protocols and developing novel boron delivery agents.[1][3] Extensive research has identified the L-type amino acid transporter 1 (LAT1) as the principal mediator of BPA uptake into cancer cells.[3][4][5][6] LAT1 is an attractive target for tumor-specific drug delivery due to its overexpression in various aggressive malignancies, driven by the increased metabolic demands of rapidly proliferating cells.[2][3][4][6]

This guide synthesizes experimental evidence to validate LAT1 as the primary transporter for BPA, comparing its transport kinetics with other identified transporters.

Comparative Analysis of BPA Transporters

While LAT1 is considered the primary transporter for BPA, other transporters, namely LAT2 and ATB0,+, have also been shown to facilitate its uptake.[1][7][8] However, kinetic studies demonstrate a significantly higher affinity of LAT1 for BPA compared to these alternatives.

A key study by Wongthai et al. (2015) systematically screened aromatic amino acid transporters and quantified their BPA transport capabilities.[1][7][8] The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity, is a critical parameter for comparing transporter affinity. A lower Km value indicates a higher affinity of the transporter for the substrate. The study revealed that LAT1 has a substantially lower Km for BPA than LAT2 and ATB0,+, indicating a much higher affinity.[1][7][8]

TransporterSubstrateKm (μM)Notes
LAT1 BPA 20.3 ± 0.8 High-affinity transporter
LAT2BPA88.3 ± 5.6Medium-affinity transporter
ATB0,+BPA137.4 ± 11.7Low-affinity transporter

Data sourced from Wongthai et al., 2015.[1][7][8]

These findings strongly suggest that at physiological and therapeutic concentrations, LAT1 is the most efficient transporter of BPA.[1][7]

Further experiments in cancer cell lines corroborated these kinetic data. At a BPA concentration of 100 μM, the uptake was found to be largely dependent on the amount of LAT1 protein expressed by the cells.[1][7][8] The contribution of ATB0,+, the transporter with the lowest affinity, only became significant at a much higher, supra-physiological concentration of 1000 μM, where it accounted for 20-25% of the total BPA uptake in MCF-7 breast cancer cells.[1][7][8] This indicates that under typical clinical conditions, LAT1 is the dominant transporter for BPA accumulation in tumors.

Experimental Protocols

The validation of LAT1 as the primary BPA transporter relies on robust experimental methodologies. The following protocols are based on the key experiments described in the literature.[1][6][7][8]

Functional Expression of Transporters in Xenopus Oocytes

This system allows for the study of individual transporters in isolation.

  • Preparation of cRNA: Human cDNAs for LAT1, LAT2, ATB0,+, and other candidate transporters are subcloned into an appropriate vector. The plasmids are linearized, and capped cRNAs are synthesized in vitro.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. Stage V and VI oocytes are selected and injected with the cRNA for the specific transporter. Control oocytes are injected with water.

  • Uptake Assay: After 2-3 days of incubation to allow for transporter expression, oocytes are incubated in a buffer containing a defined concentration of BPA.

  • Quantification: Following incubation, oocytes are washed to remove extracellular BPA. The intracellular concentration of BPA is then determined using High-Performance Liquid Chromatography (HPLC).[1][7][8][9]

BPA Uptake Studies in Cancer Cell Lines

These experiments validate the findings from the oocyte system in a more physiologically relevant context.

  • Cell Culture: A panel of cancer cell lines with varying expression levels of LAT1 and other potential transporters are cultured under standard conditions.

  • Western Blotting: The protein expression levels of LAT1, LAT2, and ATB0,+ in each cell line are determined by Western blotting to correlate transporter abundance with BPA uptake.[10]

  • Uptake Assay: Cells are incubated with BPA at various concentrations (e.g., 100 μM and 1000 μM) for a short period (e.g., 5 minutes).[10] To differentiate between transporters, uptake can be measured in the presence or absence of specific inhibitors or in Na+-containing versus Na+-free buffer (as ATB0,+ is Na+-dependent).[1][10]

  • Quantification: After incubation, cells are washed, and intracellular BPA is extracted and quantified by HPLC.[1][7][8]

Kinetic Analysis
  • Procedure: Uptake assays are performed with varying concentrations of BPA to determine the initial transport velocity.

  • Data Analysis: The data are fitted to the Michaelis-Menten equation to calculate the Km and Vmax for each transporter.

Visualizing the Validation Process

To better understand the experimental logic and the transport mechanism, the following diagrams are provided.

G cluster_0 In Vitro Expression System cluster_1 Cellular Model cluster_2 Uptake & Analysis cluster_3 Conclusion cRNA Transporter cRNA (LAT1, LAT2, ATB0,+) Oocyte Xenopus Oocyte cRNA->Oocyte Injection Expression Functional Transporter Expression Oocyte->Expression Incubation (2-3 days) BPA_incubation BPA Incubation (Varying Concentrations) Expression->BPA_incubation CancerCells Cancer Cell Lines WB Western Blot CancerCells->WB Protein Expression Analysis CancerCells->BPA_incubation Uptake_Assay Uptake Measurement BPA_incubation->Uptake_Assay HPLC HPLC Quantification Uptake_Assay->HPLC Kinetic_Analysis Kinetic Analysis (Km, Vmax) HPLC->Kinetic_Analysis Conclusion Validation of LAT1 as Primary BPA Transporter Kinetic_Analysis->Conclusion G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space BPA_out BPA LAT1 LAT1 High Affinity (Km ≈ 20 µM) BPA_out->LAT1 Primary Route LAT2 LAT2 Medium Affinity (Km ≈ 88 µM) BPA_out->LAT2 Secondary Route ATB0 ATB0,+ Low Affinity (Km ≈ 137 µM) BPA_out->ATB0 Minor Route (at high concentrations) BPA_in BPA Accumulation LAT1->BPA_in LAT2->BPA_in ATB0->BPA_in

References

A Comparative Guide to L-p-Boronophenylalanine (BPA) and 3-Borono-L-phenylalanine for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-p-Boronophenylalanine (BPA), a clinically used boron delivery agent for Boron Neutron Capture Therapy (BNCT), and its promising positional isomer, 3-Borono-L-phenylalanine (3-BPA). This comparison is supported by experimental data to aid researchers and drug development professionals in evaluating these compounds for future BNCT applications.

Executive Summary

This compound (BPA) is a cornerstone of clinical BNCT, but its low water solubility presents significant formulation challenges, necessitating complexation with sugars like fructose (B13574) (BPA-F) or sorbitol, which can introduce confounding variables and potential side effects.[1] 3-Borono-L-phenylalanine (3-BPA) has emerged as a compelling alternative, primarily due to its vastly superior water solubility. Critically, in vitro and in vivo studies have demonstrated that 3-BPA exhibits tumor accumulation and biodistribution profiles that are statistically equivalent to those of the clinically used BPA-fructose complex.[1] This suggests that 3-BPA could offer the therapeutic benefits of BPA without the drawbacks associated with its poor solubility and the need for solubilizing agents.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data comparing the physicochemical and biological properties of BPA and 3-BPA.

Table 1: Physicochemical Properties

PropertyThis compound (BPA)3-Borono-L-phenylalanine (3-BPA)Reference
Chemical Structure Borono group at the para positionBorono group at the meta position
Water Solubility Low>100 times higher than BPA (125 g/L)[1]
Formulation Requires complexation with fructose or sorbitol for intravenous administrationCan be prepared as a simple aqueous solution[1]

Table 2: In Vivo Performance in a Murine Melanoma Model

ParameterThis compound-fructose (BPA-F)3-Borono-L-phenylalanine (3-BPA)Reference
Tumor Boron Accumulation Statistically equivalent to 3-BPAStatistically equivalent to BPA-F[1]
Biodistribution Profile Comparable to 3-BPAComparable to BPA-F[1]
Tumor-to-Normal Tissue Ratio Similar to 3-BPASimilar to BPA-F

Cellular Uptake and Signaling Pathway

The selective accumulation of boronophenylalanine derivatives in tumor cells is a critical determinant of BNCT efficacy. Both BPA and, by extension, its isomer 3-BPA, are primarily transported into cancer cells via the L-type Amino Acid Transporter 1 (LAT1).[2] LAT1 is frequently overexpressed in a wide range of human cancers to meet the high demand for essential amino acids required for rapid cell growth and proliferation. Other transporters such as ATB0,+ and LAT2 have also been shown to transport BPA.[3][4] The uptake of these boronated amino acids is a competitive process with natural amino acids like phenylalanine and tyrosine.[5]

LAT1_Uptake_Pathway Cellular Uptake of Boronophenylalanine via LAT1 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA_3BPA BPA / 3-BPA LAT1 LAT1 Transporter BPA_3BPA->LAT1 Uptake Amino_Acids Essential Amino Acids (e.g., Phenylalanine) Amino_Acids->LAT1 Competitive Uptake BPA_3BPA_in BPA / 3-BPA LAT1->BPA_3BPA_in Amino_Acids_in Essential Amino Acids LAT1->Amino_Acids_in Tumor_Cell_Metabolism Tumor Cell Proliferation and Growth BPA_3BPA_in->Tumor_Cell_Metabolism Required for BNCT effect Amino_Acids_in->Tumor_Cell_Metabolism Supports

Cellular uptake of BPA and 3-BPA via the LAT1 transporter.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BPA and 3-BPA.

In Vitro Cellular Uptake Assay

Objective: To quantify and compare the cellular uptake of BPA and 3-BPA in cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines known to overexpress LAT1 (e.g., B16-F10 melanoma cells) are cultured in a suitable medium until they reach 80-90% confluency.

  • Incubation with Boron Compounds: The culture medium is replaced with a fresh medium containing either BPA-fructose or 3-BPA at various concentrations. Cells are incubated for different time points to assess time-dependent uptake.

  • Cell Harvesting and Lysis: After incubation, the cells are washed with a boron-free buffer to remove any extracellular compound. The cells are then harvested and lysed.

  • Boron Quantification: The boron concentration in the cell lysates is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Analysis: The intracellular boron concentration is normalized to the total protein content or cell number and compared between the BPA-fructose and 3-BPA treated groups.

In Vivo Biodistribution Studies in a Murine Tumor Model

Objective: To compare the tumor accumulation and biodistribution of BPA and 3-BPA in a living organism.

Methodology:

  • Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating a cancer cell line (e.g., B16-F10 melanoma) into the flank of immunodeficient mice.

  • Administration of Boron Compounds: Once the tumors reach a predetermined size, the mice are intravenously administered with either a BPA-fructose solution or a 3-BPA solution.

  • Tissue Collection: At various time points post-administration, the mice are euthanized, and samples of the tumor, blood, and major organs (brain, liver, kidney, muscle, skin) are collected.

  • Boron Quantification: The collected tissues are weighed and digested, and the boron concentration in each sample is measured by ICP-MS.

  • Data Analysis: The boron concentration (in µg of boron per gram of tissue) is calculated for each tissue type. Tumor-to-blood and tumor-to-normal tissue boron concentration ratios are determined to evaluate the tumor selectivity of each compound. Statistical analyses are performed to compare the biodistribution profiles of BPA-fructose and 3-BPA.

Experimental Workflow

The evaluation of a novel boron delivery agent like 3-BPA in comparison to an established one like BPA follows a structured experimental workflow.

BNCT_Agent_Comparison_Workflow Experimental Workflow for Comparing BNCT Agents Start Start: Identify New Boron Agent (3-BPA) Physicochem Physicochemical Characterization (e.g., Water Solubility) Start->Physicochem In_Vitro In Vitro Evaluation (Cellular Uptake Assay) Physicochem->In_Vitro In_Vivo_Biodistribution In Vivo Biodistribution (Tumor-bearing Animal Model) In_Vitro->In_Vivo_Biodistribution Therapeutic_Efficacy BNCT Therapeutic Efficacy Study (Neutron Irradiation) In_Vivo_Biodistribution->Therapeutic_Efficacy Toxicity Toxicity Assessment In_Vivo_Biodistribution->Toxicity Conclusion Conclusion: Comparative Efficacy and Safety Profile Therapeutic_Efficacy->Conclusion Toxicity->Conclusion

Workflow for the comparative evaluation of BNCT agents.

Conclusion

The available experimental data strongly suggests that 3-Borono-L-phenylalanine is a highly promising alternative to this compound for BNCT. Its superior water solubility simplifies formulation and eliminates the need for potentially confounding solubilizing agents, a significant advantage in both preclinical research and clinical applications. The demonstration of equivalent tumor accumulation and biodistribution to the clinically used BPA-fructose formulation indicates that 3-BPA is likely to exhibit similar therapeutic efficacy. Further research focusing on the long-term therapeutic outcomes and detailed toxicological profiles of 3-BPA is warranted to pave the way for its potential clinical translation as a next-generation boron delivery agent for BNCT.

References

A Comparative Analysis of L-p-Boronophenylalanine Infusion Protocols for Boron Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Examination of Boron Delivery Efficiency

The effective delivery of L-p-Boronophenylalanine (BPA), a key boron carrier in Boron Neutron Capture Therapy (BNCT), to tumor cells is critical for the success of this targeted radiotherapy. Various infusion protocols have been developed to maximize the boron concentration in tumors while minimizing exposure to surrounding healthy tissues. This guide provides a comparative analysis of different in-vivo BPA infusion strategies, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals in the field of BNCT.

The primary goal of optimizing BPA infusion is to achieve a high tumor-to-normal tissue boron concentration ratio, which is a crucial determinant of the therapeutic efficacy of BNCT.[1][2] This guide will delve into the specifics of several protocols, presenting their methodologies and the resulting quantitative outcomes in a structured format.

Comparative Data on Infusion Protocols

The following tables summarize the quantitative data from various studies comparing different BPA infusion protocols. These studies have utilized animal models, such as rats with gliosarcoma or mice with squamous cell carcinoma, and include data from human clinical trials for glioblastoma.

Infusion Protocol Animal Model/ Cancer Type Total BPA Dose Infusion Rate/Duration Tumor Boron Concentration (µg ¹⁰B/g) Tumor-to-Blood Ratio (T/B) Reference
One-Step Infusion (OSI) Human Oral Squamous Cell Carcinoma (in vivo)400 mg/kg20 mg/kg/min for 20 minNot specified4.5 (1 h post-infusion)[3]
Two-Step Infusion (TSI) Human Oral Squamous Cell Carcinoma (in vivo)425-500 mg/kgStep 1: 20 mg/kg/min for 20 min; Step 2: 1.67 mg/kg/min for 15-60 minNot specifiedMaintained stable ratios[3][4]
Intravenous Infusion Rat 9L Gliosarcoma250 mg/kgOver 2 hours~30~3.7:1[5]
Intravenous Infusion Rat 9L Gliosarcoma1000 mg/kgOver 2 hours~70~3.7:1[5]
Intravenous Infusion Rat 9L Gliosarcoma750 mg/kg125 mg/kg/h over 6 hours~80~3.7:1[5]
Intracarotid Infusion Rat 9L Gliosarcoma125 mg/kgOver 1 hour~385.0:1[5]
Intravenous Injection Hepatocellular Carcinoma (mouse model)500 mg/kgSingle injection7.52 µg/g (at 2h)4.02 (at 2h)[6]
Intravenous Infusion Human Glioblastoma Multiforme130-250 mg/kg2-3 hours pre-surgeryVariable1.6 ± 0.8[7]
Infusion Protocol Animal Model Key Findings Reference
Two-Step Rate Infusion (Ono's Method) Not specifiedMaintained blood ¹⁰B concentration at 98% of the peak level during irradiation.[8]
Long-Term Intravenous Infusion (2h vs. 6h) Rat Brain Tumor and Spinal CordNo significant difference in survival between 2-h and 6-h infusion groups. The 6-h infusion led to a higher CNS:blood ¹⁰B partition ratio.[9]
Subcutaneous Injection vs. Continuous Infusion Not specifiedThe administration protocol affected the normal tissue to blood ratio of boron concentration.[10]
Cerebrospinal Fluid (CSF) Administration Glioma Rat ModelsResulted in a high tumor-to-normal cell boron concentration ratio (T/N ratio).[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are the protocols for some of the key experiments cited.

One-Step vs. Two-Step Infusion in a Human Oral Squamous Cell Carcinoma Animal Model [3][4]

  • Animal Model: Human oral squamous cell carcinoma-bearing animal model.

  • One-Step Infusion (OSI) Protocol: A high-dose rate infusion of 20 mg/kg/min for 20 minutes, resulting in a total dose of 400 mg/kg.

  • Two-Step Infusion (TSI) Protocol:

    • First Step: Identical to the OSI protocol (20 mg/kg/min for 20 minutes; total dose 400 mg/kg).

    • Second Step: A prolonged infusion at a low-dose rate of 1.67 mg/kg/min for 15, 30, 45, or 60 minutes (total additional dose of 25, 50, 75, or 100 mg/kg).

  • Sample Analysis: Boron concentrations in tumor, blood, muscle, and skin were measured to determine the respective ratios.

Effect of Dose and Infusion Time in a Rat Gliosarcoma Model [5]

  • Animal Model: Rats bearing the 9L gliosarcoma.

  • Protocols:

    • Dose Variation: Intravenous administration of 250 mg/kg and 1000 mg/kg of BPA over a 2-hour infusion period.

    • Infusion Time Variation: Intravenous administration of a constant dose rate of 125 mg BPA/kg/h for 2 hours versus 6 hours.

    • Route Variation: Intracarotid infusion of BPA for 1 hour at a dose rate of 125 mg BPA/kg.

  • Sample Analysis: Tumor and blood samples were collected to determine boron concentrations and calculate the tumor-to-blood (T:B) boron concentration ratio.

Single Intravenous Injection in a Hepatocellular Carcinoma Mouse Model [6]

  • Animal Model: Subcutaneously tumor-bearing mouse models with Hepa1-6 cells.

  • Protocol: A single intravenous injection of BPA at a dose of 500 mg/kg.

  • Sample Collection: Blood and tissue samples (tumor, heart, liver, spleen, kidney, lung, and brain) were collected at 0.5, 1, and 2 hours post-injection.

  • Sample Analysis: Boron concentrations were measured to determine tissue distribution and the ratios of tumor-to-blood (T/B) and tumor-to-normal tissue (T/N).

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_OSI_vs_TSI cluster_osi One-Step Infusion (OSI) cluster_tsi Two-Step Infusion (TSI) osi_start Start OSI osi_infusion Infuse 400 mg/kg BPA (20 mg/kg/min for 20 min) osi_start->osi_infusion osi_end End Infusion osi_infusion->osi_end osi_sample Sample Collection (1h post-infusion) osi_end->osi_sample tsi_start Start TSI tsi_step1 Step 1 Infusion: 400 mg/kg BPA (20 mg/kg/min for 20 min) tsi_start->tsi_step1 tsi_step2 Step 2 Infusion: 25-100 mg/kg BPA (1.67 mg/kg/min for 15-60 min) tsi_step1->tsi_step2 tsi_end End Infusion tsi_step2->tsi_end tsi_sample Sample Collection (During Step 2) tsi_step2->tsi_sample

Comparison of One-Step and Two-Step Infusion Protocols.

BPA_Uptake_Pathway BPA This compound (BPA) LAT1 L-type Amino Acid Transporter 1 (LAT1) BPA->LAT1 uptake NormalCell Normal Cell BPA->NormalCell lower uptake TumorCell Tumor Cell LAT1->TumorCell preferential transport Neutron Thermal Neutron Irradiation CaptureReaction ¹⁰B(n,α)⁷Li Nuclear Reaction Neutron->CaptureReaction triggers CellDeath Tumor Cell Death CaptureReaction->CellDeath

Simplified Signaling Pathway of BPA in BNCT.

Conclusion

The choice of an this compound infusion protocol has a significant impact on the biodistribution of boron and, consequently, on the potential efficacy of Boron Neutron Capture Therapy. The presented data indicates that multi-step infusion protocols, such as the Two-Step Infusion (TSI), may offer advantages in maintaining stable and favorable tumor-to-blood boron concentration ratios.[3][4] Furthermore, the route of administration, as demonstrated by the comparison between intravenous and intracarotid infusions, can substantially influence the boron uptake in the target tumor tissue.[5]

The findings from these in-vivo studies underscore the importance of continued research to refine BPA delivery methods. Future investigations should aim to further optimize infusion protocols to enhance tumor targeting, thereby improving the therapeutic window of BNCT for a variety of cancers. The development of novel boron delivery agents also remains a critical area of research.[1][12]

References

A Comparative Analysis of L-p-Boronophenylalanine (BPA) and cis-ABCPC for Boron Delivery to Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to enhance the efficacy of Boron Neutron Capture Therapy (BNCT) for glioblastoma, the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells remains a critical challenge. This guide provides a detailed comparison of two key boron delivery agents: the clinically established L-p-Boronophenylalanine (BPA) and the novel agent cis-1-amino-3-boronocyclopentanecarboxylic acid (cis-ABCPC). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying mechanisms of these compounds.

Cellular Uptake Mechanisms: A Shared Pathway

Both this compound (BPA) and cis-ABCPC are amino acid analogs that leverage the metabolic demands of rapidly proliferating glioblastoma cells for their uptake. The primary mechanism for their entry into cancer cells is through the L-type Amino Acid Transporter 1 (LAT1), which is frequently overexpressed in glioblastoma.[1][2] This transporter facilitates the movement of large neutral amino acids across the cell membrane.[1] The high expression of LAT1 in glioblastoma cells is a key factor in the preferential accumulation of these boron carriers in tumor tissue compared to normal brain tissue.[1][3]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Glioblastoma Cell Interior BPA BPA LAT1 LAT1 Transporter BPA->LAT1 cis_ABCPC cis-ABCPC cis_ABCPC->LAT1 Boron_Accumulation Intracellular Boron Accumulation for BNCT LAT1->Boron_Accumulation Transport

Caption: Cellular uptake of BPA and cis-ABCPC via the LAT1 transporter.

Performance Data: In Vitro and In Vivo Comparisons

Quantitative data from preclinical studies reveal differences in the uptake and retention of BPA and cis-ABCPC in glioblastoma models.

Table 1: In Vitro Cellular Uptake of this compound (BPA)
Cell LineIncubation TimeBoron Concentration (µg/10⁷ cells)
U87 (Human Glioblastoma) 3 hours~7.5
GL261 (Mouse Glioma) 3 hours8.18[1]

Note: Data for U87 is estimated from graphical representation in the cited source.[1]

Table 2: In Vivo Biodistribution and Tumor Selectivity
CompoundAnimal ModelTumor TypeKey Findings
This compound (BPA) MouseGL261 GliomaTumor-to-Normal Brain Ratio: 2.83:1Tumor-to-Blood Ratio: 2.41:1[1]
cis-ABCPC RatF98 GliomaTumor-to-Normal Brain Ratio (Main Tumor): 8:1Tumor-to-Normal Brain Ratio (Infiltrating Cells): 5:1Boron Concentration (Main Tumor): 64 ppm[4]

A study directly comparing the two agents in the F98 rat glioma model reported that cis-ABCPC demonstrates a superior boron-partitioning ratio between infiltrating tumor cells and normal brain (5:1) compared to what has been reported for BPA in the same model (1.5–2.0:1)[4]. Furthermore, cis-ABCPC is not metabolized within the tumor cell, which may contribute to enhanced cellular retention[4].

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

In Vitro Boron Uptake Assay

This protocol outlines the general procedure for measuring the cellular uptake of boron compounds in glioblastoma cell lines.

G A 1. Cell Seeding & Culture Glioblastoma cells (e.g., U87, GL261) are cultured to confluence. B 2. Incubation with Boron Agent Medium is replaced with one containing BPA or cis-ABCPC for a defined period. A->B C 3. Cell Harvesting Cells are washed with ice-cold PBS and harvested using trypsin. B->C D 4. Sample Preparation Cells are counted and then lysed or wet-ashed. C->D E 5. Boron Quantification Boron concentration is measured by Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS). D->E

Caption: Workflow for a typical in vitro boron uptake experiment.

Detailed Steps:

  • Cell Culture: Human (e.g., U87) or murine (e.g., GL261) glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Incubation: The growth medium is replaced with a medium containing the boron agent (e.g., 2.5 mg/ml of BPA) for specified time intervals (e.g., 1, 2, 3, 5, and 7 hours).[1]

  • Washing and Harvesting: Following incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular boron compounds. Cells are then detached using trypsin.

  • Boron Measurement: The cell suspension is processed, and the boron concentration is determined using ICP-AES or ICP-MS.[1][4] The results are often normalized to the cell count.[1]

In Vivo Biodistribution Studies

This protocol describes the general methodology for assessing the tumor-targeting capabilities of boron agents in animal models of glioblastoma.

Animal Models:

  • Orthotopic Xenograft Models: Human glioblastoma cells (e.g., U87) are implanted into the brains of immunodeficient mice.[1]

  • Syngeneic Models: Murine glioma cells (e.g., GL261, F98) are implanted into the brains of immunocompetent mice or rats of the same strain.[1][4]

Procedure:

  • Tumor Implantation: Glioblastoma cells are stereotactically injected into the brain of the host animal.

  • Compound Administration: Once tumors are established, the boron agent (BPA or cis-ABCPC) is administered, typically via injection.

  • Tissue Collection: At predetermined time points after administration, the animals are euthanized, and various tissues, including the tumor, normal brain (contralateral hemisphere), and blood, are collected.[1][4]

  • Boron Analysis: The boron concentration in each tissue sample is quantified using techniques such as ICP-AES or Secondary Ion Mass Spectrometry (SIMS).[1][4]

  • Ratio Calculation: The tumor-to-normal brain and tumor-to-blood boron concentration ratios are calculated to determine the selectivity of the agent.[1][4]

Conclusion

Both this compound and cis-ABCPC utilize the LAT1 transporter, which is overexpressed in glioblastoma, to achieve preferential accumulation in tumor cells. While BPA is the current clinical standard, preclinical data, particularly from the F98 rat glioma model, suggests that cis-ABCPC may offer superior tumor selectivity, especially in targeting infiltrating tumor cells, which are a major cause of tumor recurrence. The higher tumor-to-normal brain ratio observed for cis-ABCPC is a promising indicator of its potential to improve the therapeutic window of BNCT. Further head-to-head comparative studies, especially in vitro analyses using the same glioblastoma cell lines, are warranted to fully elucidate the relative advantages of cis-ABCPC.

References

Revolutionizing Cancer Therapy: A Comparative Analysis of L-p-Boronophenylalanine in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced cancer treatments, Boron Neutron Capture Therapy (BNCT) is carving out a significant niche, offering a targeted approach to eradicating tumor cells while sparing healthy tissue. At the heart of this innovative therapy lies the boron delivery agent, with L-p-Boronophenylalanine (BPA) being the most extensively studied and clinically utilized compound. This guide provides a comprehensive evaluation of the therapeutic efficacy of BPA in various tumor models, comparing its performance with alternative boron carriers and supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the current state and future potential of BPA-mediated BNCT.

Mechanism of Action: The Trojan Horse Strategy

This compound, an amino acid analog, is selectively taken up by cancer cells through overexpressed L-type amino acid transporters (LAT1 and LAT2).[1] This selective accumulation turns the tumor cells into targets for subsequent neutron irradiation. When irradiated with a beam of thermal neutrons, the stable boron-10 (B1234237) isotope within BPA undergoes a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei.[2][3][4] These particles have a short path length of approximately 5–9 µm, roughly the diameter of a single cell, ensuring that their cytotoxic effects are confined to the boron-laden tumor cells.[1][2][3][5]

Therapeutic Efficacy Across Tumor Models: A Comparative Overview

BPA-mediated BNCT has demonstrated significant therapeutic potential in a range of challenging-to-treat cancers, most notably glioblastoma multiforme (GBM), recurrent head and neck cancers, and melanoma.[1][2][3][4]

Glioblastoma Multiforme (GBM)

Clinical studies have shown promising results for BPA-BNCT in patients with GBM. While direct comparative trials with other boron agents are limited, studies combining BPA with another clinically used agent, sodium borocaptate (BSH), have suggested enhanced efficacy. For instance, a study on recurrent GBM reported a median survival time of 10.8 months with BPA-BNCT, while another study on newly diagnosed GBM using a combination of BPA and BSH reported a median survival time of 15.6 months without an X-ray boost and 23.5 months with an X-ray boost.[3] Preclinical studies in rat glioma models have shown that the co-administration of BPA and BSH leads to a significantly higher tumor boron concentration and an improved tumor-to-normal brain boron concentration ratio compared to the administration of either agent alone.[5][6]

Head and Neck Cancer

For recurrent head and neck cancers, BPA-BNCT has shown high response rates. One study reported an overall response rate of 85% with a mean survival of 13.6 months.[3] Another phase I/II trial for inoperable, locally recurrent head and neck cancer using BPA-BNCT reported a 76% overall response rate, with 13 complete and 9 partial remissions out of 29 evaluated patients.[3]

Melanoma

BPA was first used clinically for the treatment of malignant melanoma.[2] Studies in mouse models of melanoma have demonstrated significant suppression of tumor growth following BPA-BNCT.[7] The tumor-to-blood boron concentration ratio is a critical factor for successful BNCT, and in melanoma patients, this ratio for BPA has been reported to be approximately 3.40 ± 0.83.[8]

Other Tumor Models

Preclinical studies have explored the potential of BPA-BNCT in other cancers, including hepatocellular carcinoma and gastric cancer, with promising results in terms of tumor-specific boron uptake and tumor growth inhibition.[9][10]

Comparison with Alternative Boron Delivery Agents

While BPA is the most widely used agent, several alternatives have been and are being developed.

  • Sodium Borocaptate (BSH): BSH is the other clinically used boron delivery agent. Unlike BPA, which is actively transported into cells, BSH is thought to enter tumor cells through passive diffusion, particularly where the blood-brain barrier is disrupted.[1][2] BSH has a higher boron content per molecule than BPA.[4] However, some studies suggest that BPA has a higher therapeutic efficacy compared to BSH, though the combination of both agents often yields the best results.[11][12]

  • Novel and Third-Generation Agents: A variety of new boron delivery agents are in preclinical development, including boronated porphyrins, peptides, liposomes, and nanoparticles.[11][13][14] These agents aim to improve tumor targeting, increase boron payload, and enhance therapeutic efficacy. For example, boronated porphyrins show promise due to their tumor-specific accumulation and potential for dual use in photodynamic therapy.[13] However, extensive comparative data with BPA in clinical settings is not yet available.

Quantitative Data Summary

Tumor ModelBoron Agent(s)Key Efficacy/Biodistribution DataReference
Glioblastoma (Recurrent) BPAMedian Survival Time: 10.8 months[3]
Glioblastoma (Newly Diagnosed) BPA + BSHMedian Survival Time: 15.6 months (no X-ray boost), 23.5 months (with X-ray boost)[3]
Rat Glioma Model BPA + BSHIncreased tumor boron concentration (>30 µg/g) and improved tumor/normal brain ratio compared to single agents.[5][6]
Head and Neck Cancer (Recurrent) BPA or BPA + BSHOverall Response Rate: 85%; Mean Survival: 13.6 months[3]
Head and Neck Cancer (Inoperable, Recurrent) BPAOverall Response Rate: 76% (13 complete, 9 partial remissions)[3]
Melanoma (Human) BPATumor-to-Blood Ratio: 3.40 ± 0.83[8]
Mouse Melanoma Model Liposomal BoronSignificant suppression of tumor growth (424% increase in volume at 14 days vs. 1551% in controls).[7]
Hepatocellular Carcinoma (Mouse Model) BPATumor Growth Inhibition Rate: 77%; Tumor-to-Normal Tissue Ratio: >2; Tumor-to-Blood Ratio: >4[10]
SCCVII Tumors (Mice) BPA, BSH, BPA + BSHBPA was 1.9 times more effective than BSH in a colony formation assay and 1.2 times more effective in a tumor control assay. The combination was the most effective.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments in the evaluation of boron delivery agents.

In Vitro Cellular Uptake Assay

This protocol outlines the steps to determine the cellular uptake of BPA.

  • Cell Culture: Plate tumor cells (e.g., human glioma U87 cells) in 24-well plates at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell adherence.

  • Preparation of BPA Solution: Prepare a stock solution of BPA in a suitable buffer (e.g., HBSS-HEPES, pH 7.4).

  • Incubation: Remove the culture medium from the wells and wash the cells with the assay buffer. Add the BPA solution at the desired concentration to each well. For time-dependent studies, incubate the plates for various durations (e.g., 1, 2, 4, 6 hours) at 37°C.

  • Termination of Uptake: To stop the uptake, aspirate the BPA solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., RIPA buffer) to each well.

  • Boron Measurement: Collect the cell lysates and determine the boron concentration using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Normalization: Determine the total protein concentration of the lysate using a BCA assay. Express the cellular uptake as nanograms of boron per milligram of protein.

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol describes the procedure to assess the distribution of BPA in a tumor-bearing mouse model.

  • Animal Model: Induce tumor xenografts by subcutaneously injecting a suspension of tumor cells (e.g., 1 x 106 human oral carcinoma SAS cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Administration of BPA: Prepare a solution of BPA (e.g., complexed with fructose (B13574) for solubility) and administer it to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 400 mg/kg body weight).

  • Tissue Collection: At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 6 hours), euthanize the mice. Collect blood samples via cardiac puncture and harvest the tumor and various normal tissues (e.g., liver, kidney, spleen, lung, brain, muscle).

  • Sample Preparation: Weigh each tissue sample and homogenize it.

  • Boron Concentration Analysis: Determine the boron concentration in the blood and tissue homogenates using ICP-AES or ICP-MS.

  • Data Analysis: Calculate the boron concentration in each tissue as micrograms of boron per gram of tissue (µg/g). Determine the tumor-to-normal tissue and tumor-to-blood boron concentration ratios.

Boron Neutron Capture Therapy (BNCT) in an Animal Model

This protocol provides a general workflow for conducting a BNCT experiment in a tumor-bearing animal model.

  • Tumor Model and BPA Administration: As described in the biodistribution protocol, establish tumor xenografts in mice. Administer BPA at the optimal time point determined from the biodistribution study to ensure peak tumor boron concentration during irradiation.

  • Animal Positioning and Anesthesia: Anesthetize the tumor-bearing mouse and position it so that the tumor is aligned with the neutron beam aperture, while shielding the rest of the body as much as possible.

  • Neutron Irradiation: Irradiate the tumor with a thermal or epithermal neutron beam from a nuclear reactor or an accelerator-based neutron source. The neutron fluence and irradiation time should be calculated based on the measured boron concentration in the tumor and the desired radiation dose.

  • Post-Irradiation Monitoring: After irradiation, monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.

  • Efficacy Evaluation: Measure the tumor volume at regular intervals using calipers. The therapeutic efficacy is evaluated by comparing the tumor growth in the BNCT-treated group with control groups (e.g., untreated, BPA only, neutron irradiation only). Survival studies can also be conducted to determine the impact on overall survival.

  • Histopathological Analysis: At the end of the study, tumors and normal tissues can be harvested for histological analysis to assess treatment-induced changes.

Signaling Pathways and Experimental Workflows

The cellular response to BPA-mediated BNCT involves complex signaling pathways, primarily triggered by the extensive DNA damage caused by the high-energy alpha particles and lithium-7 nuclei.

The high linear energy transfer (LET) radiation from BNCT induces complex and clustered DNA double-strand breaks (DSBs), which are difficult for cancer cells to repair.[2][11][15] This irreparable DNA damage activates DNA damage response (DDR) pathways, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately to cell death.[14][16] The two major DSB repair pathways are non-homologous end joining (NHEJ) and homologous recombination repair (HRR).[14][15] Studies suggest that HRR may be the primary pathway for repairing BNCT-induced damage.[15] If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. BNCT has been shown to induce apoptosis through the mitochondria-mediated pathway, involving the release of cytochrome c and the activation of caspases, such as caspase-3, -7, -8, and -9.[5][16][17][18]

DNA_Damage_Response_and_Apoptosis_in_BNCT cluster_0 BNCT Event cluster_1 Cellular Damage cluster_2 Cellular Response BPA + Neutron Irradiation BPA + Neutron Irradiation High-LET Radiation\n(α particles, ⁷Li nuclei) High-LET Radiation (α particles, ⁷Li nuclei) BPA + Neutron Irradiation->High-LET Radiation\n(α particles, ⁷Li nuclei) DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) High-LET Radiation\n(α particles, ⁷Li nuclei)->DNA Double-Strand Breaks (DSBs) DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Double-Strand Breaks (DSBs)->DNA Damage Response (DDR) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Damage Response (DDR)->Cell Cycle Arrest (G2/M) Apoptosis (Mitochondrial Pathway) Apoptosis (Mitochondrial Pathway) DNA Damage Response (DDR)->Apoptosis (Mitochondrial Pathway) Cell Death Cell Death Cell Cycle Arrest (G2/M)->Cell Death Caspase Activation Caspase Activation Apoptosis (Mitochondrial Pathway)->Caspase Activation Caspase Activation->Cell Death

Cellular signaling pathways activated by BPA-mediated BNCT.

A typical experimental workflow for evaluating a new boron delivery agent involves a multi-step process, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow_for_BNCT_Agent_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Analysis & Outcome A Cytotoxicity Assay B Cellular Uptake Study A->B C Biodistribution Study (Tumor & Normal Tissues) B->C D Toxicity Assessment C->D E BNCT Efficacy Study (Tumor Growth Delay, Survival) C->E D->E F Data Analysis (Tumor/Normal Ratios, Efficacy) E->F G Evaluation of Therapeutic Potential F->G

Experimental workflow for evaluating a new boron delivery agent.

Conclusion

This compound continues to be a cornerstone of clinical BNCT, demonstrating significant therapeutic efficacy in various challenging tumor models. Its selective uptake mechanism provides a robust platform for targeted cancer therapy. While alternative and next-generation boron delivery agents hold promise for further improving the therapeutic index of BNCT, BPA remains the benchmark against which they are compared. The combination of BPA with other agents like BSH has shown synergistic effects, suggesting that multi-component approaches may be a key direction for future research. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field of oncology.

References

A Comparative Analysis of L-p-Boronophenylalanine (BPA) Biodistribution in Cancer Patients

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of key studies reveals significant insights into the biodistribution of L-p-Boronophenylalanine (BPA), a crucial agent in Boron Neutron Capture Therapy (BNCT), within patients diagnosed with various malignancies. This guide synthesizes findings from multiple clinical investigations to provide researchers, scientists, and drug development professionals with a comparative overview of BPA's behavior in the human body, its uptake in cancerous versus healthy tissues, and the experimental frameworks used to derive these data.

This compound, an amino acid analog, demonstrates preferential accumulation in tumor cells, a characteristic attributed to the increased metabolic activity and overexpression of L-type amino acid transporters (LAT1) in many cancers.[1][2] This selective uptake is fundamental to the efficacy of BNCT, a targeted radiation therapy that utilizes the capture of neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) to induce localized cytotoxic effects within tumors. Understanding the biodistribution of BPA is therefore paramount for optimizing treatment protocols and patient outcomes.

Quantitative Biodistribution Data

The following tables summarize the quantitative data on BPA biodistribution from several key studies in patients with glioblastoma multiforme and malignant melanoma. These values, primarily the tumor-to-blood and tumor-to-normal tissue ratios, are critical indicators of BPA's targeting efficiency.

Table 1: Biodistribution of BPA in Glioblastoma Multiforme Patients

Study ReferenceBPA Dose (mg/kg)Tumor ¹⁰B Concentration (µg/g)Tumor-to-Blood Ratio (Mean ± SD)Tumor-to-Normal Brain Ratio
Coderre et al. (as cited in[3])250<10 to >60VariableNot Specified
Elowitz et al. (as cited in[3])Not SpecifiedVariableVariableNot Specified
Unnamed Study[4]130-250Not Specified1.6 ± 0.8>1
Unnamed Study[5]98-2902.7 to 41.3>4 (in viable tumor cells)Not Specified
Unnamed Study[6]Not SpecifiedNot Specified1.5 to 2.40.7 to 1.0
Fukuda H., Hiratsuka J. (2020)[7]Not SpecifiedNot Specified1.4 to 4.7Not Specified

Table 2: Biodistribution of BPA in Malignant Melanoma Patients

Study ReferenceBPA Dose (mg/kg)Tumor ¹⁰B Concentration (µg/g)Tumor-to-Blood Ratio (Mean ± SD)Tumor-to-Normal Skin Ratio
Fukuda et al. (as cited in[8])Not SpecifiedNot Specified2.1 to 3.81.31-0.22
Fukuda H., Hiratsuka J. (2020)[7]Not SpecifiedNot Specified3.40 ± 0.83Not Specified

It is important to note that significant variability in BPA uptake is observed both between patients and within different regions of the same tumor.[4][5] This heterogeneity has been correlated with the cellularity and viability of the tumor tissue, with denser, more active tumor cell populations showing higher boron concentrations.[4][5]

Experimental Protocols

The methodologies employed in these biodistribution studies share a general framework, although specific parameters may vary. A generalized workflow is depicted below, followed by a detailed description of the common experimental procedures.

G cluster_0 Patient Selection and Preparation cluster_1 BPA Administration cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation Patient Patient with Suspected or Confirmed Malignancy InformedConsent Informed Consent Obtained Patient->InformedConsent BPA_Prep BPA-Fructose (BPA-F) Formulation Prepared InformedConsent->BPA_Prep IV_Infusion Intravenous Infusion of BPA-F BPA_Prep->IV_Infusion Blood_Sampling Serial Blood Sampling IV_Infusion->Blood_Sampling Surgery Surgical Resection of Tumor IV_Infusion->Surgery Boron_Assay Boron Concentration Measurement (e.g., ICP-AES) Blood_Sampling->Boron_Assay Tissue_Sampling Collection of Tumor, Normal Tissue, and Other Samples Surgery->Tissue_Sampling Tissue_Sampling->Boron_Assay Histo_Analysis Histological Analysis of Tissue Samples Tissue_Sampling->Histo_Analysis Ratio_Calc Calculation of T/B and T/N Ratios Boron_Assay->Ratio_Calc Correlation Correlation of Boron Uptake with Histology Histo_Analysis->Correlation Ratio_Calc->Correlation

Generalized workflow for BPA biodistribution studies.

Patient Population: Studies typically involve patients with a confirmed diagnosis of cancers amenable to BNCT, such as glioblastoma multiforme or malignant melanoma.[4][9] Informed consent is a mandatory prerequisite for participation.

BPA Formulation and Administration: this compound is often administered as a fructose (B13574) complex (BPA-F) to enhance its solubility. The dosage varies between studies but generally ranges from 130 to 290 mg of BPA per kilogram of body weight.[4][5] Administration is typically via intravenous infusion over a period of 2 to 3 hours.[4]

Sample Collection:

  • Blood Samples: Serial blood samples are collected at multiple time points, including before, during, and after BPA infusion, to characterize the pharmacokinetics of boron in the blood.[4] The peak blood boron concentration is generally observed at the end of the infusion.[4][5]

  • Tissue Samples: During subsequent surgical resection of the tumor, multiple samples of cancerous tissue, adjacent normal tissue (e.g., normal brain), and sometimes other tissues like scalp or skin are collected for analysis.[4]

Analytical Methods:

  • Boron Measurement: The concentration of ¹⁰B in blood and tissue samples is most commonly determined using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[1]

  • Histological Analysis: Tissue samples are also subjected to histological examination to assess tumor cellularity, viability, and other pathological features. This allows for the correlation of boron uptake with the microscopic characteristics of the tissue.[4][5]

Key Pharmacokinetic Observations

Following intravenous infusion, the concentration of boron in the blood peaks at the end of the infusion and then follows a biphasic decrease. The half-lives for the initial and second phases of elimination have been reported as 0.7–3.7 hours and 7.2–12.0 hours, respectively.[7] Boron concentrations in normal brain tissue are generally found to be equal to or less than those in the blood.[4] In contrast, tumor tissues typically show higher concentrations, leading to the favorable tumor-to-blood and tumor-to-normal tissue ratios essential for the therapeutic efficacy of BNCT.

Conclusion

The biodistribution of this compound in cancer patients is a complex process influenced by factors such as the type and characteristics of the tumor, the administered dose, and the timing of measurement. While existing studies provide a solid foundation for understanding BPA's behavior, the observed heterogeneity in uptake underscores the need for individualized dosimetry and treatment planning in BNCT. Further research, potentially including advanced imaging techniques like ¹⁸F-BPA PET, will be instrumental in refining our ability to predict and monitor BPA biodistribution, ultimately leading to improved therapeutic outcomes for patients.

References

A Comparative Guide to Proton-Boron Capture Therapy with L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proton-Boron Capture Therapy (p-BCT) is an emerging and targeted radiotherapy modality that holds promise for enhancing the precision and efficacy of cancer treatment. This guide provides a comprehensive comparison of p-BCT utilizing the boron delivery agent L-p-Boronophenylalanine (BPA) against alternative approaches, supported by experimental data.

Principle of Proton-Boron Capture Therapy

Proton-Boron Capture Therapy is a binary treatment that combines the targeted delivery of a non-toxic boron-11 (B1246496) (¹¹B) compound to tumor cells with subsequent irradiation by a proton beam. The interaction of low-energy protons with the ¹¹B nucleus induces a nuclear fission reaction, producing high linear energy transfer (LET) alpha particles. These alpha particles have a very short range, on the order of a few micrometers, ensuring that their cytotoxic effects are highly localized to the boron-containing tumor cells, thereby sparing surrounding healthy tissue.

This compound (BPA): The Boron Carrier

This compound (BPA) is a phenylalanine analogue that is selectively taken up by cancer cells. This selectivity is primarily attributed to the overexpression of L-type amino acid transporter 1 (LAT1) on the surface of many malignant tumor cells.[1] The expression of LAT1 often correlates with the aggressiveness and proliferative activity of the tumor.[2]

Performance Comparison of Boron Carriers

While BPA is the most clinically studied boron carrier for boron capture therapies, other agents such as sodium borocaptate (BSH) have also been investigated. Preclinical and clinical studies in the context of Boron Neutron Capture Therapy (BNCT), a similar modality using neutrons instead of protons, provide valuable comparative insights.

Boron CarrierUptake MechanismTumor-to-Blood Ratio (Typical)Tumor-to-Normal Tissue Ratio (Typical)Clinical Status
This compound (BPA) Active transport via LAT1~2.5-4.0[3][4]>2.0[4]Clinically approved for BNCT in some countries[5]
Sodium Borocaptate (BSH) Passive diffusion, dependent on blood-brain barrier disruption in brain tumorsLower than BPALower than BPAInvestigational
PVA-BPA LAT1-mediated endocytosis of a polymer-BPA complexEnhanced compared to BPA-FEnhanced compared to BPA-FPreclinical

A newer formulation, poly(vinyl alcohol)-BPA (PVA-BPA), has shown promise in preclinical studies by enhancing cellular uptake and prolonging tumor retention compared to the standard fructose (B13574) complex of BPA (BPA-F).[6][7]

Preclinical Efficacy of BPA-mediated Boron Capture Therapy

In vivo studies using animal models have demonstrated the potential of BPA-mediated boron capture therapy to inhibit tumor growth.

Cancer ModelTreatment GroupOutcome MeasureResultReference
Hepatocellular Carcinoma (mouse)BPA-BNCTTumor growth inhibition rate77%[4]
B16-F10 Melanoma (mouse)Boron-rich micelles-BNCT vs. BPA-BNCTTumor growth delay5.4 days vs. 3.3 days[8]

It is important to note that much of the available in vivo efficacy data for BPA comes from BNCT studies. While indicative of BPA's potential, direct quantitative comparisons from p-BCT studies are still emerging.

Comparison with Other Cancer Therapies

Direct comparative efficacy data between BPA-mediated p-BCT and other standard cancer therapies like conventional photon radiotherapy or chemotherapy from head-to-head preclinical or clinical trials is limited. However, comparisons of proton therapy alone versus photon therapy can provide some context for the potential advantages of a proton-based modality.

A retrospective analysis of patients with glioma treated with radiotherapy showed that proton beam therapy (PBT) was associated with improved overall survival compared to photon radiotherapy (XRT).[9] After propensity score weighting, the median survival for patients receiving PBT was 45.9 months compared to 29.7 months for those receiving XRT.[9] Another study on newly diagnosed glioblastoma found that high-dose PBT provided a significant survival benefit over conventional radiotherapy.[10]

It is hypothesized that the addition of BPA in p-BCT could further enhance the therapeutic ratio by selectively increasing the biological effectiveness of the radiation within the tumor.

Experimental Protocols

In Vitro Clonogenic Assay for Assessing Cell Survival

This assay is a standard method to determine the cytotoxic effect of a treatment on cancer cells.

Objective: To evaluate the ability of single cells to form colonies after treatment with proton-boron capture therapy.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, head and neck squamous cell carcinoma)

  • Complete cell culture medium

  • This compound (BPA)

  • Proton beam irradiation facility

  • 6-well culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells into 6-well plates. The seeding density should be adjusted based on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).

  • BPA Incubation: The day after seeding, replace the medium with a fresh medium containing the desired concentration of BPA (e.g., 25-50 µg/mL ¹⁰B). Incubate for a sufficient time to allow for BPA uptake (e.g., 16-24 hours). A control group without BPA should be included.

  • Proton Irradiation: Transport the cells to the proton irradiation facility. Irradiate the plates with varying doses of protons (e.g., 0, 2, 4, 6, 8 Gy). Ensure a control group receives no irradiation.

  • Colony Formation: After irradiation, wash the cells with PBS, replace with fresh BPA-free medium, and return the plates to the incubator. Allow the cells to grow for 10-14 days, or until colonies are visible.

  • Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix them with methanol (B129727) for 15 minutes. Stain the colonies with crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. Plot the surviving fraction as a function of the proton dose on a log scale to generate a cell survival curve.

In Vivo Tumor Growth Delay Assay

This assay is used to evaluate the efficacy of a cancer therapy in a living organism.

Objective: To assess the effect of proton-boron capture therapy on the growth of tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • This compound (BPA)

  • Proton beam irradiation facility

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject a known number of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Treatment Groups: Randomize the mice into different treatment groups (e.g., Control, BPA alone, Protons alone, Protons + BPA).

  • BPA Administration: For the relevant groups, administer BPA via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and time before irradiation.

  • Proton Irradiation: Anesthetize the mice and shield their bodies, exposing only the tumor area to the proton beam. Deliver the planned dose of protons.

  • Tumor Growth Delay Measurement: Continue to monitor and measure the tumor volume in all groups until the tumors reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume for each group as a function of time. The tumor growth delay is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group.

Signaling Pathways and Experimental Workflows

BPA Uptake and Cellular Response Pathway

The uptake of BPA into cancer cells is a critical first step in p-BCT. This process is primarily mediated by the LAT1 transporter, which is often upregulated in cancer cells due to the high metabolic demand for amino acids.

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA_ext This compound (BPA) LAT1 LAT1 Transporter BPA_ext->LAT1 Binding & Transport BPA_int Intracellular BPA LAT1->BPA_int Alpha Alpha Particles (High LET) BPA_int->Alpha Proton Proton Beam Proton->BPA_int Nuclear Reaction (p + ¹¹B → 3α) DNA_damage Localized DNA Double-Strand Breaks Alpha->DNA_damage Induces Cell_death Cell Death (Apoptosis) DNA_damage->Cell_death Leads to

Caption: BPA uptake via LAT1 and the subsequent proton-boron capture reaction leading to localized cell death.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the typical workflow for a preclinical in vivo study validating BPA-mediated p-BCT.

InVivo_Workflow start Start tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control_group Control Group randomization->control_group Group 1 bpa_group BPA Only randomization->bpa_group Group 2 proton_group Protons Only randomization->proton_group Group 3 pbct_group Protons + BPA randomization->pbct_group Group 4 tumor_monitoring Post-Treatment Tumor Monitoring control_group->tumor_monitoring bpa_admin BPA Administration bpa_group->bpa_admin bpa_group->tumor_monitoring proton_irrad Proton Irradiation proton_group->proton_irrad proton_group->tumor_monitoring pbct_group->bpa_admin bpa_admin->proton_irrad proton_irrad->tumor_monitoring data_analysis Data Analysis (Tumor Growth Delay, Survival) tumor_monitoring->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo study of BPA-mediated proton-boron capture therapy.

Conclusion and Future Directions

This compound-mediated proton-boron capture therapy presents a compelling strategy for enhancing the therapeutic window of radiotherapy. The selective uptake of BPA by tumor cells via the LAT1 transporter provides a strong biological rationale for its use. While much of the existing efficacy data is derived from BNCT studies, the principles are translatable to p-BCT. The development of new formulations like PVA-BPA may further improve the therapeutic efficacy by increasing boron concentration and retention in tumors.

Future research should focus on direct, quantitative comparisons of BPA-mediated p-BCT with standard-of-care treatments in relevant preclinical models. Well-designed clinical trials are ultimately needed to validate the safety and efficacy of this promising therapeutic modality in human patients. The continued investigation into optimizing boron delivery agents and refining treatment planning will be crucial for realizing the full potential of proton-boron capture therapy.

References

L-Type Amino Acid Transporter 1 (LAT1): A Key Player in L-p-Boronophenylalanine Tumor Accumulation for Boron Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug delivery to tumor cells is paramount for enhancing therapeutic efficacy. In the context of Boron Neutron Capture Therapy (BNCT), the selective accumulation of the boron-containing agent L-p-Boronophenylalanine (BPA) in malignant tissues is a critical determinant of treatment success. Extensive research has identified the L-Type Amino Acid Transporter 1 (LAT1) as a primary conduit for BPA uptake in a variety of cancers. This guide provides a comparative analysis of the correlation between LAT1 expression levels and BPA tumor accumulation, supported by experimental data and detailed methodologies.

This compound, an amino acid analog, is a crucial boron delivery agent for BNCT.[1] Its selective uptake by tumor cells allows for the targeted destruction of cancer cells upon neutron irradiation, sparing surrounding healthy tissue.[1] The preferential accumulation of BPA in tumors is largely attributed to the overexpression of amino acid transporters, most notably LAT1 (also known as SLC7A5).[1][2]

LAT1 is a sodium-independent transporter of large neutral amino acids, such as leucine, and its expression is significantly upregulated in many human cancers to meet the high metabolic demands of rapidly proliferating tumor cells.[1] This differential expression between cancerous and normal tissues makes LAT1 an attractive target for tumor-specific drug delivery.

Quantitative Correlation between LAT1 Expression and BPA Uptake

A strong positive correlation has been established between the expression levels of LAT1 and the intracellular accumulation of BPA in tumor cells.[2] Studies have demonstrated that cancer cells with higher LAT1 expression exhibit significantly greater BPA uptake. For instance, research using genetically modified cancer cell lines, where LAT1 expression was either enhanced or knocked down, has conclusively shown that the magnitude of LAT1 expression directly influences the capacity of the cells to take up BPA.[2]

This correlation is not only observed in vitro but also has implications for the clinical efficacy of BNCT. Higher LAT1 expression in tumors is associated with a poorer prognosis for patients but suggests a greater potential for effective treatment with BPA-based BNCT due to increased boron concentration in the tumor.[1]

Comparative Analysis of BPA Transporters

While LAT1 is the primary transporter for BPA, other amino acid transporters also contribute to its uptake, albeit with different affinities. A comparative analysis of the kinetic parameters of these transporters reveals the prominent role of LAT1.

TransporterSubstrateK_m_ (μM) for BPAKey Characteristics
LAT1 (SLC7A5) Large neutral amino acids, BPA20.3 ± 0.8High-affinity transporter, sodium-independent. Major contributor to BPA uptake at clinically relevant concentrations.[3][4]
LAT2 (SLC7A8) Broad-specificity neutral amino acids, BPA88.3 ± 5.6Medium-affinity transporter, sodium-independent.[3][4]
ATB^0,+^ (SLC6A14) Neutral and cationic amino acids, BPA137.4 ± 11.7Low-affinity transporter, sodium- and chloride-dependent. Its contribution becomes more significant at higher BPA concentrations.[3][4]

The significantly lower Michaelis-Menten constant (K_m_) of LAT1 for BPA indicates a much higher binding affinity compared to LAT2 and ATB^0,+^.[3][4] This high affinity solidifies LAT1's role as the principal transporter of BPA into cancer cells at therapeutic doses.

Alternative Mechanisms of BPA Accumulation

Beyond transporter-mediated uptake, other mechanisms may play a minor role in the accumulation of boron compounds in tumors.

  • Passive Diffusion: While some boron agents, like sodium borocaptate (BSH), are thought to enter cells via passive diffusion, BPA's primary route is through active transport.[3] The structural similarity of BPA to natural amino acids favors its interaction with transporters like LAT1.

  • Endocytosis: The role of endocytosis in BPA uptake has not been extensively documented and is considered a minor pathway compared to the highly efficient transport mediated by LAT1.

Experimental Protocols

Accurate assessment of the correlation between LAT1 expression and BPA accumulation relies on robust experimental methodologies.

Measurement of LAT1 Expression

1. Immunohistochemistry (IHC)

This technique is used to visualize the localization and relative abundance of LAT1 protein in tissue samples.

  • Protocol:

    • Paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed by heating the sections in a citrate (B86180) buffer.

    • Sections are incubated with a primary antibody specific for LAT1.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogenic substrate is added to visualize the antibody binding.

    • The staining intensity and percentage of positive cells are scored to determine the level of LAT1 expression.

2. Western Blotting

This method provides a semi-quantitative measure of LAT1 protein levels in cell lysates.

  • Protocol:

    • Proteins are extracted from tumor cells or tissues.

    • Protein concentration is determined using a BCA assay.

    • Proteins are separated by size using SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is incubated with a primary antibody against LAT1.

    • A secondary antibody conjugated to an enzyme is added.

    • A chemiluminescent substrate is used to detect the protein bands, which are then quantified using densitometry.

Quantification of this compound (BPA) Accumulation

1. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the elemental boron concentration in biological samples.

  • Protocol:

    • Tumor cells or tissues are incubated with a known concentration of BPA for a specific duration.

    • Cells are washed to remove extracellular BPA.

    • The cells or tissues are digested using strong acids (e.g., nitric acid).

    • The digested samples are diluted and analyzed by ICP-MS to determine the boron concentration.

2. Positron Emission Tomography (PET) with 18F-labeled BPA (18F-FBPA)

PET imaging allows for the non-invasive, in vivo visualization and quantification of BPA uptake in tumors.

  • Protocol:

    • Tumor-bearing animals are injected with 18F-FBPA.

    • After a specific uptake period (e.g., 60 minutes), the animal is imaged using a PET scanner.

    • The uptake of 18F-FBPA in the tumor and other tissues is quantified by measuring the standardized uptake value (SUV).

Visualizing the Pathways and Processes

To better understand the relationship between LAT1 and BPA, the following diagrams illustrate the key signaling pathway and the experimental workflow.

LAT1_Signaling_Pathway LAT1-Mediated BPA Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA This compound (BPA) LAT1 LAT1 Transporter BPA->LAT1 Uptake EAA Essential Amino Acids (e.g., Leucine) EAA->LAT1 Uptake BPA_in Intracellular BPA LAT1->BPA_in EAA_in Intracellular EAA LAT1->EAA_in BNCT BNCT BPA_in->BNCT Enables Boron Neutron Capture Therapy mTORC1 mTORC1 Signaling EAA_in->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Caption: LAT1 facilitates the transport of BPA and essential amino acids into the cell.

Experimental_Workflow Workflow for Correlating LAT1 Expression with BPA Uptake cluster_sample_prep Sample Preparation cluster_lat1_analysis LAT1 Expression Analysis cluster_bpa_analysis BPA Uptake Analysis cluster_correlation Data Analysis Tumor_Model Establish Tumor Model (Cell lines or Xenografts) IHC Immunohistochemistry (IHC) Tumor_Model->IHC WB Western Blotting Tumor_Model->WB BPA_Incubation Incubate with BPA Tumor_Model->BPA_Incubation Quant_LAT1 Quantify LAT1 Protein Levels IHC->Quant_LAT1 WB->Quant_LAT1 Correlation Correlate LAT1 Levels with BPA Uptake Quant_LAT1->Correlation ICPMS ICP-MS BPA_Incubation->ICPMS PET 18F-FBPA PET Imaging BPA_Incubation->PET Quant_BPA Quantify Boron/BPA Concentration ICPMS->Quant_BPA PET->Quant_BPA Quant_BPA->Correlation

Caption: Experimental workflow for assessing the LAT1-BPA correlation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like L-p-Boronophenylalanine are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key safety considerations include:

  • Irritant: Causes skin and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection. All handling of the solid or solutions should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data Summary
Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from PubChem.[1]

Step-by-Step Disposal Protocol for this compound

This protocol details the procedures for the disposal of unused or waste this compound and its empty containers. It is crucial to remember that disposal of hazardous waste must always be in accordance with local, state, and federal regulations.[2]

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste. Do not mix with other waste streams unless compatible.

  • Package the Waste:

    • Place solid this compound waste into a designated, sealable, and chemically compatible container.

    • For solutions, use a compatible liquid waste container.

    • The container must be kept closed at all times except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate amount of waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Disposal:

    • Follow your institution's established procedures for hazardous waste pickup and disposal by a licensed environmental management company.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of all personnel.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 1 M HCl, followed by a water rinse).

    • Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste. Transfer this rinseate to your designated this compound liquid waste container.

  • Subsequent Rinses:

    • Subsequent rinses with water can typically be disposed of down the drain with copious amounts of water, but this is subject to local regulations. Consult your institution's environmental health and safety office.

  • Final Disposal of the Container:

    • After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Disposal Workflow Diagram

G cluster_waste Waste this compound cluster_container Empty Container Decontamination Waste Unused or Contaminated This compound Package Package in a compatible, sealed container Waste->Package Label Label as 'Hazardous Waste: This compound' Package->Label Store Store in designated satellite accumulation area Label->Store Dispose Arrange for pickup by licensed waste disposal Store->Dispose EmptyContainer Empty this compound Container Rinse1 Triple rinse with appropriate solvent EmptyContainer->Rinse1 CollectRinseate Collect first rinseate as hazardous waste Rinse1->CollectRinseate SubsequentRinse Manage subsequent rinses per institutional policy Rinse1->SubsequentRinse DisposeRinseate Add to hazardous waste container CollectRinseate->DisposeRinseate DryContainer Air dry container completely SubsequentRinse->DryContainer DefaceLabel Deface original label DryContainer->DefaceLabel DisposeContainer Dispose of clean container in appropriate recycling DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound and its containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-p-Boronophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with L-p-Boronophenylalanine (L-BPA), a critical component in Boron Neutron Capture Therapy (BNCT), ensuring personal safety and proper handling is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE program is essential to protect researchers from the chemical hazards associated with this compound.[5] The minimum required PPE for handling this compound includes:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Safety glasses with side-shields are the minimum requirement. For tasks with a risk of splashing, chemical safety goggles and a face shield are necessary.[6]Protects against eye irritation and serious eye damage from splashes or airborne particles.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required. For situations with a higher risk of exposure, double gloving or using Silver Shield gloves under disposable nitrile gloves is recommended.[6][7]Prevents skin contact and subsequent irritation.[3][4]
Body Protection A lab coat is the minimum requirement. In procedures with a higher potential for contamination, specialized gowns or coveralls should be worn.[6][7]Protects skin and clothing from spills and contamination.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[3] If ventilation is inadequate, a respirator may be necessary.Prevents respiratory tract irritation.[3][4]

Standard Operating Procedure for Safe Handling

Following a systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh 3. Weigh L-BPA in Fume Hood prep_setup->handling_weigh handling_dissolve 4. Dissolve L-BPA handling_weigh->handling_dissolve cleanup_decontaminate 5. Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_doff 6. Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_dispose 7. Dispose of Waste cleanup_doff->cleanup_dispose

Safe Handling Workflow

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and call a physician.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

All waste materials, including unused product and contaminated consumables, should be collected in a designated and properly labeled waste container.[9] Disposal must be carried out in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, contributing to advancements in cancer therapy while prioritizing their well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-p-Boronophenylalanine
Reactant of Route 2
Reactant of Route 2
L-p-Boronophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.